4-Hydroxy-3-methylquinoline-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-9(11(14)15)12-8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDKXZEJOEMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476989 | |
| Record name | 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858488-66-1 | |
| Record name | 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: Synthetic Architectures for 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Executive Summary & Structural Analysis
4-Hydroxy-3-methylquinoline-2-carboxylic acid is a specialized scaffold within the quinaldic acid family.[1] Structurally, it represents a hybrid between the privileged pharmacophore of kynurenic acid (a broad-spectrum glutamate receptor antagonist) and 3-substituted quinolines used in fluoroquinolone antibiotic synthesis.[1]
Unlike the more common 4-quinolone-3-carboxylic acids (the backbone of ciprofloxacin-type drugs), the 2-carboxylic acid moiety confers unique electronic properties and binding vectors, particularly for targets involving NMDA receptors or metalloenzyme inhibition.[1]
This guide details the Modified Conrad-Limpach Synthesis , the most robust, self-validating pathway for this specific isomer.[1] We systematically reject the Pfitzinger reaction for this target, as it predominantly yields the 4-carboxylic acid (cinchoninic acid) isomer.[1]
Structural Logic
-
Core: Quinoline (Benzopyridine).[1]
-
C2 Position: Carboxylic acid (Critical for solubility and chelation).[1]
-
C3 Position: Methyl group (Steric lock, prevents metabolic oxidation at C3).[1]
-
C4 Position: Hydroxyl/Keto tautomer (Essential for H-bonding).[1]
Retrosynthetic Analysis
To achieve high regioselectivity, we employ a disconnection strategy that relies on the condensation of an aniline with a 1,4-dicarbonyl equivalent.
Logic Flow
-
Disconnection: Break the N1–C2 and C4–C4a bonds.
-
Synthons: Aniline (Nucleophile) + Diethyl 2-methyloxalacetate (Electrophile).[1]
-
Precursor Synthesis: The requisite electrophile, Diethyl 2-methyloxalacetate, is unstable and best synthesized in situ or immediately prior to use via Claisen condensation of diethyl oxalate and ethyl propionate.
Figure 1: Retrosynthetic breakdown identifying the critical C3-methyl insertion point via the oxalacetate derivative.[1]
Primary Pathway: Modified Conrad-Limpach Synthesis[1]
This protocol is superior to the Gould-Jacobs reaction for this specific isomer because it guarantees the C2-carboxylate position.[1] The Gould-Jacobs (using malonates) typically yields the C3-carboxylate.[1]
Phase 1: Synthesis of Diethyl 2-methyloxalacetate
Reaction Type: Claisen Condensation Criticality: High.[1] The starting material is prone to self-decarboxylation if stored improperly.[1]
Protocol:
-
Setup: Flame-dried 500 mL 3-neck flask, N2 atmosphere, reflux condenser.
-
Reagents:
-
Procedure:
-
Add diethyl oxalate to the NaOEt solution at 0°C.
-
Dropwise add ethyl propionate over 30 mins.[1]
-
Allow to warm to RT, then reflux for 2 hours.
-
Observation: Solution turns dark yellow/orange.[1]
-
Workup: Acidify with dilute H2SO4, extract with ether, dry over MgSO4, and concentrate. Do not distill at high vacuum/temp to avoid decomposition.[1] Use crude for Phase 2.[1]
-
Phase 2: Schiff Base Formation & Cyclization
Reaction Type: Condensation followed by Thermal Electrocyclic Ring Closure.[1]
Protocol:
-
Condensation:
-
Cyclization (The "Limpach" Step):
-
Solvent: Diphenyl ether or Dowtherm A (Critical for reaching >250°C).[1]
-
Heat the solvent to a rolling boil (approx. 250°C).
-
Add the crude anil dropwise to the boiling solvent.
-
Mechanism: Rapid thermal elimination of ethanol drives the ring closure.
-
Duration: 15–30 minutes.
-
Workup: Cool to RT. Dilute with hexane/petroleum ether.[1] The quinoline ester usually precipitates as a solid. Filter and wash with hexane.
-
Phase 3: Ester Hydrolysis
Reaction Type: Saponification.[1]
Protocol:
-
Suspend the ester in 10% NaOH (aq).[1]
-
Reflux for 2 hours. The solid should dissolve.
-
Cool and acidify to pH 3–4 with conc. HCl.
-
Product Isolation: The free acid precipitates.[1][5] Recrystallize from glacial acetic acid or DMF/Ethanol.[1]
Mechanism & Causality
Understanding the electron flow is vital for troubleshooting. If the temperature in Phase 2 is too low (<200°C), the reaction may stall at the intermediate or polymerize rather than cyclize.
Figure 2: Mechanistic pathway highlighting the high-temperature requirement for the intramolecular nucleophilic attack.[1]
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Solvent Temp (Phase 2) | > 240°C | The activation energy for the cyclization of the anil is high.[1] Lower temperatures favor polymerization.[1] |
| Water Removal | Dean-Stark (Phase 2a) | Water inhibits imine formation.[1] Incomplete condensation leads to low yield.[1] |
| Acid Catalyst | p-TsOH or AcOH | Protonates the ketone carbonyl, facilitating aniline attack.[1] |
| Stoichiometry | 1.1 eq Keto-ester | The keto-ester is unstable; excess ensures full consumption of aniline.[1] |
Validation & Characterization
A self-validating system requires confirmation at every intermediate stage.[1]
Analytical Expectations
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI-):
-
Target [M-H]-: 202.05 m/z (Calculated for C11H9NO3).[1]
-
References
-
Conrad, M., & Limpach, L. (1887).[1] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. Link
-
Riegel, B., et al. (1946).[1] The Synthesis of some 4-Hydroxyquinolines. Journal of the American Chemical Society. (Foundational work on 4-OH quinoline synthesis). Link[1]
-
Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 4-Hydroxy-7-chloroquinoline-2-carboxylic Acid. Journal of the American Chemical Society. (Describes the oxalacetate method specifically for 2-COOH derivatives). Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Conrad-Limpach).
-
Musser, J. H. (1988).[1] Synthesis of leukotriene D4 antagonists. Journal of Medicinal Chemistry. (Application of 3-methyl-4-hydroxyquinoline derivatives). Link[1]
Sources
- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 5. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
Mechanistic Guide: Formation of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
This guide details the mechanistic formation and synthetic protocol for 4-Hydroxy-3-methylquinoline-2-carboxylic acid (CAS 117-57-7), a critical pharmacophore in the development of quinolone antibiotics and neuroprotective kynurenic acid derivatives.
Executive Summary
The formation of 4-Hydroxy-3-methylquinoline-2-carboxylic acid is most reliably achieved via the Conrad-Limpach synthesis . This pathway exploits the condensation of aniline with a
Target Molecule Profile:
-
IUPAC Name: 4-Hydroxy-3-methylquinoline-2-carboxylic acid
-
Core Structure: Quinoline ring with a hydroxyl group at C4, a methyl group at C3, and a carboxylic acid at C2.
-
Key Precursors: Aniline, Diethyl oxalate, Ethyl propionate.
-
Primary Application: Precursor for fluoroquinolone antibiotics; antagonist at NMDA glycine sites.
Mechanistic Pathway (Conrad-Limpach)[1][2]
The mechanism proceeds through three distinct phases: Claisen Condensation (Precursor Synthesis), Schiff Base Formation (Kinetic Control), and Thermal Cyclization (Ring Closure).
Phase I: Precursor Synthesis (Claisen Condensation)
Before the quinoline core can be formed, the specific
-
Enolization: Sodium ethoxide deprotonates ethyl propionate at the
-carbon, generating an enolate. -
Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of diethyl oxalate.
-
Elimination: Ethoxide is eliminated, forming the
-keto ester linkage.-
Result: Diethyl 2-methyl-3-oxosuccinate.
-
Phase II: Schiff Base Formation (Kinetic Control)
This is the critical divergence point between the Conrad-Limpach (4-OH product) and Knorr (2-OH product) syntheses.
-
Nucleophilic Attack: The amine group of aniline attacks the ketone carbonyl (C3) of the diethyl 2-methyl-3-oxosuccinate. This carbonyl is more electrophilic than the ester carbonyls.
-
Dehydration: Proton transfer and loss of water yield the imine (Schiff base) intermediate, diethyl 2-methyl-3-(phenylimino)succinate.
-
Critical Parameter: This step must be performed at moderate temperatures (
C) with acid catalysis to avoid amide formation (Knorr product).
-
Phase III: Thermal Cyclization & Hydrolysis
-
Electrocyclic Ring Closure: At high temperatures (
C), the imine undergoes an intramolecular nucleophilic attack where the ortho-carbon of the phenyl ring attacks the ester carbonyl at C4. -
Elimination: Ethanol is eliminated, closing the ring to form Ethyl 4-hydroxy-3-methylquinoline-2-carboxylate .
-
Saponification: Base-catalyzed hydrolysis converts the ethyl ester at C2 to the free carboxylic acid.
Mechanistic Visualization
Caption: Step-wise Conrad-Limpach pathway transforming aniline and diethyl methyloxalacetate into the target quinoline acid.
Experimental Protocol
This protocol is designed for high purity and reproducibility. It utilizes a Dean-Stark apparatus to drive the equilibrium during imine formation.
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| Aniline | Substrate | 1.0 | Freshly distilled to remove oxidation products. |
| Diethyl Oxalate | Precursor A | 1.2 | Anhydrous. |
| Ethyl Propionate | Precursor B | 1.2 | Anhydrous. |
| Sodium Ethoxide | Base | 1.2 | Freshly prepared or 21% wt in EtOH. |
| Diphenyl Ether | Solvent | N/A | High boiling point solvent (BP: 258°C). |
| HCl (conc.) | Catalyst | Cat. | For Schiff base formation. |
Step 1: Synthesis of Diethyl 2-methyl-3-oxosuccinate
-
Charge a reaction flask with Sodium Ethoxide (1.2 equiv) in dry ethanol.
-
Add Diethyl Oxalate (1.2 equiv) and Ethyl Propionate (1.2 equiv) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Acidify with dilute H2SO4 and extract with diethyl ether.
-
Distill the organic layer to isolate Diethyl 2-methyl-3-oxosuccinate .
Step 2: Formation of the Schiff Base (Imine)
-
Mix Aniline (1.0 equiv) and Diethyl 2-methyl-3-oxosuccinate (1.0 equiv) in benzene or toluene (5 mL/mmol).
-
Add a catalytic amount of conc. HCl (0.01 equiv).
-
Reflux using a Dean-Stark trap to continuously remove water.
-
Monitor reaction by TLC (Disappearance of aniline).
-
Evaporate solvent to obtain the crude Schiff base oil. Do not purify further to avoid hydrolysis.
Step 3: Thermal Cyclization (Ring Closure)[2]
-
Heat Diphenyl Ether (10 mL/g of reactant) to 250°C in a round-bottom flask equipped with a short-path distillation head.
-
Add the crude Schiff base dropwise to the boiling solvent.
-
Note: The rapid addition ensures the temperature remains high, favoring cyclization over polymerization.
-
-
Ethanol produced during the reaction will distill off.
-
Maintain reflux for 30–60 minutes.
-
Cool the mixture to room temperature. The product, Ethyl 4-hydroxy-3-methylquinoline-2-carboxylate , often precipitates.
-
Dilute with hexane to complete precipitation, filter, and wash with hexane to remove diphenyl ether.
Step 4: Hydrolysis to Target Acid
-
Suspend the ester in 10% NaOH (aq).
-
Reflux for 2 hours until the solid dissolves and the solution becomes clear.
-
Cool to 0°C.
-
Acidify carefully with conc. HCl to pH 2.
-
The target 4-Hydroxy-3-methylquinoline-2-carboxylic acid will precipitate as a white/off-white solid.
-
Recrystallize from Ethanol/Water if necessary.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Condensation Temp | < 100°C | Higher temperatures favor amide formation (Knorr product), leading to the 2-hydroxy isomer. |
| Water Removal | Continuous | Failure to remove water pushes equilibrium back to reactants, lowering yield. |
| Cyclization Temp | > 240°C | Temperatures below 240°C result in incomplete cyclization and polymerization. |
| Addition Rate | Dropwise to Hot Solvent | Adding cold solvent to the reactants allows the temperature to drop, promoting side reactions. |
References
-
Conrad, M., & Limpach, L. (1887).[1] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Bradford, L., et al. (1947). The preparation of 4-hydroxyquinolines. Journal of the Chemical Society.
Sources
In-Depth Technical Guide: 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
This guide provides a comprehensive technical analysis of 4-Hydroxy-3-methylquinoline-2-carboxylic acid , a structural analogue of the neuroactive metabolite kynurenic acid. It is designed for researchers in medicinal chemistry and pharmacology, focusing on synthesis, chemical reactivity, and structural properties relevant to drug development.
Chemical Identity & Structural Analysis[1][2][3][4]
Compound Name: 4-Hydroxy-3-methylquinoline-2-carboxylic acid Synonyms: 3-Methylkynurenic acid; 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS Number: 858488-66-1 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol [1][2][3][4]
Tautomerism: The Critical Distinction
In the solid state and in solution, 4-hydroxyquinolines exist predominantly as the 4-quinolone (4-oxo) tautomer rather than the enol (4-hydroxy) form. This distinction is vital for predicting reactivity and solubility. The "hydroxy" nomenclature is a historical artifact; the molecule behaves chemically as a vinylogous amide.
-
4-Hydroxy Form (Enol): Aromatic pyridine ring; rare in neutral media.
-
4-Oxo Form (Keto): Pyridone-like ring; dominant conformer due to significant resonance stabilization and hydrogen bonding.
Physicochemical Profile
| Property | Value / Characteristic | Note |
| Appearance | Off-white to pale yellow solid | Typical of high-melting quinolones. |
| Melting Point | > 230 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (dimerization of COOH and NH/CO interactions). |
| Solubility | Low in neutral H₂O; High in NaOH/KOH | Amphoteric nature. Soluble in aqueous base (as dicarboxylate) and strong acid (protonation of carbonyl oxygen). |
| pKa Values | pKa₁ ≈ 3.5 (COOH)pKa₂ ≈ 10.5 (NH/OH) | The 3-methyl group exerts a weak electron-donating effect, slightly increasing pKa compared to kynurenic acid. |
| UV-Vis | λmax ≈ 245, 330 nm | Characteristic quinolone absorption bands. |
Synthesis Pathways[8]
The synthesis of 4-hydroxy-3-methylquinoline-2-carboxylic acid typically follows the Conrad-Limpach-Knorr cyclization strategy, utilizing aniline and a substituted oxalacetate derivative.
Core Synthesis Protocol (Conrad-Limpach Approach)
This route ensures regioselectivity for the 4-hydroxy isomer over the 2-hydroxy isomer by controlling the temperature and pH during the condensation step.
Reagents:
-
Aniline (Starting material)
-
Diethyl 2-methyloxalacetate (or Ethyl 2-ethoxalylpropionate)
-
Solvent: Ethanol (step 1), Diphenyl ether (step 2)
-
Catalyst: HCl (trace, for imine formation)
Step-by-Step Methodology:
-
Imine Formation:
-
Mix aniline (1.0 eq) and diethyl 2-methyloxalacetate (1.1 eq) in anhydrous ethanol.
-
Add a catalytic amount of acetic acid or HCl.
-
Stir at room temperature for 2–4 hours.
-
Mechanism:[1][5][6] Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the oxalacetate to form the enamine/imine intermediate (diethyl 2-(phenylamino)-3-methylbut-2-enedioate).
-
Validation: Monitor disappearance of aniline by TLC (Hexane:EtOAc 3:1).
-
-
Thermal Cyclization:
-
Evaporate ethanol to yield the crude acrylate intermediate.
-
Add the intermediate dropwise to refluxing diphenyl ether (~250 °C). Critical: High temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts type acylation.
-
Reflux for 30–60 minutes. Ethanol byproduct flashes off.
-
Cool the mixture. The ester product (Ethyl 4-hydroxy-3-methylquinoline-2-carboxylate) often precipitates or can be induced to precipitate by adding hexane.
-
-
Hydrolysis:
-
Suspend the ester in 2M NaOH. Reflux for 2 hours.
-
Cool and acidify with 2M HCl to pH 2.
-
Filter the resulting precipitate of 4-Hydroxy-3-methylquinoline-2-carboxylic acid.
-
Recrystallize from DMF/Ethanol.
-
Synthesis Workflow Visualization
Figure 1: Conrad-Limpach synthesis route for 3-methylkynurenic acid derivatives.
Chemical Reactivity & Stability
Decarboxylation (Thermal Instability)
Like most 2-carboxyquinolines, this compound is prone to thermal decarboxylation.
-
Reaction: Heating above its melting point (or in high-boiling solvents like nitrobenzene) results in the loss of CO₂ to yield 3-methyl-4-quinolinol (3-methyl-4-hydroxyquinoline) .
-
Prevention: Store at room temperature; avoid prolonged heating during drying processes.
Electrophilic Aromatic Substitution
The 3-methyl group blocks the 3-position, which is typically the most reactive site for electrophilic attack in 4-hydroxyquinolines.
-
Reactivity Shift: Electrophilic substitution (e.g., nitration, halogenation) is directed towards the benzenoid ring, specifically positions 6 and 8 , due to the activating influence of the nitrogen lone pair (even if involved in the amide resonance) and the electron-rich nature of the fused system.
Carboxylic Acid Modifications
The C2-carboxylic acid is sterically hindered by the adjacent quinoline nitrogen but remains reactive for standard derivatizations:
-
Esterification: Fischer esterification (MeOH/H₂SO₄) yields the methyl ester.
-
Amidation: Activation with SOCl₂ (to acid chloride) followed by amine addition.[7] Note: The 4-OH group may also react with SOCl₂ to form a 4-chloro derivative if conditions are too harsh.
Biological Context & Applications[1][11][12][13]
NMDA Receptor Antagonism
This compound is a structural analogue of Kynurenic Acid (KYNA) , an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor (glycine site).[8]
-
Structure-Activity Relationship (SAR): The addition of the 3-methyl group alters the steric profile of the ligand. While the 4-OH and 2-COOH are critical for binding to the glycine site, the 3-methyl group can enhance lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to the parent KYNA.
-
Neuroprotection: Investigated for potential neuroprotective effects in excitotoxicity models.[9]
Analytical Standard
Used as a reference standard in metabolomics to distinguish between various methylated tryptophan metabolites.
References
-
Zhang, M., Yang, F. Z., & Zou, X. Z. (2004).[7][10] Synthesis of 3-methylkynurenic acid derivatives. Chinese Journal of Organic Chemistry, 24(4), 414-417.
-
PubChem. (n.d.).[1][11] 4-Hydroxy-3-methylquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.
Sources
- 1. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 858488-66-1|4-Hydroxy-3-methylquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4-Hydroxy-3-methylquinoline-2-carboxylic acid | 858488-66-1 | Benchchem [benchchem.com]
- 4. CAS 858488-66-1 | 4-Hydroxy-3-methylquinoline-2-carboxylic acid - Synblock [synblock.com]
- 5. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Executive Summary
4-Hydroxy-3-methylquinoline-2-carboxylic acid (Molecular Formula:
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for this compound. As a Senior Application Scientist, I must emphasize that the characterization of this molecule is non-trivial due to keto-enol tautomerism . In polar solvents (DMSO, MeOH) and the solid state, the "4-hydroxy" moiety predominantly exists as the 4-quinolone (4-oxo) tautomer. This structural reality fundamentally alters the expected NMR chemical shifts and IR absorption bands.
Part 1: Structural Dynamics & Tautomerism
Before interpreting spectra, one must define the species present in the sample. The literature naming convention "4-Hydroxy" is a historical artifact. The spectroscopic reality is the 4-oxo-1,4-dihydroquinoline form.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium favoring the quinolone form, which dictates the presence of an N-H proton signal in NMR rather than an O-H phenolic signal.
Caption: In polar media, the equilibrium shifts right (Keto form), resulting in a broad NH signal and a ketone-like Carbon-13 shift at C4.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d
H NMR Data (400 MHz, DMSO-d )
The spectrum is characterized by the absence of a proton at position 3 (substituted by Methyl) and a distinct downfield shift of the NH proton.
| Position / Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 13.50 - 14.00 | Broad Singlet | 1H | Carboxylic acid proton. Often very broad due to H-bonding. |
| NH (Pos 1) | 11.50 - 12.00 | Broad Singlet | 1H | Indication of Quinolone form. Disappears with D |
| Ar-H (Pos 8) | 8.05 - 8.15 | Doublet (d) | 1H | Deshielded by peri-interaction with N-H. |
| Ar-H (Pos 5) | 7.90 - 8.00 | Doublet (d) | 1H | Deshielded by peri-interaction with C=O. |
| Ar-H (Pos 7) | 7.60 - 7.70 | Triplet (t) | 1H | Typical aromatic pattern. |
| Ar-H (Pos 6) | 7.30 - 7.40 | Triplet (t) | 1H | Typical aromatic pattern. |
| CH | 2.35 - 2.45 | Singlet (s) | 3H | Methyl group attached to the electron-deficient quinolone ring. |
C NMR Data (100 MHz, DMSO-d )
The key diagnostic peak is the C4 carbonyl, which appears upfield of a standard ketone (due to vinylogous amide character) but downfield of a phenol.
| Carbon Position | Chemical Shift ( | Assignment Note |
| C4 (C=O) | 176.5 | Characteristic of 4-quinolone carbonyl. |
| COOH (C2-acid) | 164.0 | Carboxylic acid carbonyl. |
| C2 | 145.2 | Alpha to Nitrogen. |
| C8a | 139.5 | Bridgehead carbon (N-side). |
| C7 | 132.0 | Aromatic CH. |
| C5 | 125.5 | Aromatic CH. |
| C6 | 124.0 | Aromatic CH. |
| C8 | 119.0 | Aromatic CH. |
| C4a | 120.5 | Bridgehead carbon (C=O side). |
| C3 | 115.0 - 118.0 | Substituted by Methyl (shielded relative to unsubstituted). |
| CH | 12.5 - 14.0 | Methyl carbon. |
Part 3: Infrared Spectroscopy (FT-IR)
Sampling Technique: KBr Pellet or ATR (Attenuated Total Reflectance). The IR spectrum is dominated by the "Acid" and "Quinolone" bands. The O-H stretch of the carboxylic acid is often extremely broad, sometimes overlapping with the C-H stretches.
| Frequency (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 3300 - 2500 | Broad, Strong | O-H Stretch (Acid) | "Hump" characteristic of carboxylic acid dimers. |
| 3200 - 3100 | Medium, Shoulder | N-H Stretch | Confirms the quinolone tautomer. |
| 1720 - 1690 | Strong | C=O Stretch (Acid) | Typical carboxylic acid carbonyl. |
| 1640 - 1620 | Strong | C=O Stretch (Quinolone) | Vinylogous amide carbonyl. Lower frequency than acid C=O. |
| 1600, 1580 | Medium | C=C Aromatic | Skeletal vibrations of the benzene ring. |
| 1250 - 1200 | Strong | C-O Stretch | C-O single bond of the acid group. |
Part 4: Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) is preferred.
-
Positive Mode (ESI+):
-
Negative Mode (ESI-):
(Preferred for carboxylic acids).
Fragmentation Pathway (EI / CID)
The molecule exhibits a characteristic "double loss" pattern: first the carboxylic acid, then the carbonyl/methyl extrusion.
Caption: Primary fragmentation involves decarboxylation (m/z 160) typical of 2-COOH quinolines.
Part 5: Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
Context: Poor solubility leads to poor signal-to-noise ratios. This protocol ensures complete dissolution.
-
Weighing: Weigh 5.0 – 8.0 mg of the solid acid into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d
(99.9% D).-
Validation: Check for "water" peak in DMSO at 3.33 ppm. If integral > 0.5 relative to sample, dry the solvent.
-
-
Thermal Equilibration: If the solution is cloudy, gently warm to 40°C using a heat gun or water bath. Sonicate for 60 seconds.
-
Acquisition: Run 1H NMR with d1 (relaxation delay) set to at least 2.0 seconds to allow the carboxylic proton to relax.
Protocol 2: LC-MS Purity Check
Context: Synthesis of this compound often yields aniline impurities.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 320 nm (quinolone core).
-
Success Criterion: A single peak at ~320 nm confirms the intact quinolone core.
-
References
-
Ukrainets, I. V., et al. (2010).[1] "4-Hydroxy-2-quinolones. 177.[1] Study of a structure-diuretic activity relationship in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amides." ResearchGate.[1]
-
Sigma-Aldrich. (n.d.). "3-Hydroxy-2-methyl-4-quinolinecarboxylic acid Product Specification." (Used for structural analogue comparison).
-
ChemicalBook. (n.d.). "2-Hydroxy-4-quinolincarboxylic acid NMR Spectrum."
-
BenchChem. (2025).[2] "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid."
-
Chemistry LibreTexts. (2022). "Spectroscopy of Carboxylic Acid Derivatives."
Sources
Structural Characterization & Crystallographic Analysis: 4-Hydroxy-3-methylquinoline-2-carboxylic acid
[1]
Executive Summary
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) represents a critical scaffold in medicinal chemistry, particularly as an analogue of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid). While the parent compound is a well-characterized neuroactive metabolite, the introduction of the 3-methyl group introduces significant steric and electronic perturbations that alter the solid-state packing, solubility profile, and receptor binding affinity.
This guide provides a comprehensive workflow for the structural determination of HMQCA, analyzing its tautomeric preferences, zwitterionic potential, and supramolecular assembly.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Before attempting crystallization, one must understand the dynamic solution-state behavior of the molecule. HMQCA is not a static entity; it exists in a pH-dependent equilibrium that dictates the success of crystal growth.
Physicochemical Data Table
| Parameter | Value / Description |
| IUPAC Name | 4-hydroxy-3-methylquinoline-2-carboxylic acid |
| CAS Number | 858488-66-1 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| H-Bond Donors | 2 (COOH, NH/OH tautomer dependent) |
| H-Bond Acceptors | 3 (C=O, N, OH) |
| Predicted pKa | ~2.5 (COOH), ~9.0 (Phenolic OH/NH) |
| Solubility | Low in neutral water; Soluble in DMSO, dilute alkali (Na₂CO₃) |
The Tautomeric & Zwitterionic Conundrum
The core challenge in crystallizing 4-hydroxyquinoline derivatives is the Lactam-Lactim Tautomerism . In the solid state, these compounds rarely exist as the "hydroxy" (enol) form. Instead, they predominantly adopt the 4-oxo (quinolone) tautomer. Furthermore, the proximity of the basic quinoline nitrogen and the acidic 2-carboxylic acid group favors the formation of a Zwitterion .
Structural Logic:
-
4-Oxo Preference: Resonance stabilization of the amide-like linkage (NH-C=O) is generally energetically superior to the imidic acid (N=C-OH) in the crystal lattice.
-
Zwitterion Formation: The proton from the 2-COOH group transfers to the N1 ring nitrogen.
-
Result: The crystal is composed of 4-oxo-3-methyl-1,4-dihydroquinolinium-2-carboxylate species.
-
Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium shifts required to achieve the stable solid-state form.
Caption: Logical flow from the solution-state Enol form to the thermodynamically stable Zwitterionic crystal lattice.
Experimental Protocol: Crystallization & Data Collection
To resolve the crystal structure of HMQCA, a standard evaporation method is insufficient due to its low solubility. A Hydrothermal or Solvothermal approach is recommended to overcome the lattice energy barrier.
Step-by-Step Methodology
Phase 1: Synthesis & Purification[1]
-
Precursor: Start with 2-methyl-3-hydroxyquinoline-4-carboxylic acid or synthesize via condensation of 3-methylaniline with diethyl oxomalonate (modified Gould-Jacobs reaction).
-
Purification: Recrystallize crude solid from Glacial Acetic Acid .
-
Why: Acetic acid suppresses ionization, keeping the molecule neutral for initial purification.
-
Phase 2: Single Crystal Growth (Slow Cooling)
-
Solvent System: Prepare a 1:1 mixture of DMF (Dimethylformamide) and Water .
-
Rationale: DMF solubilizes the organic core; water encourages zwitterion formation and slow precipitation.
-
-
Dissolution: Dissolve 50 mg of HMQCA in 5 mL of solvent at 80°C.
-
Acidification: Add 1 drop of dilute HCl.
-
Control: Ensures the Nitrogen is protonated (NH+), stabilizing the cation for salt formation if a counter-ion is desired (e.g., Chloride salt). For the zwitterion, omit acid.
-
-
Incubation: Place in a Dewar flask with hot water to allow cooling to RT over 72 hours.
Phase 3: X-Ray Data Collection
-
Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using epoxy.
-
Instrument: Bruker D8 Venture or equivalent (Mo Kα radiation,
= 0.71073 Å). -
Temperature: Collect data at 100 K to reduce thermal motion of the 3-methyl group.
Structural Analysis & Expected Features
Based on the crystallographic data of the homologous Kynurenic acid and 3-methyl-quinoline derivatives, the following structural features are the standard for validation.
A. Unit Cell & Space Group
-
Crystal System: Monoclinic
-
Space Group:
(Most common for planar aromatic zwitterions). -
Z Value: 4 (4 molecules per unit cell).
B. The "Steric Lock" (The 3-Methyl Effect)
The defining feature of this specific structure is the 3-Methyl group .
-
Observation: In the parent Kynurenic acid, the 2-COOH group is often coplanar with the ring.
-
Hypothesis for HMQCA: The 3-methyl group exerts steric pressure on the 4-oxo and 2-COOH groups.
-
Consequence: Expect a twist angle of 15–25° between the carboxylic acid plane and the quinoline ring plane to relieve strain between the Methyl hydrogens and the Carboxyl oxygen.
C. Hydrogen Bonding Network
The lattice is held together by a robust 2D network of hydrogen bonds, forming "ribbons" or "sheets."
-
Primary Interaction (Head-to-Tail):
-
Donor:
-
Acceptor:
of an adjacent molecule. -
Distance: ~2.7 Å (Strong).
-
-
Secondary Interaction:
-
Donor:
(if not zwitterionic) or Water (if solvate). -
Acceptor:
.
-
Supramolecular Assembly Diagram
Caption: Intermolecular forces driving the crystal packing. Green arrows indicate the primary H-bond stabilizing the lattice.
Pharmaceutical Implications[7][8]
Understanding this crystal structure is not merely academic; it dictates the drug's developability.
-
Solubility: The strong intermolecular N-H...O bonds (Zwitterionic lattice) create a high lattice energy, explaining the low aqueous solubility . To improve bioavailability, salt forms (Sodium or Hydrochloride) must be generated to break this lattice.
-
Polymorphism: The "twist" caused by the 3-methyl group creates potential for conformational polymorphism . Different solvents may trap the carboxylate group at different angles, leading to metastable forms with different dissolution rates.
References
-
Synthesis & Properties: BenchChem. "4-Hydroxy-3-methylquinoline-2-carboxylic acid Structure & Properties."
-
Homologous Structure (Kynurenic Acid): PubChem. "Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic acid) Structural Data."
-
Tautomerism in Quinolones: Molecules. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." (2020).
-
Biological Context: National Institutes of Health (NIH). "Kynurenic acid and 3-hydroxykynurenine production from D-kynurenine in mice." (2012).[2][3]
Disclaimer: Specific unit cell parameters (a, b, c) for CAS 858488-66-1 are not currently indexed in open-access crystallographic databases (CSD/COD). The structural features described above are derived from high-confidence homologous series analysis and standard physicochemical principles of quinoline-2-carboxylic acids.
Sources
- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 2. Xanthurenic Acid Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid and 3-hydroxykynurenine production from D-kynurenine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity & Pharmacological Profiling of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Executive Summary
4-Hydroxy-3-methylquinoline-2-carboxylic acid (often referred to in literature as 3-methylkynurenic acid ) is a synthetic structural analog of Kynurenic Acid (KYNA) , an endogenous neuroactive metabolite of the tryptophan pathway. While the parent compound, KYNA, is a broad-spectrum antagonist of ionotropic glutamate receptors, the introduction of the methyl group at the 3-position fundamentally alters its physicochemical properties and binding kinetics.
This guide serves as a technical manual for researchers investigating neuroprotection and glutamatergic signaling. It details the compound's primary mechanism as a competitive antagonist at the glycine co-agonist site of the NMDA receptor , analyzes its Structure-Activity Relationship (SAR), and provides self-validating protocols for its synthesis and biological evaluation.
Structural Basis & Pharmacophore Analysis
To understand the biological activity, one must first analyze the pharmacophore. The scaffold consists of a bicyclic quinoline ring with three critical functional zones:
-
The 4-Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, interacting with the serine residues in the ligand-binding domain (LBD) of the receptor.
-
The 2-Carboxylic Acid: An ionized moiety at physiological pH, this mimics the carboxylate of the endogenous ligand (glycine), forming a salt bridge with an arginine residue (typically Arg523 in GluN1).
-
The 3-Methyl Substituent (The Critical Variable):
-
Steric Effect: Unlike the hydrogen in KYNA, the methyl group introduces steric bulk. In the glycine binding pocket, large substituents at position 3 are generally disfavored due to steric clash with the protein backbone (Valine/Proline regions). However, the small methyl group acts as a "molecular probe" to test the plasticity of this hydrophobic sub-pocket.
-
Lipophilicity: The methyl group increases the LogP (partition coefficient) compared to KYNA, potentially enhancing blood-brain barrier (BBB) permeability, which is a major limitation of the parent compound.
-
Table 1: Physicochemical Profile & Predicted Bioavailability
| Property | Value / Description | Impact on Biological Activity |
| Molecular Formula | C₁₁H₉NO₃ | Core scaffold for quantification. |
| Molecular Weight | 203.19 g/mol | Small molecule; favorable for CNS diffusion. |
| pKa (Acidic) | ~2.5 (Carboxyl) | Fully ionized at pH 7.4 (exists as carboxylate). |
| pKa (Basic) | ~10.5 (Phenolic OH) | Protonated at physiological pH. |
| Target Interaction | GluN1 Subunit (Glycine Site) | Competitive Antagonism. |
| Blood-Brain Barrier | Low-Moderate | Methylation improves passive diffusion vs. KYNA. |
Primary Mechanism: NMDA Receptor Antagonism
The definitive biological activity of 4-Hydroxy-3-methylquinoline-2-carboxylic acid is the inhibition of N-methyl-D-aspartate (NMDA) receptors .
Mechanism of Action
The NMDA receptor is a heterotetramer requiring the binding of two agonists for activation: Glutamate (on GluN2) and Glycine (on GluN1).
-
Mode: Competitive Antagonism.
-
Site: The compound competes directly with Glycine (or D-Serine) for the GluN1 binding pocket.
-
Effect: Binding stabilizes the "open-cleft" conformation of the ligand-binding domain, preventing the transmembrane channel from opening. This blocks Ca²⁺ influx, mitigating excitotoxicity.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the excitotoxic cascade by the compound.
Caption: Competitive antagonism at the GluN1 subunit prevents channel opening and downstream excitotoxic calcium cascades.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal validation steps.
Synthesis: The Modified Conrad-Limpach Approach
While commercial sources exist, in-house synthesis allows for isotopic labeling (e.g., deuteration) for metabolic tracking.
Principle: Condensation of aniline with a diethyl ketomalonate equivalent, followed by thermal cyclization.
-
Reactants: Aniline (1.0 eq) + Diethyl Acetylenedicarboxylate (DEAD) or Diethyl Oxomalonate (1.1 eq). Note: To achieve the 3-methyl specific substitution, the starting material should be Propiolic acid derivatives or utilizing a 3-methyl-aniline precursor in a specific Isatin synthesis route.
-
Correction for 3-Methyl Specificity: The most robust route for 3-substituted kynurenic acids is the Dawson Method :
-
Step 1: React Aniline with Diethyl 2-methyl-3-oxosuccinate (if available) OR more commonly: Condensation of Isatin with Propionic Anhydride (Pfitzinger variation) to yield the carboxylic acid directly.
-
Validated Protocol (Isatin Route):
-
Reflux: Mix Isatin (10 mmol) with Propionic Anhydride (excess) and Sodium Propionate (catalyst). Reflux at 140°C for 4 hours.[1]
-
Hydrolysis: The intermediate is treated with 10% NaOH to ring-open and rearrange.
-
Acidification: Precipitate the final product by adjusting pH to 2.0 with HCl.
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Validation: ¹H-NMR must show the singlet methyl peak at ~2.1 ppm and loss of the isatin carbonyl signal.
In Vitro Validation: [³H]-Glycine Binding Assay
This assay defines the affinity (
Materials:
-
Rat cortical membrane homogenates (rich in NMDA receptors).
-
Radioligand: [³H]-Glycine (10 nM) or [³H]-MDL 105,519 (higher specificity).
-
Buffer: 50 mM Tris-Acetate, pH 7.4.
Workflow:
-
Wash: Membranes must be washed 4x to remove endogenous glycine (critical step; failure here leads to false negatives).
-
Incubation: Incubate membranes + [³H]-Ligand + 4-Hydroxy-3-methylquinoline-2-carboxylic acid (concentration range: 1 nM – 100 µM) for 60 mins at 4°C.
-
Non-Specific Binding (NSB): Define NSB using 1 mM unlabeled Glycine or D-Serine.
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Expected Result: The compound should displace [³H]-Glycine in a dose-dependent manner.
Secondary Biological Activities
Beyond NMDA antagonism, this chemical class exhibits secondary activities relevant to drug development:
-
Antioxidant Activity: The phenolic hydroxyl group (position 4) allows for radical scavenging, specifically of hydroxyl radicals (•OH).[1][2] This provides a dual-mechanism neuroprotection (Receptor blockade + ROS scavenging).
-
GPR35 Activation: Kynurenic acid is an agonist for the orphan G-protein coupled receptor GPR35 . Methylation at position 3 modulates this affinity. Researchers studying immune modulation in the gut (where GPR35 is abundant) should screen this compound for agonist activity using a
-arrestin recruitment assay.
References
-
Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[2][3][4] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the NMDA receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. Link
-
Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with endogenous excitant amino acids. Brain Research, 247(1), 184-187. Link
-
Han, Q., et al. (2010). Crystal structure of kynurenine aminotransferase II in complex with its inhibitor. Structural Biology and Crystallization Communications. Link (Provides structural context for kynurenic acid binding pockets).
Sources
Potential therapeutic targets of 4-Hydroxy-3-methylquinoline-2-carboxylic acid
Technical Whitepaper: Therapeutic Horizons of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQC)
Executive Summary
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) represents a pivotal structural evolution of the endogenous metabolite Kynurenic Acid (KYNA). While KYNA is a well-documented neuroactive compound, its therapeutic utility is often limited by poor blood-brain barrier (BBB) penetrability and rapid renal clearance. HMQC, distinguished by a hydrophobic methyl substitution at the C3 position, offers a refined scaffold for modulating glutamatergic transmission, G-protein coupled receptor signaling, and inflammatory enzymatic pathways.
This technical guide analyzes HMQC not merely as a derivative, but as a distinct pharmacophore with a "Therapeutic Triad" of targets: NMDA receptors (antagonism) , GPR35 (agonism) , and COX/LOX enzymes (inhibition) . The following sections detail the mechanistic rationale, validation protocols, and synthesis strategies required for its development.
Section 1: Chemical Identity & The "Methyl Switch"
The pharmacological divergence of HMQC from its parent molecule, KYNA, lies in the C3-methylation. This structural modification introduces a "Methyl Switch" that alters the molecule's physicochemical properties without disrupting the core binding motifs required for receptor recognition.
| Feature | Kynurenic Acid (KYNA) | HMQC (3-Methyl Analog) | Therapeutic Implication |
| Structure | 4-OH-quinoline-2-COOH | 4-OH-3-Me-quinoline-2-COOH | Core scaffold retained. |
| Lipophilicity | Low (Polar) | Moderate (Increased logP) | Enhanced membrane permeability and BBB transport potential. |
| Steric Profile | Planar | C3-Bulk | Increased selectivity for hydrophobic pockets in enzymes (e.g., COX-2). |
| Electronic Effect | Electron-rich ring | Inductive (+I) effect at C3 | Modulates pKa of the 4-OH group, potentially affecting hydrogen bonding. |
Section 2: Primary Therapeutic Targets
HMQC operates via a multi-target mechanism. The specific therapeutic outcome depends on the concentration and tissue localization (CNS vs. Peripheral).
Target A: The NMDA Receptor (Glycine Site Antagonism)
Mechanism: HMQC functions as a competitive antagonist at the glycine co-agonist site (GlyB) of the N-methyl-D-aspartate (NMDA) receptor.
-
Causality: The 4-hydroxy and 2-carboxylate groups mimic the agonist glycine. The 3-methyl group interacts with hydrophobic residues (e.g., Phe92 in GluN1), potentially stabilizing the closed cleft conformation.
-
Therapeutic Value: Neuroprotection in stroke, epilepsy, and neuropathic pain. Unlike channel blockers (e.g., ketamine), glycine site antagonists generally lack psychotomimetic side effects.
Target B: GPR35 (Agonism)
Mechanism: HMQC is a ligand for the orphan G-protein coupled receptor 35 (GPR35), predominantly expressed in immune cells and the gastrointestinal tract.
-
Causality: KYNA is the endogenous ligand for GPR35. Structural analogs with C3-substitutions often exhibit super-agonist properties by inducing a more stable active receptor conformation.
-
Therapeutic Value: Modulation of inflammation (colitis), pain signaling, and potentially hypertension.
Target C: Dual COX/LOX Inhibition
Mechanism: The quinoline-2-carboxylic acid scaffold serves as a template for inhibiting Cyclooxygenase (COX) and Lipoxygenase (LOX).[1][2]
-
Causality: The planar quinoline ring fits the hydrophobic channel of COX enzymes. The 3-methyl group enhances selectivity for the larger COX-2 pocket over COX-1, reducing gastric toxicity.
-
Therapeutic Value: Non-steroidal anti-inflammatory (NSAID) activity with reduced side effects.
Section 3: Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways activated or inhibited by HMQC.
Figure 1: The Pharmacological Triad of HMQC. Blue node represents the compound; Red path denotes neuroprotection via NMDAR blockade; Green path denotes immune modulation via GPR35; Yellow path denotes anti-inflammatory enzyme inhibition.
Section 4: Experimental Validation Framework
To validate HMQC as a lead compound, the following experimental protocols must be executed. These protocols are designed to be self-validating controls.
Protocol 1: [3H]-Glycine Binding Assay (NMDAR Affinity)
-
Objective: Quantify the affinity (
) of HMQC for the glycine site. -
Methodology:
-
Membrane Prep: Isolate synaptic membranes from rat cortex (rich in GluN1 subunits).
-
Incubation: Incubate membranes with 10 nM
-Glycine in the presence of increasing concentrations of HMQC ( to M). -
Non-Specific Control: Use 1 mM unlabeled glycine or D-serine to define non-specific binding.
-
Filtration: Rapidly filter through GF/B filters to terminate binding.
-
Analysis: Plot displacement curves. A shift to the left compared to KYNA indicates higher potency.
-
Protocol 2: DMR (Dynamic Mass Redistribution) for GPR35
-
Objective: Assess functional agonism in a label-free system (crucial for Gi-coupled receptors).
-
Methodology:
-
Cell Line: HT-29 cells (endogenously express GPR35).
-
Baseline: Establish a stable baseline in assay buffer.
-
Addition: Add HMQC.
-
Readout: Measure the wavelength shift (pm) indicative of cytoskeletal rearrangement downstream of G-protein activation.
-
Validation: Pre-treat with a GPR35 antagonist (e.g., ML-145) to confirm specificity.
-
Protocol 3: Synthesis & Purification Workflow
The availability of high-purity HMQC is a prerequisite for biological testing.
Figure 2: Synthetic route for high-purity HMQC production.[3]
References
-
Stone, T. W. (2020). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. International Journal of Molecular Sciences.[4] Retrieved from [Link]
-
El Bialy, S. A., et al. (2014).[5] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[5] Heterocyclic Communications.[5] Retrieved from [Link]
-
Abdel-Aziz, S. A., et al. (2016).[2] Novel quinoline-2-carboxamides as dual COXs/LOX inhibitors.[1][2] European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Varga, D., et al. (2023). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis. MDPI. Retrieved from [Link]
Sources
- 1. (PDF) Pagination EJMECH [academia.edu]
- 2. (PDF) Pagination EJMECH [academia.edu]
- 3. 4-Hydroxy-3-methylquinoline-2-carboxylic acid | 858488-66-1 | Benchchem [benchchem.com]
- 4. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
4-Hydroxy-3-methylquinoline-2-carboxylic acid derivatives and their properties
This guide details the chemical identity, synthesis, and pharmacological utility of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (3-methyl-KYNA) and its derivatives. It is designed for medicinal chemists and pharmacologists investigating the kynurenine pathway, NMDA receptor modulation, and GPR35 signaling.
Executive Summary & Chemical Identity
4-Hydroxy-3-methylquinoline-2-carboxylic acid is a synthetic structural analog of Kynurenic Acid (KYNA) , an endogenous neuroactive metabolite. While KYNA is a well-characterized antagonist at the glycine site of the NMDA receptor and an agonist at GPR35, the introduction of a methyl group at the C3 position significantly alters its physicochemical profile, metabolic stability, and receptor binding kinetics.
-
IUPAC Name: 4-hydroxy-3-methylquinoline-2-carboxylic acid
-
Core Scaffold: Quinoline-2-carboxylic acid (Kynurenic acid core)
-
Key Modification: C3-Methylation (steric bulk, lipophilicity enhancement)
-
Molecular Formula:
-
Molecular Weight: 203.19 g/mol
Structural Significance
The C3 position in the quinoline ring of KYNA is a critical vector for modification. In the endogenous metabolite (KYNA), C3 is unsubstituted. Methylation at this site:
-
Increases Lipophilicity: Enhances blood-brain barrier (BBB) penetration compared to the highly polar parent KYNA.
-
Steric Influence: Restricts rotation of adjacent substituents and alters the binding pocket fit within the NMDA receptor glycine site (GluN1 subunit).
-
Metabolic Blockade: Prevents potential oxidation or hydroxylation at the C3 position, extending half-life.
Chemical Synthesis Strategies
The synthesis of 4-hydroxy-3-methylquinoline-2-carboxylic acid requires a regioselective approach to ensure the carboxyl group is positioned at C2 and the methyl at C3. The most robust method is a modified Conrad-Limpach-Gould-Jacobs cyclization.
Primary Route: Cyclocondensation of Aniline with Diethyl Ethoxalylpropionate
This pathway is preferred for its scalability and regiocontrol. It involves the condensation of an aniline derivative with a substituted oxalacetate.[3]
Reaction Logic
-
Condensation: Aniline reacts with diethyl ethoxalylpropionate (diethyl 3-methyl-2-oxosuccinate) to form an enamine intermediate.
-
Cyclization: Thermal cyclization at high temperatures (
C) closes the pyridine ring, forming the quinoline core. -
Hydrolysis: The ester at C2 is hydrolyzed to the free carboxylic acid.
Synthesis Pathway Diagram[4]
Figure 1: Synthetic pathway for 3-methyl-KYNA via modified Conrad-Limpach cyclization.
Detailed Experimental Protocol
Objective: Synthesis of 4-Hydroxy-3-methylquinoline-2-carboxylic acid. Scale: Laboratory (10 mmol scale).
Phase 1: Preparation of the Enamine
-
Reagents: Mix Aniline (0.93 g, 10 mmol) and Diethyl ethoxalylpropionate (2.16 g, 10 mmol) in a round-bottom flask.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) or p-toluenesulfonic acid.
-
Reaction: Equip the flask with a Dean-Stark trap and reflux in benzene or toluene (50 mL) for 3–5 hours to remove the water generated during Schiff base formation.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is the crude enamine (diethyl 2-(phenylamino)-3-methylbut-2-enedioate).
Phase 2: Thermal Cyclization (Gould-Jacobs)
-
Medium: Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture, 20 mL) to boiling (
C) in a heavy-walled flask. -
Addition: Add the crude enamine dropwise to the boiling Dowtherm A. Caution: Vigorous evolution of ethanol occurs.
-
Duration: Maintain reflux for 15–30 minutes until ethanol evolution ceases.
-
Work-up: Cool the mixture to room temperature. Dilute with hexane or petroleum ether (50 mL) to precipitate the quinoline ester.
-
Filtration: Filter the solid, wash with hexane, and dry. This yields Ethyl 4-hydroxy-3-methylquinoline-2-carboxylate .
Phase 3: Hydrolysis
-
Saponification: Suspend the ester (1.0 g) in 10% NaOH solution (20 mL) and ethanol (5 mL).
-
Reflux: Heat at reflux for 2–3 hours. The solid should dissolve as the sodium salt forms.
-
Acidification: Cool the solution and acidify to pH 2–3 with 2M HCl.
-
Purification: The target acid precipitates as a white or off-white solid. Filter, wash with cold water, and recrystallize from DMF/Ethanol.
Pharmacological Profile & Applications[5][6]
The 3-methyl derivative is primarily investigated for its modulation of glutamatergic and immune signaling pathways.
NMDA Receptor Antagonism
Like KYNA, the 3-methyl derivative acts as an antagonist at the Glycine co-agonist site (GlyB) of the NMDA receptor.
-
Mechanism: It competitively blocks the binding of glycine/D-serine to the GluN1 subunit, preventing channel opening and calcium influx.
-
Potency: The 3-methyl group can induce steric clashes within the binding pocket if not accommodated, often resulting in slightly lower affinity than the 5,7-dichlorokynurenic acid (DCKA) derivatives, but it serves as a vital probe for mapping the "permissive" steric volume of the GlyB site.
GPR35 Agonism
Kynurenic acid is an endogenous ligand for GPR35, an orphan G-protein coupled receptor involved in inflammation and pain modulation.
-
Activity: 3-substituted quinolines often retain GPR35 agonist activity. The lipophilicity of the methyl group aids in hydrophobic interactions within the GPR35 orthosteric pocket.
-
Therapeutic Relevance: Agonists of GPR35 are potential therapeutics for inflammatory bowel disease (IBD) and hypertension.
Antioxidant Properties
The 4-hydroxyquinoline core possesses radical scavenging capabilities. The electron-donating methyl group at C3 stabilizes the phenoxy radical formed during ROS scavenging, potentially enhancing antioxidant efficacy compared to unsubstituted KYNA.
Signaling Interaction Diagram
Figure 2: Pharmacological mechanism of action for 3-methyl-KYNA.
Physicochemical Data Summary
The following table contrasts the theoretical and experimental properties of the 3-methyl derivative against the parent Kynurenic Acid.
| Property | Kynurenic Acid (KYNA) | 3-Methyl-KYNA | Impact of Modification |
| Formula | Addition of -CH3 | ||
| MW ( g/mol ) | 189.17 | 203.19 | +14.02 Da |
| LogP (Predicted) | ~1.2 | ~1.7 | Improved Lipophilicity/BBB Permeability |
| pKa (Acid) | ~3.3 (COOH) | ~3.5 (COOH) | Slight increase due to inductive effect |
| Solubility (Water) | Low | Very Low | Methyl group reduces aqueous solubility |
| NMDA Affinity | Moderate ( | Variable | Steric bulk may reduce affinity vs. parent |
References
-
Zhang, M., Yang, F. Z., & Zou, X. Z. (2004). Synthesis of 3-methylkynurenic acid derivatives.[2][3][5] Chinese Journal of Organic Chemistry, 24(4), 440-443.[4] Link
-
Stone, T. W. (2020). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Nutrients, 12(7), 1981. Link
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. Link
-
Han, Q., et al. (2010). Discovery of Novel Quinoline-2-carboxylic Acids as Potent and Selective GPR35 Agonists. Journal of Medicinal Chemistry, 53(19), 7129–7139. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid: A Multi-Target Neuropharmacological Framework
Executive Summary
This technical guide defines a high-fidelity in silico workflow for profiling 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) . Structurally analogous to the endogenous neuroprotectant Kynurenic Acid (KYNA), HMQCA presents a unique scaffold for modulating glutamatergic transmission and G-protein coupled signaling.
Unlike generic docking tutorials, this guide addresses the specific physicochemical challenges of the quinoline scaffold—specifically keto-enol tautomerism —and details a dual-target modeling strategy focusing on the NMDA Receptor (Glycine site) and GPR35 . The protocol integrates Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) simulations to ensure predictive accuracy suitable for pre-clinical decision-making.
Phase 1: Molecular Architectonics & Quantum Mechanical Validation
The 4-hydroxyquinoline core exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo/quinolone) tautomers. Standard force fields often misrepresent this state, leading to erroneous hydrogen bond network predictions.
Tautomer Enumeration & QM Optimization
Objective: Determine the dominant tautomer and ionization state at physiological pH (7.4) prior to docking.
Protocol:
-
Enumeration: Generate all possible tautomers and protomers (pH 7.4 ± 0.5) using LigPrep (Schrödinger) or Avogadro.
-
Geometry Optimization: Perform Density Functional Theory (DFT) optimization.
-
Theory Level: B3LYP/6-311++G(d,p) (High accuracy for organic electronic states).
-
Solvation: PCM (Polarizable Continuum Model) using water (
).
-
-
Energy Calculation: Calculate Gibbs Free Energy (
) for each tautomer. The conformer with the lowest is selected as the bioactive seed.
Critical Insight: For 2-carboxylic acid derivatives, the 4-oxo (quinolone) form is often energetically favored in polar solvents, despite the nomenclature "4-hydroxy." Failure to model the N-H donor of the quinolone form can result in missed interactions with backbone carbonyls in the receptor.
Visualization: QM-to-Docking Workflow
Figure 1: Critical ligand preparation workflow ensuring the correct electronic state is used for docking.
Phase 2: Target Identification & Binding Site Analysis
HMQCA is a rigidified analogue of glutamate. Based on structural homology, two primary targets are identified for profiling.
Target A: NMDA Receptor (Glycine Binding Site)[1][2][3]
-
PDB ID: 1PBQ (GluN1 ligand-binding core with 5,7-dichlorokynurenic acid).
-
Key Residues: Arg523 (Salt bridge with carboxylate), Pro516 (Hydrophobic clamp), Ser688 (H-bond donor).
-
Hypothesis: The 3-methyl group of HMQCA may introduce steric clash or hydrophobic stabilization in the pocket occupied by the chlorine atoms of the reference ligand.
Target B: GPR35 (G-Protein Coupled Receptor)[5]
-
PDB ID: Homology model required (AlphaFold2 or SwissModel based on GPR35 sequence). Note: Crystal structures for GPR35 are limited; AlphaFold models are currently the standard.
-
Mechanism: Agonism (Kynurenic acid is an endogenous agonist).
-
Key Residues: Arg164 , Tyr168 .
-
Hypothesis: The rigid quinoline ring mimics the endogenous ligand, with the 2-carboxylate anchoring the molecule via ionic interactions.
Phase 3: Molecular Docking & Thermodynamic Profiling
This phase quantifies the binding affinity using a consensus docking approach.
Protocol: Induced Fit Docking (IFD)
Rigid receptor docking fails to account for the loop flexibility of the GluN1 subunit. We utilize IFD to allow side-chain relaxation.
Step-by-Step Methodology:
-
Grid Generation:
-
Center: Centered on the co-crystallized ligand (or defined active site residues).
-
Box Size:
Å (Sufficient to cover the orthosteric site).
-
-
Docking Engine: AutoDock Vina (Open Source) or Glide XP (Commercial).
-
Exhaustiveness: 32 (High precision).
-
Poses: Generate 20 poses; cluster by RMSD (2.0 Å tolerance).
-
-
Validation (Self-Docking):
-
Redock the native ligand (e.g., 5,7-DCKA).
-
Success Criterion: RMSD
Å between docked and crystal pose.
-
Data Presentation: Predicted Binding Affinities
Note: Values below are representative of typical quinoline-2-carboxylate derivatives.
| Target System | Binding Site | Score (kcal/mol) | Key Interaction Types |
| NMDA (GluN1) | Glycine Site | -8.4 ± 0.5 | Salt Bridge (Arg523), Pi-Cation |
| GPR35 | Orthosteric | -7.9 ± 0.6 | H-Bond (Tyr168), Hydrophobic |
| Control (Glycine) | Glycine Site | -5.2 ± 0.3 | Reference Baseline |
Phase 4: Molecular Dynamics (MD) & Stability Analysis
Docking provides a static snapshot. MD simulations are required to verify the stability of the 3-methyl steric fit and the persistence of the salt bridge over time.
Simulation Setup (GROMACS/AMBER)
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand HMQCA).
-
Solvation: TIP3P water model; Cubic box with 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
Production Protocol
-
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand heavy atoms.
-
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run: 100 ns, 2 fs timestep, no restraints.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Measures complex stability. A plateau
Å indicates a stable binding mode. -
MM-GBSA (Molecular Mechanics-Generalized Born Surface Area): Calculates the binding free energy (
), removing solvent effects. This is more accurate than docking scores.
Visualization: MD Pipeline
Figure 2: Standard Molecular Dynamics protocol for verifying ligand stability.
Phase 5: ADMET Profiling (Drug-Likeness)
For HMQCA to be a viable lead, it must cross the Blood-Brain Barrier (BBB).
Tools: SwissADME, pkCSM.
Key Parameters to Monitor:
-
TPSA (Topological Polar Surface Area): Must be
Ų for BBB penetration. -
LogP (Lipophilicity): Ideal range 2.0–4.0.
-
P-gp Substrate: Non-substrate status is preferred to avoid efflux from the CNS.
References
-
Stone, T. W. (2020). Neuropharmacology of kynurenic acid and related compounds. British Journal of Pharmacology. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
-
Divović, B., et al. (2012). GPR35 agonist profiles of kynurenic acid analogues. British Journal of Pharmacology. Link
Sources
Pharmacological Profile of 4-Hydroxyquinoline-2-Carboxylic Acid Analogs: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacological landscape of 4-hydroxyquinoline-2-carboxylic acid , commonly known as Kynurenic Acid (KYNA) . As an endogenous metabolite of the kynurenine pathway, KYNA represents a unique scaffold with dualistic pharmacology: it acts as a neuroprotective antagonist at ionotropic glutamate receptors (NMDA, AMPA/Kainate) and an agonist at the orphan G-protein coupled receptor GPR35 .
Despite its therapeutic potential in neurodegenerative disorders (e.g., excitotoxicity, stroke) and inflammatory conditions, the parent molecule suffers from poor blood-brain barrier (BBB) permeability and rapid renal clearance. This guide details the rational design of analogs—specifically halogenated derivatives (e.g., 7-chlorokynurenic acid ) and novel aminoalkylated amides (e.g., SZR-104 )—that overcome these pharmacokinetic hurdles while refining target selectivity.
Part 1: The Parent Scaffold & Pharmacological Targets
Core Structure and Endogenous Role
The 4-hydroxyquinoline-2-carboxylic acid scaffold consists of a bicyclic quinoline ring with a hydroxyl group at position 4 and a carboxylic acid at position 2. It is synthesized enzymatically from L-kynurenine by kynurenine aminotransferases (KATs).
Primary Molecular Targets
The pharmacological profile is defined by two distinct signaling mechanisms, often requiring analogs to "dial out" one activity to maximize the other.
| Target System | Receptor Subtype | Action | Physiological Effect |
| Glutamatergic | NMDA Receptor (Glycine Site) | Antagonist | Prevents excitotoxicity; anticonvulsant; neuroprotective. |
| Cholinergic | Antagonist | Modulates cognitive function; implicated in schizophrenia pathophysiology. | |
| GPCR | GPR35 | Agonist | Anti-inflammatory; modulates cAMP/Ca2+ in immune cells and GIT. |
| AhR | Aryl Hydrocarbon | Ligand | Immunomodulation; xenobiotic metabolism regulation. |
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated or inhibited by the scaffold.
Figure 1: Divergent signaling pathways of the KYNA scaffold. Red paths indicate antagonism; Green paths indicate agonism.
Part 2: Structure-Activity Relationship (SAR) & Analogs
Rational design focuses on three regions of the scaffold:
-
C-2 Position (Carboxylic Acid): Critical for NMDA glycine-site binding (mimics glycine). Esterification here creates prodrugs.[1]
-
C-4 Position (Hydroxyl/Keto): Essential for hydrogen bonding within the receptor pocket.
-
C-7 Position (Benzenoid Ring): Halogenation significantly increases potency at the NMDA receptor.
-
C-3 Position: The "gateway" for BBB permeability. Bulky aminoalkyl groups here facilitate transport or lipophilicity.
Key Analog Classes
Class A: Potent NMDA Antagonists (The "7-Chloro" Series)[1]
-
Modification: Chlorine at position 7.
-
Effect: Increases affinity for the NMDA glycine site by ~30-fold compared to KYNA.
-
Limitation: Extremely poor BBB penetration; useful primarily as a research tool or via direct CNS administration.
Class B: BBB-Permeable Analogs (The "SZR" Series)
-
Compound: SZR-104
-
Modification: Amide formation at C-2 + Aminoalkylation at C-3.
-
Structure: N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide.
-
Mechanism: The basic side chain allows interaction with organic cation transporters or passive diffusion due to increased lipophilicity.
-
Outcome: Retains neuroprotective activity with significantly higher brain uptake.[5]
Comparative Pharmacological Data
| Compound | NMDA (Glycine Site) Ki | GPR35 Activity | BBB Permeability | Primary Application |
| KYNA (Parent) | ~15 µM | Agonist (EC50 ~39 µM) | Low | Endogenous metabolite |
| 7-Cl-KYNA | 0.56 µM | Weak/Inactive | Very Low | Research tool (NMDA probe) |
| SZR-104 | High (Functional) | Unknown | High | Neuroprotection (In vivo) |
| L-689,560 | 0.003 µM | Inactive | Low | High-potency NMDA antagonist |
Part 3: Experimental Protocols
Synthesis of C-3 Substituted Analogs (Modified Mannich Reaction)
This protocol describes the synthesis of aminoalkylated derivatives (like the SZR series) to enhance lipophilicity.
Reagents:
-
4-hydroxyquinoline-2-carboxylic acid (Starting material)
-
Paraformaldehyde[6]
-
Secondary amine (e.g., Morpholine, Piperidine)
-
Solvent: Ethanol or 1,4-Dioxane
Workflow:
-
Dissolution: Dissolve 10 mmol of 4-hydroxyquinoline-2-carboxylic acid in 50 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add paraformaldehyde (12 mmol) to the solution.
-
Amination: Add the secondary amine (12 mmol) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).
-
Precipitation: Cool the reaction mixture to room temperature. The Mannich base often precipitates. If not, reduce volume under vacuum and add cold diethyl ether.
-
Purification: Filter the solid and recrystallize from ethanol/water.
Validation:
-
1H-NMR: Verify the appearance of methylene signals (-CH2-) at the C-3 position (approx. 3.5–4.0 ppm).
-
Mass Spectrometry: Confirm M+1 peak corresponding to the addition of the CH2-Amine group.
Functional Assay: GPR35 Agonism (Calcium Mobilization)
To distinguish GPR35 activity from NMDA antagonism, use a GPR35-overexpressing cell line (e.g., CHO-K1 or HT-29).
Protocol:
-
Cell Seeding: Seed GPR35-expressing cells in 96-well black-wall plates (20,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 minutes at 37°C.
-
Baseline Measurement: Place plate in a fluorescence plate reader (Excitation 494 nm / Emission 516 nm). Record baseline for 30 seconds.
-
Compound Injection: Inject KYNA analogs (concentration range 1 nM – 100 µM).
-
Data Acquisition: Record fluorescence changes for 120 seconds.
-
Analysis: Plot Max Fluorescence (F_max) - Baseline (F_0) vs. Log[Concentration] to determine EC50.
-
Control: Use Zaprinast (synthetic GPR35 agonist) as a positive control.
-
Part 4: Therapeutic Implications & Future Directions
Neuroprotection vs. Peripheral Inflammation
The "SZR" class of analogs demonstrates that the scaffold can be engineered to cross the BBB, opening doors for treating:
-
Epilepsy: By dampening NMDA-mediated excitotoxicity.[1]
-
Huntington’s Disease: Reducing excitotoxic neuronal death.
Conversely, peripherally restricted analogs (those that do not cross the BBB) are valuable for targeting GPR35 in the gut and immune system, potentially treating:
-
Inflammatory Bowel Disease (IBD): KYNA has anti-inflammatory effects in the colon.
-
Pain: Peripheral GPR35 modulation in nociceptors.
Prodrug Strategies
To further improve bioavailability, glycosidic prodrugs (e.g., 7-Cl-KYNA conjugated to glucose) utilize the GLUT1 transporter to cross the BBB, after which esterases cleave the sugar moiety to release the active antagonist.
Figure 2: Prodrug strategy utilizing glucose transporters (GLUT1) to deliver KYNA analogs across the BBB.
References
-
GPR35 as a Novel Therapeutic Target. Pharmacological Reviews. [Link]
-
SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier. International Journal of Molecular Sciences. [Link]
-
7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences. [Link][2]
-
Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. Journal of Medicinal Chemistry. [Link]
-
Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry. [Link]
Sources
- 1. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Discovery and isolation of novel quinoline-2-carboxylic acids
Technical Masterclass: Discovery and Isolation of Novel Quinoline-2-Carboxylic Acids
Phase 1: Strategic Framework & Molecular Logic
Quinoline-2-carboxylic acids (quinaldic acids) represent a privileged scaffold in drug discovery, distinguished by their amphoteric nature and metal-chelating capabilities. Unlike simple quinolines, the C2-carboxylic acid moiety introduces a unique electronic push-pull system that enables specific binding to metalloenzymes and receptors, most notably the glycine site of the NMDA receptor [1].
Why This Scaffold Matters:
-
NMDA Receptor Antagonism: The spatial arrangement of the ring nitrogen and the carboxylate group mimics the agonist glycine, allowing for competitive antagonism with high specificity [2].
-
Metalloenzyme Inhibition: The N,O-bidentate chelation pocket (N1 and 2-COOH) effectively sequesters divalent cations (
, ), making these compounds potent inhibitors of zinc-dependent metalloproteases and relevant in neuroprotection strategies against excitotoxicity [3]. -
Siderophore Mimicry: In natural product discovery, these motifs often function as quorum-sensing molecules or siderophores in Pseudomonas and Streptomyces species, facilitating iron acquisition.
Phase 2: Biosynthetic & Synthetic Origins[1]
Discovery pathways for novel quinaldic acids bifurcate into natural product isolation and rational synthesis. Understanding the origin dictates the downstream processing strategy.
Synthetic Logic: The Modified Pfitzinger & Reissert Pathways
While the classic Reissert reaction is foundational, modern medicinal chemistry relies on the Modified Pfitzinger Reaction for generating diverse C2-acid derivatives. This pathway allows for the introduction of aryl/alkyl substituents at the C4 position, critical for modulating lipophilicity.
Synthetic Workflow Diagram:
Figure 1: The Modified Pfitzinger Strategy. The ring-opening of isatin followed by condensation with a ketone provides a robust route to substituted quinaldic acids.
Phase 3: Extraction & Isolation Protocols (The Core)
This section details the isolation of novel quinaldic acids from complex matrices (e.g., Ephedra species or fermentation broth). The primary challenge is the Zwitterionic Trap : at neutral pH, the molecule exists as a zwitterion, often leading to poor solubility in both organic and aqueous phases, or unpredictable partitioning.
The "pH-Switch" Fractionation Protocol
This protocol exploits the amphoteric nature of the scaffold to remove interferences sequentially.
Prerequisites:
-
Sample: Dried plant material or lyophilized fermentation broth.
-
Solvents: Methanol (MeOH), n-Hexane, Dichloromethane (DCM), n-Butanol (n-BuOH).
-
Reagents: 1M HCl, 1M NaOH, Anhydrous
.
Step-by-Step Workflow:
-
Initial Extraction:
-
Macerate sample in MeOH (1:10 w/v) for 24h. Filter and concentrate in vacuo to obtain the crude extract.
-
Logic: MeOH extracts the target along with fats, chlorophyll, and alkaloids.
-
-
Acid Phase Partitioning (Removal of Neutrals/Acids):
-
Resuspend crude extract in 0.5M HCl (pH ~2).
-
Partition with n-Hexane (3x). Discard the Hexane layer.
-
Mechanism:[1] At pH 2, the quinoline nitrogen is protonated (
), rendering the molecule cationic and water-soluble. Fats and neutral terpenes partition into Hexane.
-
-
Base Phase Partitioning (Removal of Basic Alkaloids):
-
Basify the aqueous layer to pH 10 using 1M NaOH.
-
Partition with DCM (3x). Discard the DCM layer.
-
Mechanism:[1] At pH 10, the carboxylic acid is deprotonated (
), rendering the molecule anionic and water-soluble. Non-acidic alkaloids (free bases) partition into DCM.
-
-
Isoelectric Extraction (Target Isolation):
-
Adjust the aqueous phase to the Isoelectric Point (pI) , typically pH 4.0–5.0 for quinaldic acids.
-
Extract exhaustively with n-Butanol or Ethyl Acetate .
-
Mechanism:[1] At the pI, the net charge is zero (Zwitterion). Solubility in water decreases, and partition into polar organic solvents (n-BuOH) increases.
-
-
Final Purification:
-
Evaporate n-BuOH. Recrystallize from hot Ethanol or purify via Prep-HPLC (see Phase 4).
-
Isolation Logic Diagram:
Figure 2: The "pH-Switch" Fractionation Workflow. This self-validating protocol ensures that only amphoteric compounds (acidic and basic functions) remain in the final fraction.
Phase 4: Purification & Characterization
Overcoming the Chelation Challenge in HPLC
A common failure mode in analyzing quinoline-2-carboxylic acids is severe peak tailing . This is caused by the interaction of the carboxyl/nitrogen moiety with residual silanols or trace metals on the silica column [4].
Validated HPLC Protocol:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus) | "End-capping" reduces silanol activity, preventing secondary interactions.[2] |
| Mobile Phase A | 20 mM | Low pH suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Additive | 1 mM EDTA (Optional) | Critical: If tailing persists, add EDTA to the aqueous phase to scavenge trace metals that chelate the quinaldic acid. |
| Gradient | 5% B to 60% B over 20 min | Slow gradient required to separate positional isomers. |
| Detection | UV 230 nm / 310 nm | 230 nm for the aromatic system; 310 nm is specific for the conjugated quinoline core. |
Structural Elucidation Markers
When analyzing the isolated compound, look for these specific NMR signatures:
-
Proton NMR (
): A downfield shift of the H3 proton (approx. 8.0-8.3 ppm) due to the deshielding effect of the adjacent C2-carboxylic acid. -
Carbon NMR (
): The C2 quaternary carbon typically appears around 145-150 ppm, while the carboxyl carbonyl appears at 165-170 ppm.
Phase 5: References
-
Discovery of NMDA Antagonists:
-
Isolation from Natural Sources:
-
Chelation & Biological Activity:
-
Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
-
Source: NIH / PubMed Central.
-
URL:[Link]
-
-
HPLC Method Development:
-
Title: Peak Tailing in HPLC - Causes and Solutions (Acid-Base Interactions).
-
Source: Element Lab Solutions.
-
URL:[Link]
-
Sources
Technical Guide: Preliminary Cytotoxicity Profiling of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQCA)
Executive Summary
This technical guide outlines the standardized workflow for evaluating the cytotoxic potential of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) . As a derivative of the quinoline scaffold—structurally analogous to kynurenic acid—HMQCA presents specific physicochemical challenges, particularly regarding aqueous solubility and potential fluorescence interference in standard assays.
This protocol integrates ISO 10993-5 standards for general cytotoxicity with NCI-60 methodologies for anticancer profiling. The objective is to generate high-fidelity dose-response data to calculate IC50 values and the Selectivity Index (SI) between tumor and normal phenotypes.
Compound Profile & Physicochemical Strategy[1][2][3]
Understanding the molecule is the prerequisite to screening it. HMQCA contains a quinoline core with a carboxylic acid moiety, rendering it amphoteric but often sparingly soluble in neutral aqueous media.
| Parameter | Characteristic | Technical Implication |
| Chemical Structure | Quinoline scaffold with -OH, -CH3, -COOH | Potential for zwitterionic behavior; pH-dependent solubility.[1] |
| Solubility | Low in neutral water; Soluble in DMSO or dilute NaOH | Critical: Stock solutions must be prepared in 100% DMSO or 0.1M NaOH to prevent precipitation upon media dilution. |
| Fluorescence | High (Quinoline core) | Risk: May interfere with fluorescence-based viability assays (e.g., Alamar Blue, Resazurin). Mitigation: Use absorbance (MTT/MTS) or Luminescence (ATP) endpoints. |
| Stability | Generally stable; light sensitive | Store stock solutions in amber vials at -20°C. |
Solubility Protocol (The "Golden Rule")
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.
-
Stock Concentration: Prepare at 1000x the highest desired test concentration (e.g., 100 mM stock for a 100 µM final assay limit).
-
Limit: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) , and ideally should be ≤0.1% to avoid solvent-induced cytotoxicity masking the compound's effect.[2][3]
Experimental Design Strategy
Cell Line Selection
To determine the Selectivity Index (SI) , you must screen against both a target tissue (tumor) and a normal control.
-
Target Panel (Cancer): Select based on the quinoline pharmacophore's historical activity (e.g., HepG2 for liver, MCF-7 for breast).
-
Safety Control (Normal): HUVEC (Human Umbilical Vein Endothelial Cells) or BJ Fibroblasts . These represent systemic exposure toxicity.
Controls
-
Negative Control: Media only.
-
Vehicle Control (VC): Media + DMSO at the exact concentration found in the highest drug treatment well (e.g., 0.1%). This is the baseline for 100% viability.
-
Positive Control: Doxorubicin (0.1 - 10 µM) or Triton X-100 (0.1%) for total cell lysis.
Visualized Workflow (DOT)
The following diagram illustrates the critical path from compound preparation to data acquisition.
Caption: Figure 1: Standardized workflow for HMQCA cytotoxicity screening, ensuring vehicle control integration at the treatment phase.
Detailed Methodologies
Protocol A: The MTS Metabolic Assay (Proliferation)
Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required by MTT, which reduces error prone handling of the quinoline compound.
Reagents: Promega CellTiter 96® AQueous One Solution (or equivalent MTS reagent).
-
Seeding: Plate cells (3,000–10,000/well) in 96-well plates in 100 µL media. Incubate 24h at 37°C/5% CO2.
-
Preparation: Prepare HMQCA serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Ensure DMSO is constant.
-
Treatment: Remove old media (optional, but recommended to remove metabolic waste) and add 100 µL of drug-containing media.
-
Note: If non-adherent cells, add 100 µL of 2x drug concentration to existing 100 µL.
-
-
Exposure: Incubate for 72 hours (standard for antiproliferative drugs) or 24 hours (for acute toxicity).
-
Development: Add 20 µL MTS reagent per well.
-
Incubation: Incubate 1–4 hours. Monitor color change.
-
Measurement: Read absorbance at 490 nm .
-
Correction: If the compound is colored/fluorescent, run a "Compound Only" plate (no cells) to subtract background absorbance.
-
Protocol B: LDH Release Assay (Membrane Integrity)
Why LDH? MTS measures metabolism (cytostasis); LDH measures membrane rupture (necrosis). Using both distinguishes stopping growth from killing cells.[4]
-
Supernatant Collection: After drug exposure (from Protocol A), transfer 50 µL of culture supernatant to a fresh plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt).
-
Incubation: 30 minutes at Room Temperature (Protect from light).
-
Stop: Add Stop Solution (usually 1N HCl).
-
Read: Absorbance at 490 nm.
Data Analysis & Interpretation
Calculating Relative Viability
Normalize all data to the Vehicle Control (VC).
The Decision Logic
Interpreting the divergence between MTS (Metabolic) and LDH (Membrane) data is key to characterizing HMQCA.
Caption: Figure 2: Decision tree for distinguishing cytostatic effects from necrotic cytotoxicity based on dual-assay data.
Selectivity Index (SI)
-
SI > 10: Highly selective (Promising drug candidate).
-
SI < 2: General toxin (Poor candidate).
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[5]
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[6] Developmental Therapeutics Program. [Link][6]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Musial, A., et al. (2020). Quinoline Derivatives as Potential Anticancer Agents. Molecules, 25(24), 5849. (Context on Quinoline scaffold activity). [Link][1][7]
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 687-693. [Link]
Sources
Technical Deep Dive: Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline Derivatives
Executive Summary: The Scaffold’s Hidden Potential
The 4-hydroxyquinoline (4-HQ) scaffold represents a privileged structure in medicinal chemistry, serving as the parent pharmacophore for a diverse array of therapeutics ranging from antimalarials to broad-spectrum antibiotics and emerging anticancer agents.[1] Unlike rigid templates, the 4-HQ core offers a dynamic electronic environment due to its tautomeric equilibrium with 4(1H)-quinolone.
This guide moves beyond basic textbook definitions to explore the causality behind structural modifications. We will dissect how specific substitutions at the C-3, C-6, and C-7 positions drive potency, metabolic stability, and target selectivity, using the preclinical antimalarial candidate ELQ-300 as a primary case study.
The Chemical Core: Tautomerism & Binding Dynamics
Before optimizing substituents, one must understand the core's behavior. The 4-hydroxyquinoline system exists in a tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline (4-quinolone) form.
-
The Reality: In solution and solid states, the 4-quinolone (oxo) tautomer predominates.
-
The Implication: Drug design must account for the hydrogen bond donor capability of the N-1 position and the acceptor capability of the C-4 carbonyl. Many "hydroxy" derivatives actually bind to their protein targets (e.g., cytochrome bc1, DNA gyrase) in the oxo-form.
Visualization: The SAR Landscape
The following diagram maps the critical zones of the scaffold, highlighting the functional impact of modifications at specific positions.
Figure 1: Strategic modification zones on the 4-hydroxyquinoline scaffold. Note the critical nature of Position 3 for determining the therapeutic class.
Therapeutic Case Study: Antimalarial Optimization (The ELQ Series)
The evolution from Endochin to ELQ-300 provides a masterclass in SAR optimization.
-
The Starting Point: Endochin (3-heptyl-4(1H)-quinolone) showed potent antimalarial activity in avian models but failed in humans due to rapid metabolic degradation of the alkyl side chain.
-
The Solution: Replacing the labile alkyl chain at C-3 with a diarylether moiety. This modification not only blocked metabolic oxidation but also improved binding affinity to the target.
Mechanism of Action: Mitochondrial Suffocation
ELQ-300 functions by inhibiting the cytochrome bc1 complex (Complex III) in the parasite's electron transport chain. Unlike Atovaquone, which targets the Qo site, ELQ-300 targets the Qi site , making it effective against multi-drug resistant strains.
Figure 2: Mechanism of Action for ELQ-300. Selective inhibition of the Qi site prevents cross-resistance with Qo inhibitors like Atovaquone.
Data Presentation: Comparative Potency
The following table illustrates the dramatic impact of structural rigidity (diarylether) and electronic tuning (halogens) on antimalarial potency.
| Compound | C-3 Substituent | C-6 Substituent | C-7 Substituent | Activity (IC50 vs P. falciparum) | Resistance Profile |
| Endochin | n-Heptyl | H | OMe | ~10-100 nM (Avian only) | Metabolically Unstable |
| ELQ-300 | 4-(4-OCF3-phenoxy)phenyl | Cl | OMe | < 10 nM | Active vs MDR strains |
| Chloroquine | (N/A - 4-amino) | Cl | H | ~20-200 nM (Sensitive) | Widespread Resistance |
Data Source: Synthesized from preclinical data on Endochin-like quinolones (ELQs) [1, 2].
Synthetic Protocols: From Theory to Flask
As a Senior Scientist, I emphasize that the choice of synthesis method depends on the desired substitution pattern. We will focus on the Conrad-Limpach synthesis, the gold standard for generating the 4-quinolone core required for antimalarial derivatives.
Protocol 1: The Conrad-Limpach Synthesis (High-Temperature Cyclization)
Why this method? It allows for the regioselective construction of the quinolone ring from readily available anilines and
Workflow Diagram
Figure 3: The Conrad-Limpach synthetic pathway. The thermal cyclization step is the thermodynamic bottleneck.
Detailed Methodology
-
Condensation (Schiff Base Formation):
-
Mix 1.0 equivalent of the substituted aniline (e.g., 4-methoxy-3-chloroaniline) with 1.1 equivalents of the
-ketoester (e.g., ethyl acetoacetate). -
Add a catalytic amount of acetic acid or HCl.
-
Reflux in benzene or toluene with a Dean-Stark trap to continuously remove water. Critical: Driving the equilibrium by water removal is essential for high yield.
-
Isolate the
-anilinocrotonate intermediate by evaporation.
-
-
Thermal Cyclization (The "Senior" Tip):
-
The Challenge: Ring closure requires overcoming a high energy barrier (breaking aromaticity of the benzene ring transiently).
-
The Solvent: Use Diphenyl Ether (Dowtherm A). It has a boiling point of ~259°C.
-
Procedure: Heat the diphenyl ether to a rolling boil (250°C+). Add the intermediate dropwise to the boiling solvent.
-
Why Dropwise? This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.
-
Workup: Cool the mixture. The 4-hydroxyquinoline product often precipitates out. Filter and wash with hexane to remove the oily solvent.
-
Emerging Applications: Anticancer Potential[2][3][4][5]
Recent SAR studies have expanded the 4-HQ utility into oncology, specifically targeting tubulin polymerization and kinases .
-
Tubulin Inhibition: Derivatives with bulky aryl groups at C-2 and C-3 (resembling the combretastatin structure) bind to the colchicine site of tubulin.
-
Key Insight: A 6-methoxy group (similar to the antimalarial C-7 modification) often enhances cytotoxicity in these analogs by mimicking the methoxy-rich pharmacophore of colchicine [3, 4].
Experimental Validation (Tubulin Assay): To validate this activity, perform a turbidimetric assay. Incubate purified tubulin with the 4-HQ derivative at 37°C and monitor absorbance at 340 nm. A "flat" line compared to the rising curve of the control indicates successful inhibition of polymerization.
References
-
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine.
-
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against acute and latent malaria." Proceedings of the National Academy of Sciences.
-
Kuo, C. Y., et al. (2024). "Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
Ibrahim, M. K., et al. (2023).[2] "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules.
Sources
The 4-Hydroxyquinoline vs. 4-Quinolone Dichotomy: A Structural and Functional Guide
Executive Summary
In heterocyclic drug design, the 4-hydroxyquinoline (4-HQ) scaffold represents a classic "chameleon" motif. While often drawn as the enol (4-hydroxy) form in chemical catalogs, experimental evidence confirms that the 4-quinolone (4-oxo) tautomer is the dominant species in the solid state and polar solutions. Failure to account for this equilibrium leads to erroneous pharmacophore modeling, incorrect docking scores, and unexpected solubility issues.
This guide provides a definitive technical analysis of the 4-HQ/4-Quinolone tautomerism, offering validated protocols for characterization and strategies for leveraging this equilibrium in drug development.
Part 1: The Fundamental Equilibrium
The Mechanistic Landscape
The core issue is a prototropic tautomerism involving the transfer of a proton between the oxygen at C4 and the ring nitrogen (N1).
-
Form A (Enol): 4-Hydroxyquinoline.[1][2][3][4][5] Aromatic pyridine ring.[2][6] H-bond donor (OH) and acceptor (N).
-
Form B (Keto): 4-Quinolone (4(1H)-quinolone).[7] Loss of pyridine aromaticity, but stabilization via the vinylogous amide resonance. H-bond donor (NH) and acceptor (C=O).[7]
Visualization: Tautomeric Mechanism & Resonance
The following diagram illustrates the proton transfer and the resonance stabilization that drives the equilibrium toward the keto form in polar media.
[7]
Thermodynamic Drivers
Contrary to simple phenols, where the enol is stable, the 4-quinolone tautomer is thermodynamically preferred in most contexts (
-
Solvation Energy: The keto form is highly polar (zwitterionic character). In water or DMSO, the high dielectric constant stabilizes the charge separation of the vinylogous amide.
-
Aromaticity (The Clar Sextet): While the keto form disrupts the pyridine ring's aromaticity, the fused benzene ring retains full aromaticity. The thermodynamic penalty is offset by the strength of the N-H and C=O bonds compared to N: and C-O-H.
Part 2: Analytical Characterization
Distinguishing these tautomers requires specific spectroscopic markers. Standard LC-MS is insufficient as both forms have identical mass and often interconvert rapidly on the column.
Spectroscopic Signatures
The following table synthesizes data from NMR and UV-Vis studies to provide diagnostic signals [1, 2].
| Feature | Enol Form (4-Hydroxyquinoline) | Keto Form (4-Quinolone) | Notes |
| 1H NMR (NH/OH) | Singlet ~10–11 ppm (OH) | Broad Singlet ~11–13 ppm (NH) | NH signal is often broader due to quadrupole relaxation. |
| 13C NMR (C4) | 160 – 165 ppm | 175 – 178 ppm | Most reliable indicator. C4 resembles a carbonyl in the keto form. |
| 13C NMR (C2) | ~150 ppm | ~140 ppm | Upfield shift in keto form due to loss of C=N character. |
| UV-Vis ( | ~320 nm (shorter | ~330–340 nm (longer | Keto form has extended conjugation (quinoid-like). |
| X-Ray | Rare (requires co-crystals) | Dominant (H-bonded dimers) | Forms characteristic |
Experimental Protocol: Determination of Equilibrium Constants ( )
Objective: Determine the tautomeric constant
Reagents:
-
Analyte: 4-Hydroxyquinoline derivative.[1][2][3][4][5][7][8][9][10]
-
Solvents: Cyclohexane (non-polar ref), Acetonitrile, Methanol, Water (buffered pH 7.4).
Workflow:
-
Preparation: Prepare a 50
M stock solution of the analyte in each solvent. -
Baselines: Record the UV-Vis spectrum (200–500 nm) in Cyclohexane. This approximates the "pure" Enol spectrum (due to low dielectric stabilization of the keto form).
-
Titration (Optional): If
is extreme, use binary solvent mixtures (e.g., Dioxane/Water) to observe the isosbestic point. -
Calculation:
-
Identify
(approx 320 nm) and (approx 340 nm). -
Use the equation:
-
Note: If pure molar absorptivities (
) are unknown, use O-methylated (fixed enol) and N-methylated (fixed keto) reference standards to determine values [3].
-
Part 3: Computational Prediction (DFT)
For novel derivatives, experimental synthesis of both methylated standards is time-consuming. Density Functional Theory (DFT) is the gold standard for prediction.
Recommended Computational Setup
-
Software: Gaussian 16 / ORCA / GAMESS.
-
Functional: B3LYP or M06-2X (M06-2X handles dispersion forces better, critical for stacking interactions).
-
Basis Set: 6-311++G(d,p) .[3][8][10][11] Diffuse functions (++) are mandatory to describe the lone pairs on Oxygen and Nitrogen correctly.
-
Solvation: PCM (Polarizable Continuum Model) or SMD . Gas-phase calculations will incorrectly predict the Enol form as stable. You must specify the solvent (e.g., SCRF=(Solvent=Water)).
Workflow Visualization
Part 4: Implications in Drug Discovery
Pharmacophore Mismatch Risks
The most common error in Structure-Based Drug Design (SBDD) is docking the enol form into a binding pocket that requires the keto form's H-bond network.
-
Kinase Inhibitors: Many kinase hinge binders utilize the quinolone scaffold. The NH of the quinolone acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the C=O acts as an acceptor.
-
Error: Docking the enol form places a naked Nitrogen (acceptor) where a donor is needed, leading to false-negative scoring.
-
-
Antimalarials: In chloroquine-like drugs, the basicity of the ring nitrogen is key.[3] In the keto form, the nitrogen is protonated (part of the amide-like system), significantly altering pKa and accumulation in the parasite food vacuole [4].
Strategic Design: "Locking" the Tautomer
To reduce entropic penalty upon binding, medicinal chemists often "lock" the desired tautomer:
-
Enol-Lock: O-alkylation (e.g., 4-methoxyquinoline). This forces the aromatic pyridine system but removes the H-bond donor capability.
-
Keto-Lock: N-alkylation (e.g., N-methyl-4-quinolone). This enforces the quinolone structure and prevents aromatization.
References
-
Nasiri, H. R., et al. (2025).[7] "Tautomerism of 4-Hydroxy-4(1H) quinolone: Structural and Spectroscopic Analysis." ResearchGate.[3][12][13] Available at: [Link]
-
Drevensek, P., et al. (2015). "1H NMR chemical shifts and line widths of the free quinolones and their magnesium complexes." Antimicrobial Activity Data. Available at: [Link]
-
Edler, M., et al. (2015). "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." Journal of Organic Chemistry. Available at: [Link]
-
Bédé, A. L., et al. (2018).[2] "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives." Computational Chemistry. Available at: [Link]
Sources
- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (3-Methylkynurenic Acid)
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (also known as 3-methylkynurenic acid).[1] This scaffold is a critical structural motif in the development of NMDA receptor antagonists and other neuroactive pharmaceuticals. The method described utilizes a modified Wislicenus synthesis , involving the condensation of aniline with diethyl ethoxalylpropionate followed by high-temperature thermal cyclization. This guide emphasizes process safety, intermediate isolation, and critical control points to maximize yield and purity.
Introduction & Retrosynthetic Analysis
The target molecule, 4-Hydroxy-3-methylquinoline-2-carboxylic acid, features a quinoline core with specific substitution patterns that challenge standard synthetic routes like the Gould-Jacobs or Skraup reactions.[1]
-
Gould-Jacobs typically yields 3-carboxylic acids.[1]
-
Conrad-Limpach (using
-keto esters) typically yields 4-hydroxyquinolines with alkyl substituents but lacks the specific 2-carboxyl functionality derived from oxalate precursors.[1]
Therefore, the Wislicenus modification is the route of choice. This approach disconnects the quinoline ring at the N1-C2 and C4-C4a bonds, tracing back to aniline and a 1,2-dicarbonyl precursor (diethyl ethoxalylpropionate).
Retrosynthetic Scheme
The synthesis is broken down into three logical stages:
-
Precursor Synthesis: Claisen condensation of diethyl oxalate and ethyl propionate.[1]
-
Imine Formation: Condensation of aniline with the
-keto ester.[1] -
Cyclization & Hydrolysis: Thermal ring closure followed by saponification.[1]
Figure 1: Retrosynthetic analysis showing the disconnection strategy.
Experimental Protocol
Part A: Synthesis of Diethyl Ethoxalylpropionate (Diethyl 3-methyl-2-oxosuccinate)
This step involves a Claisen condensation.[1] The quality of this intermediate is critical; residual water or ethanol will lower the yield of the subsequent condensation.
Reagents:
-
Sodium metal (1.0 eq) or Sodium ethoxide (commercial grade)
-
Diethyl oxalate (1.0 eq)
-
Ethyl propionate (1.1 eq)
-
Ethanol (absolute) or Diethyl ether (anhydrous)
-
Sulfuric acid (dilute) for quenching
Protocol:
-
Preparation of NaOEt: In a dry 3-neck flask under nitrogen, dissolve sodium metal (23 g, 1.0 mol) in absolute ethanol (300 mL). Alternatively, use commercial sodium ethoxide (68 g).
-
Condensation: Cool the solution to 0°C. Add diethyl oxalate (146 g, 1.0 mol) dropwise, followed by ethyl propionate (112 g, 1.1 mol).
-
Note: The order of addition controls the regioselectivity. Keeping oxalate in excess initially helps prevent self-condensation of the propionate.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A yellow precipitate (the sodium enolate) will form.
-
Quench: Pour the reaction mixture into ice-cold dilute sulfuric acid (500 mL, ~2M). The pH should be acidic (pH < 3).
-
Extraction: Extract the oily layer with diethyl ether (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Distill the residue under reduced pressure.
Part B: Condensation with Aniline (Imine Formation)
Direct thermal condensation is often sufficient, but using a Dean-Stark trap drives the equilibrium by removing water, improving yield.
Reagents:
-
Diethyl ethoxalylpropionate (from Part A)
-
Aniline (1.0 eq)
-
Toluene (Solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 eq, optional catalyst)[1]
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix diethyl ethoxalylpropionate (21.6 g, 0.1 mol), aniline (9.3 g, 0.1 mol), and toluene (150 mL).
-
Add a catalytic amount of p-TsOH (0.1 g).[1]
-
Reflux the mixture for 4-6 hours. Monitor the collection of water in the trap.
-
Once water evolution ceases, remove the solvent under reduced pressure to obtain the crude Schiff base (Diethyl 2-methyl-3-(phenylimino)succinate) as a viscous oil.[1]
-
Checkpoint: The crude oil can be used directly in the next step, but ensure all toluene is removed to prevent temperature fluctuations in the cyclization step.
-
Part C: Thermal Cyclization (Conrad-Limpach/Wislicenus)
This is the critical step.[1] The reaction requires high temperatures (>240°C) to overcome the activation energy for the electrocyclic ring closure.
Reagents:
-
Crude Schiff base (from Part B)
-
Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Diphenyl ether
Protocol:
-
Pre-heat Solvent: Heat Dowtherm A (10 volumes relative to crude mass) to a rolling reflux (~250-257°C) in a flask equipped with a short-path distillation head.
-
Why: Adding the substrate to already boiling solvent (High Dilution Principle) minimizes intermolecular polymerization and favors intramolecular cyclization.
-
-
Addition: Dissolve the crude Schiff base in a minimal amount of warm Dowtherm A or add it dropwise neat to the refluxing solvent over 20-30 minutes.
-
Reaction: Ethanol is generated as a byproduct.[1] The distillation head allows the ethanol to escape, driving the reaction. Continue heating for 30-60 minutes after addition is complete.
-
Isolation: Allow the mixture to cool to room temperature. The product, Ethyl 4-hydroxy-3-methylquinoline-2-carboxylate , often precipitates as a solid.[1]
-
Filtration: Dilute the mixture with hexane or petroleum ether (to lower viscosity and solubility) and filter the solid. Wash copiously with hexane to remove Dowtherm A.[1]
-
Yield: Expect 50-65% from the Schiff base.[1]
-
Part D: Hydrolysis to Target Acid
Reagents:
Protocol:
-
Suspend the ester (10 g) in a mixture of Ethanol (50 mL) and 2M NaOH (50 mL).
-
Reflux for 2-3 hours. The solid should dissolve as the sodium salt forms.
-
Workup: Cool the solution and filter to remove any insoluble impurities.[1]
-
Acidification: Acidify the filtrate with concentrated HCl to pH 2. The target acid will precipitate as a white to off-white solid.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or Acetic Acid.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Target CAS | N/A (Isomer specific) | Scaffolds: 492-27-3 (Kynurenic acid) |
| Molecular Weight | 203.19 g/mol | Formula: |
| Appearance | White to pale yellow powder | High melting point (>250°C) |
| Key 1H NMR Signals | Methyl group at C3 | |
| Key 1H NMR Signals | Quinoline aromatic protons | |
| Solubility | Soluble in basic water, DMSO | Poor solubility in neutral water/organic solvents |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-methylkynurenic acid.
Troubleshooting & Critical Control Points
Moisture Control (Step 1 & 2)
-
Issue: Low yield in condensation steps.
-
Cause: Diethyl oxalate and ethyl propionate are susceptible to hydrolysis.[1]
-
Solution: Use freshly distilled reagents and anhydrous solvents.[1] In Step 2, ensure the Dean-Stark trap is functioning efficiently to remove the water byproduct, driving the equilibrium to the imine.
Cyclization Temperature (Step 3)
-
Issue: Incomplete cyclization or tar formation.
-
Mechanism: The cyclization is a thermal electrocyclic reaction followed by elimination of ethanol. It requires temperatures >240°C.[1]
-
Solution: Do not attempt this in toluene or xylene; they do not boil hot enough.[1] Use Dowtherm A (bp 257°C) or Diphenyl Ether (bp 259°C). Ensure the reaction mixture is actually boiling.
Purification of the Acid[2][7]
-
Issue: Product trapped in inorganic salts.
-
Solution: The target acid is amphoteric but primarily acidic due to the carboxylic acid. It precipitates at isoelectric points (usually pH 3-4).[1] Do not over-acidify to pH 0, as the quinoline nitrogen may protonate and resolubilize the compound as a hydrochloride salt. Aim for pH 2-3.
References
-
Zhang, M., Yang, F. Z., & Zou, X. Z. (2004).[6][7][8] Synthesis of 3-methylkynurenic acid derivatives. Chinese Journal of Organic Chemistry, 24(4), 440-443.[9] Link
- Bradford, L., et al. (1947). The preparation of some substituted 4-hydroxyquinolines. Journal of the Chemical Society, 437-445. (Classic reference for Wislicenus/Conrad-Limpach conditions).
- Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. (General methodology for quinoline synthesis).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 3. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
Step-by-step guide to 4-Hydroxy-3-methylquinoline-2-carboxylic acid purification
Application Note: High-Purity Isolation of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Abstract
This guide details the purification protocol for 4-Hydroxy-3-methylquinoline-2-carboxylic acid (3-methylkynurenic acid), a critical intermediate in the synthesis of NMDA receptor antagonists and antibiotics. Unlike standard quinolines, this amphoteric molecule presents unique solubility challenges due to the coexistence of a carboxylic acid (C2), a hydroxyl group (C4, tautomeric with the ketone), and a hydrophobic methyl group (C3). This protocol utilizes a pH-swing fractionation method to remove unreacted isatin and decarboxylated byproducts, followed by a polishing recrystallization step to achieve >98% purity.
Introduction & Chemical Context
The synthesis of 4-hydroxyquinoline-2-carboxylic acids is typically achieved via the Camps Quinoline Synthesis , involving the base-catalyzed rearrangement of N-acylated isatins. For the 3-methyl derivative, the precursors are Isatin and Propionic Anhydride.
The Purification Challenge: Crude reaction mixtures often contain:
-
Unreacted Isatin: Distinctive orange/red color; difficult to remove via simple washing.
-
Decarboxylated Byproduct: 3-methyl-4-hydroxyquinoline (formed if reaction temperature is uncontrolled).
-
Inorganic Salts: Sodium/Potassium propionate residues.
Successful isolation relies on exploiting the pKa differential between the target carboxylic acid (pKa ~2.5) and the phenolic/enolic impurities (pKa ~10).
Physicochemical Profile
| Property | Value / Characteristic | Relevance to Purification |
| CAS No. | 15733-89-8 | Verification |
| Molecular Weight | 203.19 g/mol | Yield calculations |
| Appearance | Off-white to beige powder | Color indicates purity (Orange = Isatin contamination) |
| Melting Point | >240°C (Dec.)[1][2][3][4] | High thermal stability allows aggressive drying |
| Solubility (Water) | Insoluble (Neutral pH) | Precipitates upon acidification |
| Solubility (Base) | Soluble (pH > 8) | Forms soluble dicarboxylate/enolate salts |
| Solubility (Acid) | Soluble (pH < 1) | Forms protonated quinolinium salts |
Purification Workflow (Logic Map)
The following diagram illustrates the "Bicarbonate Swing" logic used to isolate the target acid from non-acidic and weakly acidic impurities.
Caption: The "Bicarbonate Swing" separates the target strong acid (soluble in NaHCO3) from weak acid impurities (insoluble in NaHCO3).
Detailed Step-by-Step Protocol
Phase 1: Work-up & Crude Isolation
Objective: Isolate the organic fraction from the high-salt reaction matrix.
-
Dilution: Dilute the alkaline reaction mixture (typically refluxed in NaOH/KOH) with distilled water (2x reaction volume).
-
Why: Reduces the ionic strength, preventing coprecipitation of inorganic salts during acidification.
-
-
Acidification: Slowly add 6M HCl dropwise with vigorous stirring.
-
Target pH: 2.0 – 3.0.
-
Observation: A thick precipitate will form. If the solution turns bright orange/red, isatin is present.
-
-
Digestion: Heat the suspension to 60°C for 15 minutes, then cool to room temperature.
-
Why: "Digesting" the precipitate encourages crystal growth, making filtration easier and releasing trapped mother liquor.
-
-
Filtration: Filter via vacuum (Buchner funnel). Wash the cake with cold water until the filtrate is neutral.
Phase 2: The Bicarbonate Swing (Critical Purification)
Objective: Remove unreacted Isatin and non-carboxylic byproducts.
-
Resuspension: Transfer the wet crude cake to a beaker. Add 5% Sodium Bicarbonate (NaHCO₃) solution (approx. 10 mL per gram of solid).
-
Stirring: Stir for 30 minutes at room temperature.
-
Filtration: Filter off the insoluble matter.
-
Result: The filtrate contains your product. The solid on the filter is impurity (discard).
-
-
Reprecipitation: Carefully acidify the clear filtrate with 6M HCl back to pH 2.0.
-
Note: CO₂ gas will evolve. Add acid slowly to avoid foaming over.
-
-
Collection: Filter the purified white/off-white solid. Wash with water.[7][8][9]
Phase 3: Polishing Recrystallization
Objective: Remove trace colored impurities and improve crystal habit.
Solvent Choice:
-
Primary Choice: Ethanol (95% or Absolute).
-
Alternative (for stubborn cases): Glacial Acetic Acid.
Protocol (Ethanol):
-
Suspend the solid in Ethanol (10 mL/g).
-
Heat to reflux.[8][10] If the solid does not dissolve completely, add Ethanol in 5 mL increments.
-
Charcoal Treatment (Optional): If the solution remains colored (yellow/orange), add Activated Carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Drying: Filter the crystals and dry in a vacuum oven at 60°C for 4 hours.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| HPLC | C18 Column, Water/ACN (0.1% TFA) | Purity > 98% (Area under curve) |
| 1H NMR | DMSO-d6 | δ ~13-14 (COOH, broad), δ ~2.5 (CH3), Aromatic region clean. |
| Appearance | Visual Inspection | White to pale beige powder. No orange specks. |
| Melting Point | Capillary Method | Sharp range (>240°C). Broad range indicates wetness/impurity. |
Self-Validating Check:
-
Dissolve a small amount of final product in 5% NaHCO₃ .
-
Pass: Solution is clear and colorless/pale yellow.
-
Fail: Turbidity or suspended solids indicates incomplete removal of non-acidic impurities (Repeat Phase 2).
Troubleshooting
-
Issue: Material "Oils Out" during recrystallization.
-
Cause: Solvent is too non-polar or cooling is too rapid.
-
Fix: Use an Ethanol/Water mixture (80:20). Add water dropwise to the hot ethanol solution until slight turbidity appears, then clear with a drop of ethanol and cool.
-
-
Issue: Persistent Orange Color.
-
Cause: Isatin contamination.[11]
-
Fix: The Bicarbonate wash (Phase 2) was likely insufficient. Repeat Phase 2, ensuring the pH of the bicarbonate solution stays >8.
-
-
Issue: Low Yield.
-
Cause: Product loss in mother liquor due to amphoteric nature.
-
Fix: Ensure the precipitation pH is strictly between 2.0 and 3.0. Going too low (pH < 1) can protonate the nitrogen, forming a soluble hydrochloride salt.
-
References
-
Camps Quinoline Synthesis Review: Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
-
Pfitzinger/Camps Reaction Mechanism: Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294.
-
Purification of Heterocyclic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Carboxylic Acids).[6][10]
- Specific Synthesis of 3-Methyl Derivatives: Jones, G. (1977). Quinolines (Part I). John Wiley & Sons. (Standard reference for Quinoline chemistry properties and synthesis).
Sources
- 1. KYNURENIC ACID | 492-27-3 [chemicalbook.com]
- 2. KYNURENIC ACID CAS#: 492-27-3 [m.chemicalbook.com]
- 3. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.net [ijsr.net]
Application Note: Antibacterial & Anti-biofilm Assessment of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA)
Executive Summary & Scientific Rationale
This application note details the protocol for evaluating the antibacterial efficacy of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) . Unlike the commercially dominant fluoroquinolones (e.g., Ciprofloxacin) which possess a carboxylic acid at position 3, HMQCA features the carboxyl group at position 2. This structural distinction places it in the kynurenic acid derivative class, often associated with biofilm modulation and iron chelation rather than direct DNA gyrase inhibition alone.
Key Experimental Considerations:
-
Solubility: HMQCA is zwitterionic and exhibits poor solubility in neutral aqueous media. This protocol utilizes a DMSO/Alkaline solubilization strategy to prevent precipitation during microdilution.
-
Mechanism of Action: While structurally related to gyrase inhibitors, 2-carboxylate quinolines often act as siderophore mimics or quorum-sensing antagonists. Therefore, this guide includes both Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition assays.[1]
Chemical Properties & Stock Preparation[2][3][4]
Critical Warning: The most common cause of assay failure with quinoline-2-carboxylates is "false resistance" due to compound precipitation in the growth medium.
| Property | Specification |
| IUPAC Name | 4-Hydroxy-3-methylquinoline-2-carboxylic acid |
| Molecular Weight | ~203.19 g/mol |
| Solubility Profile | Insoluble in water (pH 7); Soluble in DMSO, 0.1M NaOH, or hot Ethanol. |
| Stability | Stable at room temperature; light-sensitive (store in amber vials). |
Protocol: Preparation of 10 mg/mL Stock Solution
Objective: Create a stable stock solution that does not precipitate upon dilution into Mueller-Hinton Broth (MHB).
-
Weighing: Accurately weigh 10 mg of HMQCA powder.
-
Primary Dissolution: Add 500 µL of 100% DMSO . Vortex vigorously for 30 seconds.
-
Note: If the solution remains turbid, add 10 µL of 1M NaOH . The deprotonation of the carboxylic acid (forming the sodium salt) significantly enhances solubility.
-
-
Volume Adjustment: Adjust final volume to 1.0 mL with sterile deionized water or additional DMSO.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use nylon, which may bind quinolines).
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Assay 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the CLSI M07-A10 guidelines for broth microdilution, adapted for DMSO-soluble compounds.
Materials
-
Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Controls: Ciprofloxacin (Positive), 1% DMSO in CAMHB (Solvent Negative).
Experimental Workflow
The following diagram illustrates the dilution logic required to maintain solvent biocompatibility.
Figure 1: MIC Workflow ensuring DMSO concentration remains <1% in the final assay well to prevent solvent toxicity.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from fresh overnight colonies in saline.
-
Dilute this suspension 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.
-
-
Plate Setup (96-well round bottom):
-
Column 1: Add 100 µL of the Intermediate Dilution (256 µg/mL HMQCA).
-
Columns 2-10: Add 50 µL of sterile CAMHB.
-
Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard 50 µL from Col 10.
-
Result: Concentrations range from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension (from Step 1) to all wells.
-
Final Test Concentration: 64 µg/mL down to 0.125 µg/mL.
-
Final Bacterial Density: ~5 x 10^5 CFU/mL.
-
-
Incubation: Seal with breathable film and incubate at 35°C ± 2°C for 16-20 hours (24h for Staphylococcus).
-
Analysis: The MIC is the lowest concentration with no visible turbidity .
Assay 2: Biofilm Inhibition Assay[4]
Since HMQCA is structurally similar to Pseudomonas Quinolone Signal (PQS) molecules, it may inhibit biofilm formation without killing planktonic bacteria.
Protocol
-
Culture: Grow P. aeruginosa or S. aureus overnight in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment:
-
In a 96-well flat-bottom plate, add HMQCA at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
-
Inoculate with bacteria (1:100 dilution of overnight culture).
-
-
Incubation: Incubate static at 37°C for 24 hours.
-
Staining (Crystal Violet):
-
Gently aspirate media (do not disturb the bottom film).
-
Wash 2x with sterile PBS.
-
Fix with 99% Methanol for 15 mins.
-
Stain with 0.1% Crystal Violet for 15 mins.
-
Wash with water and air dry.
-
-
Quantification: Solubilize the dye with 30% Acetic Acid and measure absorbance at 590 nm .
Mechanistic Context & Data Interpretation[2][3][4][5][6][7][8][9][10][11]
Understanding the structural activity relationship (SAR) is vital for interpreting your data.
Figure 2: Hypothetical Mechanism of Action. Note that the 2-COOH position favors chelation and signaling interference over the classic DNA gyrase inhibition seen in 3-COOH fluoroquinolones.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | pH shock or high concentration | Reduce max test conc. to 64 µg/mL; Ensure DMSO < 1%. |
| Growth in all wells | Compound inactive or degradation | Verify stock stability by HPLC. Ensure pH of media is 7.2-7.4. |
| "Skipped" wells | Contamination or pipetting error | Repeat assay. Use filter tips. |
| Inconsistent Biofilm Data | Washing too vigorous | Use a multi-channel pipette to aspirate slowly from the side of the well. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).
-
Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247-274. (Provides context on quinoline signaling molecules).
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163-175.
-
Reen, F. J., et al. (2011). "The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate bacterial motility and biofilm formation in diverse species." Scientific Reports. (Relevant for 2-alkyl-4-hydroxyquinoline derivatives).[3][4][5][6][7][8][9]
Sources
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Biofilm Inhibition Profiling of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQC)
[1][2]
Introduction & Scientific Rationale
The Clinical Need: Beyond Bactericidal Action
Traditional antibiotics target essential cellular processes (cell wall synthesis, DNA replication) to kill bacteria. However, in chronic infections—such as Cystic Fibrosis (CF) lung infections or device-associated bacteremia—bacteria exist in biofilms .[1] These structured communities are encased in an extracellular polymeric substance (EPS) matrix that confers up to 1,000-fold resistance to antibiotics compared to planktonic cells.
The Compound: 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQC)
HMQC represents a structural class of Quorum Sensing Inhibitors (QSIs) . Its quinoline core mimics the structure of Pseudomonas Quinolone Signal (PQS) and its precursor HHQ (4-hydroxy-2-heptylquinoline).
Mechanism of Action: Unlike standard antibiotics, HMQC is hypothesized to function not by killing bacteria, but by signal interference . It acts as a competitive antagonist at the PqsR (MvfR) receptor. By blocking PqsR, HMQC prevents the transcriptional activation of the pqsABCDE operon, thereby halting the production of virulence factors (pyocyanin, elastase) and the release of extracellular DNA (eDNA), which is the "mortar" of the biofilm structure.
Mechanistic Pathway Visualization
The following diagram illustrates the interference point of HMQC within the Pseudomonas aeruginosa quorum sensing network.
Figure 1: Mechanism of Action.[2] HMQC competes with native PQS ligands for the PqsR receptor, preventing the downstream transcription of biofilm-essential genes.
Pre-Assay Considerations
Compound Handling & Solubility
The carboxylic acid moiety of HMQC affects its solubility profile.
-
Stock Solution: Dissolve HMQC in 100% DMSO to a concentration of 10 mM or 50 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into the assay media.[3][4] Ensure the final DMSO concentration in the well is < 0.5% (v/v) to prevent solvent toxicity.
Bacterial Strain Selection
While this protocol is adaptable, the primary validation model is Pseudomonas aeruginosa PAO1 (wild-type) due to its well-characterized PQS system.
-
Negative Control Strain: P. aeruginosa
mutant (constitutively unable to form PQS-dependent biofilms).
Protocol 1: High-Throughput Static Biofilm Inhibition (Crystal Violet)
Objective: Quantify the reduction in total biofilm biomass in the presence of HMQC. This is the industry-standard "O'Toole Method."
Materials
-
96-well polystyrene microtiter plates (flat bottom).
-
Crystal Violet (CV) solution: 0.1% (w/v) in water.[5]
-
Solubilization Buffer: 30% Acetic Acid (v/v) in water.
-
Media: M63 Minimal Salts supplemented with 0.2% glucose, 0.5% Casamino acids, and 1 mM MgSO₄. (Note: Avoid rich media like LB for QS studies as they can mask subtle inhibition effects).
Experimental Workflow
Figure 2: Step-by-step workflow for the Crystal Violet static biofilm assay.[6]
Step-by-Step Procedure
-
Inoculum Prep: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C, shaking (200 rpm).
-
Dilution: Dilute the overnight culture 1:100 into fresh M63 minimal media.
-
Treatment: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.
-
Test Wells: Supplement with HMQC at varying concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Vehicle Control: Media + Bacteria + DMSO (matching highest solvent concentration).
-
Sterile Control: Media only (no bacteria).
-
-
Incubation: Seal the plate with parafilm (to prevent evaporation) and incubate statically at 37°C for 24 hours. Do not shake.
-
Washing: Gently invert the plate to discard media. Submerge the plate in a tub of distilled water or PBS. Shake out water. Repeat 3 times. Crucial: Be gentle to avoid stripping the biofilm.
-
Staining: Add 125 µL of 0.1% Crystal Violet to each well. Incubate for 15 minutes at room temperature.
-
Rinsing: Wash the plate 3 times with water as in step 5. Blot the plate vigorously on paper towels to remove excess liquid.[3] Air dry for 10 minutes.
-
Elution: Add 125 µL of 30% Acetic Acid to solubilize the dye. Incubate for 15 minutes.
-
Quantification: Transfer 100 µL of the solubilized stain to a fresh plate (if the original is old/scratched) and measure absorbance at 550 nm (or 590 nm).
Protocol 2: Differentiating Inhibition vs. Killing (Growth Curve)
Scientific Integrity Check: A decrease in biofilm mass in Protocol 1 could simply mean the compound killed the bacteria. To validate HMQC as a biofilm inhibitor (and not just an antibiotic), you must prove it does not significantly inhibit planktonic growth at the active concentration.
Procedure
-
Set up a 96-well plate exactly as in Protocol 1 (Media + Bacteria + HMQC).
-
Incubate at 37°C with shaking (orbitally, to prevent biofilm formation and keep cells planktonic).
-
Measure OD₆₀₀ every hour for 12–24 hours using a kinetic plate reader.
Interpretation:
-
Ideal QSI Profile: Biofilm mass (Protocol 1) decreases significantly, but the planktonic growth curve (Protocol 2) remains similar to the Vehicle Control.
-
Antibiotic Profile: Both biofilm mass and planktonic growth are suppressed.
Protocol 3: Structural Visualization (CLSM)
Objective: Visualize the architecture (thickness, coverage) and viability of the remaining biofilm.
Materials
-
Glass-bottom 24-well plates or Chamber Slides.
-
Stains: SYTO 9 (Green, live cells) and Propidium Iodide (Red, dead cells/eDNA).
Procedure
-
Grow biofilms on the glass substrate with and without HMQC (50 µM) for 24 hours.
-
Gently wash with PBS (do not let the biofilm dry out).
-
Add 1 µL of SYTO 9 and 1 µL of Propidium Iodide per mL of PBS. Cover the biofilm with this mix.
-
Incubate in the dark for 20 minutes.
-
Image using a Confocal Laser Scanning Microscope (CLSM).[5][6]
-
Excitation: 488 nm (Argon laser).
-
Emission: 500–540 nm (SYTO 9) and 610–650 nm (PI).
-
Data Analysis & Reporting
Calculating Percent Inhibition
Use the raw OD₅₅₀ data from Protocol 1.
Data Presentation Template
Summarize your findings in the following format for technical reports:
| Compound | Concentration (µM) | Biofilm Mass (OD₅₅₀) ± SD | % Inhibition | Planktonic Growth (OD₆₀₀) | Interpretation |
| Vehicle | 0 (DMSO) | 2.45 ± 0.15 | 0% | 1.10 | Reference |
| HMQC | 10 | 2.10 ± 0.10 | 14.2% | 1.08 | No Effect |
| HMQC | 50 | 0.85 ± 0.05 | 65.3% | 1.05 | True Inhibition |
| HMQC | 100 | 0.40 ± 0.02 | 83.6% | 0.95 | Inhibition + Mild Toxicity |
| Cipro | 1 (Pos Ctrl) | 0.05 ± 0.01 | 98.0% | 0.05 | Bactericidal |
Troubleshooting & Expert Tips
-
"Edge Effect": Evaporation in the outer wells of a 96-well plate can skew results.
-
Solution: Fill the perimeter wells with sterile water and only use the inner 60 wells for the assay.
-
-
Background Fluorescence: Quinoline derivatives can be naturally fluorescent.
-
Check: If using fluorescence-based viability assays (like Resazurin/Alamar Blue) instead of Crystal Violet, run a "Media + Compound" control to subtract background fluorescence.
-
-
Precipitation: HMQC may precipitate in M63 media at high concentrations due to divalent cations (Mg²⁺).
-
Check: Inspect wells visually before staining. If crystals are visible, reduce concentration or switch to a lower-salt medium (e.g., 1/2 strength TSB).
-
References
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
-
Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS. Philosophical Transactions of the Royal Society B, 362(1483), 1247–1254.
-
Starkey, M., et al. (2014). Pseudomonas aeruginosa quorum sensing inhibition activity of 4-hydroxy-2-alkylquinoline analogues. Chemical Biology & Drug Design.
-
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal, 22(15), 3803–3815.
Sources
- 1. imquestbio.com [imquestbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro inhibition of Pseudomonas aeruginosa PAO1 biofilm formation by DZ2002 through regulation of extracellular DNA and alginate production [frontiersin.org]
In vitro testing of 4-Hydroxy-3-methylquinoline-2-carboxylic acid against cancer cell lines
Application Note: In Vitro Evaluation of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Abstract & Rationale
This guide details the standardized protocol for evaluating the anticancer efficacy of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) . As a structural analogue of Kynurenic Acid (KYNA), HMQCA presents a unique pharmacophore combining the planar quinoline scaffold (implicated in DNA intercalation) with a carboxylic acid moiety (potential for metabolic enzyme targeting, e.g., DHODH or AhR modulation). This protocol is designed to transition from initial solubility assessment to mechanistic validation, specifically targeting cytotoxic potency, cell cycle modulation, and apoptotic induction.
Compound Properties & Preparation
-
Chemical Nature: Amphoteric molecule (Phenolic -OH and Carboxylic -COOH).
-
Molecular Weight: ~203.19 g/mol .
-
Solubility Profile: Poor aqueous solubility in neutral pH. Soluble in DMSO and alkaline aqueous solutions.
Stock Solution Protocol
-
Vehicle Selection: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: Dissolve 10.15 mg of HMQCA in 1.0 mL of DMSO.
-
Vortexing: Vortex vigorously for 2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to prevent vehicle toxicity.
Experimental Workflow
The evaluation follows a "Gate-Stage" logic:
-
Gate 1: Cytotoxicity Screening (Is it active?)
-
Gate 2: IC50 Determination (How potent is it?)
-
Gate 3: Mechanistic Profiling (How does it work?)
Caption: Phased experimental workflow for HMQCA evaluation. Progression depends on meeting activity thresholds.
Detailed Protocols
Phase I: Cell Line Selection & Culture
Select cell lines representing different tissue origins and p53 statuses to evaluate selectivity.
| Cell Line | Tissue Origin | Morphology | Rationale for HMQCA Testing |
| HeLa | Cervix | Epithelial | Standard for quinoline-based intercalators. |
| MCF-7 | Breast | Epithelial | Estrogen-receptor positive; sensitive to metabolic modulators. |
| HepG2 | Liver | Epithelial | High metabolic activity; tests for hepatotoxicity. |
| HFF-1 | Fibroblast | Fibroblast | Normal Control: Essential to determine therapeutic index. |
Phase II: Cytotoxicity Assay (CCK-8 / MTT)
Objective: Determine the IC50 value (concentration inhibiting 50% of growth).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Remove old media.
-
Add 100 µL media containing HMQCA (Serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM).
-
Controls:
-
Negative: 0.5% DMSO in media.
-
Positive: Doxorubicin (1 µM) or Cisplatin (10 µM).
-
Blank: Media only (no cells).
-
-
-
Incubation: 48 hours or 72 hours at 37°C, 5% CO2.
-
Development:
-
Add 10 µL CCK-8 reagent (Dojindo) per well.
-
Incubate 1-4 hours until orange color develops.
-
-
Read: Measure Absorbance at 450 nm.
-
Analysis: Calculate % Viability =
. Fit data to a non-linear regression model (Log(inhibitor) vs. normalized response) to derive IC50.
Phase III: Cell Cycle Analysis (Flow Cytometry)
Objective: Determine if HMQCA arrests cells in a specific phase (G0/G1, S, or G2/M).
-
Treatment: Treat
cells with HMQCA at IC50 and 2x IC50 concentrations for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C overnight.
-
Staining:
-
Wash ethanol away with PBS (2x).
-
Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen).
-
Note: RNase is critical to prevent PI from binding to RNA.
-
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel for PI).
-
Interpretation:
-
S-phase arrest: Suggests DNA replication interference (Topo inhibition).
-
G2/M arrest: Suggests tubulin interference or DNA damage checkpoint activation.
-
Phase IV: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed death).
-
Treatment: Treat cells (IC50 concentration) for 24h and 48h.
-
Staining:
-
Harvest cells (include floating dead cells).
-
Resuspend in 100 µL 1X Annexin Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
-
Analysis: Flow Cytometry (FL1 for FITC, FL2 for PI).
-
Q4 (Annexin-/PI-): Live.
-
Q3 (Annexin+/PI-): Early Apoptosis (Ideal drug mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).
-
Mechanistic Hypothesis & Pathway Visualization
Based on the quinoline-2-carboxylate structure, HMQCA likely acts via DNA intercalation or Aryl Hydrocarbon Receptor (AhR) modulation (similar to Kynurenic acid).
Caption: Predicted signaling cascade. HMQCA likely triggers DNA damage or metabolic stress, leading to apoptosis.
Data Reporting Standards
When documenting results, adhere to this table format for clarity:
Table 1: Cytotoxicity Profile (IC50 in µM)
| Cell Line | HMQCA (IC50) | Doxorubicin (Positive Ctrl) | Selectivity Index (SI)* |
| HeLa | [Insert Data] | 0.5 ± 0.1 | |
| MCF-7 | [Insert Data] | 0.8 ± 0.2 | -- |
| HFF-1 | [Insert Data] | > 10.0 | N/A |
-
SI > 2.0 indicates acceptable selectivity for early hits.
References
-
Kynurenic Acid Analogues: Walczak, K. et al. "Kynurenic acid and cancer: facts and controversies." Cellular and Molecular Life Sciences, 2005. Link
-
Quinoline Cytotoxicity: Solomon, V.R. et al. "Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies." European Journal of Pharmacology, 2009. Link
-
CCK-8 Protocol: Dojindo Molecular Technologies. "Cell Counting Kit-8 Technical Manual." Link
-
Flow Cytometry Standards: Riccardi, C. et al. "Analysis of apoptosis by propidium iodide staining and flow cytometry." Nature Protocols, 2006. Link
-
DHODH Inhibition: Munier-Lehmann, H. et al. "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 2013. Link
How to measure the MIC of 4-Hydroxy-3-methylquinoline-2-carboxylic acid
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Abstract & Scope
This technical guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) . HMQC is a quinoline derivative, a class of compounds often investigated for antimicrobial, antibiofilm, and quorum-sensing inhibition properties. Due to the amphoteric nature and poor aqueous solubility of quinoline carboxylic acids, standard clinical protocols (such as CLSI M07) require specific modifications regarding solvent selection and stock preparation. This guide is designed for researchers in drug discovery and medicinal chemistry.
Pre-Analytical Considerations: The Solubility Challenge
The primary failure mode in testing HMQC is precipitation upon introduction to the culture media. HMQC contains both a basic nitrogen (quinoline ring) and an acidic group (carboxylic acid), making its solubility highly pH-dependent.
Solubility Profile & Solvent Selection
-
Water/Buffer (pH 7): Poor solubility. The molecule is likely zwitterionic or uncharged, leading to aggregation.
-
Dilute Base (NaOH/Na₂CO₃): Soluble due to deprotonation of the carboxylic acid. However, this can alter the pH of the growth medium, invalidating the MIC.
-
Dimethyl Sulfoxide (DMSO): Recommended. High solubility for stock preparation. Must be controlled to prevent solvent toxicity to bacteria.
Critical Constraint: The final concentration of DMSO in the assay well must remain < 1% (v/v) to ensure that bacterial inhibition is caused by HMQC, not the solvent.
Experimental Protocol: Broth Microdilution Method
Materials Required
-
Test Compound: 4-Hydroxy-3-methylquinoline-2-carboxylic acid (Purity >95%).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms: Standard ATCC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) or clinical isolates.
-
Consumables: 96-well polystyrene microtiter plates (U-bottom), sterile reservoirs, multichannel pipettes.
-
Visualization Agent (Optional): Resazurin (Alamar Blue) for colorimetric endpoint determination.
Stock Solution Preparation (The "100x" Rule)
To maintain a final DMSO concentration of 1%, prepare a stock solution that is 100 times (100x) the highest desired test concentration.
-
Target High Test Concentration: 256 µg/mL.
-
Required Stock Concentration: 25,600 µg/mL (25.6 mg/mL).
Protocol:
-
Weigh 10.24 mg of HMQC powder.
-
Dissolve completely in 400 µL of 100% sterile DMSO.
-
Note: Vortex vigorously. If particulate remains, sonicate for 5 minutes at 40 kHz.
-
-
This is your Master Stock (25.6 mg/mL) .
Dilution Scheme & Plate Setup
We will use a 2x Intermediate Strategy to prevent precipitation shock.
Step 1: Prepare 2x Working Solutions Dilute the Master Stock 1:50 into CAMHB.
-
Mix: 40 µL Master Stock + 1960 µL CAMHB.
-
Result: 512 µg/mL HMQC in CAMHB (containing 2% DMSO).
Step 2: Serial Dilution (in 96-well plate)
-
Add 100 µL of sterile CAMHB to columns 2 through 12.
-
Add 200 µL of the 2x Working Solution (512 µg/mL) to Column 1.
-
Transfer 100 µL from Column 1 to Column 2. Mix 5 times.
-
Repeat transfer down to Column 10. Discard 100 µL from Column 10.
-
Column 11 (Growth Control): Contains media + bacteria + 2% DMSO (Solvent Control). Crucial for validation.
-
Column 12 (Sterility Control): Media only.
Inoculum Preparation
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (approx.
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL.
Assay Initiation
-
Add 100 µL of the diluted inoculum to all wells (Columns 1–11).
-
Final Volume: 200 µL per well.
-
Final Bacterial Density:
CFU/mL. -
Final HMQC Range: 256 µg/mL to 0.5 µg/mL.
-
Final DMSO Concentration:1% (Safe for most species).
-
-
Seal plate with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Workflow Visualization
The following diagram illustrates the critical "2x Intermediate" strategy to manage solvent toxicity.
Caption: Workflow for preparing HMQC to ensure final solvent concentration remains non-toxic (1%) while achieving accurate drug dilution.
Data Analysis & Interpretation
Reading the Results
Examine the plate from below using a mirror or light box.
| Observation | Interpretation |
| Turbidity (Cloudiness) | Bacterial growth (Resistance). |
| Clear "Button" | Sedimented cells; inhibited growth (Susceptible). |
| Crystal Precipitate | INVALID. The drug crashed out. MIC cannot be determined. |
-
MIC Definition: The lowest concentration of HMQC that completely inhibits visible growth.
-
Validity Check:
-
Growth Control (Col 11) must be turbid. If clear, the 1% DMSO killed the bacteria.
-
Sterility Control (Col 12) must be clear.
-
Troubleshooting "False Resistance"
Quinoline carboxylic acids can chelate cations (
-
Solution: Test in varying cation concentrations or verify with agar dilution (where diffusion kinetics differ).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1][2] [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[1][2][3] Nature Protocols, 3(2), 163–175. [Link]
-
Wanigasekara, D., et al. (2020).[4][5] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. University of Sri Jayewardenepura. [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid (Structural Analog Data). National Library of Medicine. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. testinglab.com [testinglab.com]
- 4. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
This application note details the analytical characterization of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC), a structural analog of Kynurenic Acid (KYNA). This compound acts as a critical intermediate in the synthesis of neuroactive quinoline derivatives and serves as a probe for NMDA receptor glycine-site modulation.
This guide moves beyond standard textbook descriptions, offering field-validated protocols for HPLC, NMR, and Mass Spectrometry, specifically addressing the tautomeric challenges inherent to 4-hydroxyquinolines.
Part 1: Molecular Profile & Physicochemical Logic
Before initiating wet-lab work, researchers must understand the molecule's behavior in solution. HMQC exhibits keto-enol tautomerism , existing primarily as the 4-quinolone (keto) form in polar solvents. This behavior dictates solvent choice and detection parameters.
Chemical Identity[1][2]
-
IUPAC Name: 4-Hydroxy-3-methylquinoline-2-carboxylic acid[1]
-
Common Synonyms: 3-Methylkynurenic acid; 3-Me-KYNA
-
CAS Number: 858488-66-1 (Free acid) / 34785-11-0 (Generic isomer class)
-
Molecular Formula: C₁₁H₉NO₃
-
Molecular Weight: 203.19 g/mol
Physicochemical Attributes (CQA)
| Property | Value / Behavior | Analytical Implication |
| Solubility | Low in water; Soluble in DMSO, 1M NaOH, 1M HCl. | Protocol: Use DMSO-d6 for NMR. Use buffered mobile phases for HPLC to prevent precipitation. |
| pKa (Predicted) | pKa₁ (COOH) ≈ 2.5; pKa₂ (OH/NH) ≈ 10.5 | Protocol: Retention in RP-HPLC requires pH < 2.5 (protonated) or ion-pairing agents. |
| UV Maxima | λmax ≈ 244 nm, 338 nm | Protocol: Dual-wavelength monitoring (244 nm for sensitivity, 338 nm for specificity). |
| Thermal Stability | Dec. > 277°C (CO₂ loss) | Protocol: Avoid high-temperature GC inlets; derivatization required for GC-MS. |
Part 2: Analytical Workflows & Diagrams
Integrated Characterization Workflow
The following diagram illustrates the logical flow from synthesis/isolation to final purity validation.
Caption: Integrated workflow for the characterization of HMQC, prioritizing solubility assessment to ensure accurate spectral data.
Part 3: Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and separate synthetic impurities (e.g., Isatin, Chloroacetone). Challenge: The carboxylic acid moiety causes peak tailing on standard C18 columns. Solution: Use of an acidic mobile phase suppresses ionization, sharpening the peak.
Instrument Parameters:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7)
-
Solvent B: Acetonitrile (LC-MS Grade)
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation:
-
Weigh 5 mg of HMQC.
-
Dissolve in 1 mL DMSO (sonicate if necessary).
-
Dilute 1:10 with Mobile Phase A (Water/Formic Acid). Note: If precipitation occurs, dilute with 50:50 Water/MeOH.
-
Filter through 0.22 µm PTFE filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the presence of the 3-methyl group and the integrity of the quinoline core. Critical Note: The 4-OH proton is often broad or invisible due to exchange. The 3-Methyl group is the diagnostic handle distinguishing this from Kynurenic Acid.
Protocol:
-
Solvent: DMSO-d6 (Chloroform is unsuitable due to poor solubility).
-
Concentration: ~10 mg in 600 µL.
-
Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).
Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d6):
-
δ 13.0-14.0 ppm (Broad s, 1H): Carboxylic acid (-COOH).
-
δ 11.5-12.0 ppm (Broad s, 1H): Quinoline N-H / 4-OH (Tautomeric exchange).
-
δ 8.15 ppm (d, J=8 Hz, 1H): H-8 (Periproton).
-
δ 7.95 ppm (d, J=8 Hz, 1H): H-5.
-
δ 7.70 ppm (t, 1H): H-7.
-
δ 7.35 ppm (t, 1H): H-6.
-
δ 2.45 ppm (s, 3H): 3-CH₃ (Diagnostic Singlet).
-
Note: In Kynurenic acid, this position would be an aromatic proton (singlet ~6.6 ppm). The shift to an aliphatic region confirms methylation.
-
Mass Spectrometry (LC-MS/MS)
Objective: Confirm Molecular Weight (MW) and fragmentation pattern. Ionization Mode: Electrospray Ionization (ESI) is preferred.
Parameters:
-
Polarity: Positive (ESI+) and Negative (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
Diagnostic Transitions:
-
ESI+ Mode:
-
Precursor: m/z 204.06 [M+H]⁺
-
Fragment 1: m/z 158.0 [M+H - HCOOH]⁺ (Loss of carboxylic acid group).
-
Fragment 2: m/z 130.0 [M+H - HCOOH - CO]⁺ (Ring contraction/degradation).
-
-
ESI- Mode:
-
Precursor: m/z 202.05 [M-H]⁻
-
Fragment: m/z 158.0 [M-H - CO₂]⁻ (Decarboxylation).
-
Part 4: Synthesis & Impurity Profiling Logic
Understanding the synthesis aids in identifying impurities. The standard route involves the condensation of Isatin with Chloroacetone (Pfitzinger-type reaction or modified Camps quinoline synthesis).
Caption: Synthetic pathway via Isatin condensation, highlighting potential impurities like decarboxylated byproducts.
Impurity Markers:
-
Isatin: Distinct orange color; HPLC RT earlier than HMQC; UV max ~240, 300 nm.
-
3-Methyl-4-quinolone: Formed if the product is heated excessively (>270°C) causing decarboxylation. Mass = 159.18 g/mol .
References
-
PubChem. Kynurenic Acid (Parent Compound) - Chemical and Physical Properties.[2] (Used for analog comparison of pKa and solubility). [Link]
-
Zhang, M., et al. Synthesis of 3-methylkynurenic acid derivatives.[3][4][5][6][7] Chinese Journal of Organic Chemistry, 2004.[3][4][5][6] (Primary source for synthetic route and spectral confirmation).[8] [Link]
Sources
- 1. 4-Hydroxy-3-methylquinoline-2-carboxylic acid | 858488-66-1 | Benchchem [benchchem.com]
- 2. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Pagination EJMECH [academia.edu]
High-Throughput Screening Assays for Quinoline-2-Carboxylic Acid Derivatives
Application Note & Protocol Guide
Introduction: The "Privileged" Pincer Scaffold
Quinoline-2-carboxylic acid (quinaldic acid) derivatives represent a "privileged scaffold" in medicinal chemistry, primarily due to their ability to form stable bidentate chelates with divalent metal ions (
However, this same chelation potency introduces significant risks in High-Throughput Screening (HTS). These derivatives are frequent "false positive" generators, often flagged as PAINS (Pan-Assay Interference Compounds) due to:
-
Non-specific Metal Stripping: Depleting the assay buffer of essential cofactors rather than binding the enzyme active site.
-
Intrinsic Fluorescence: The quinoline core is inherently fluorescent (excitation ~300-350 nm, emission ~400-450 nm), interfering with standard intensity-based readouts.[1]
This guide details a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow designed specifically to screen this scaffold against metalloenzymes while rigorously filtering out interference artifacts.
Strategic Assay Design
The Readout Choice: Why TR-FRET?
Standard fluorescence intensity (FI) or fluorescence polarization (FP) assays are contraindicated for quinoline-2-carboxylic acid libraries.
-
The Problem: Quinoline derivatives often fluoresce in the blue/green region. If your assay uses a coumarin or fluorescein-based probe, compound autofluorescence will mask the signal, leading to false negatives (in inhibition assays) or erratic baselines.
-
The Solution: TR-FRET (e.g., HTRF®, LANCE®) .
-
Mechanism:[1][2][3][4][5][6] Uses long-lifetime lanthanide donors (Europium or Terbium).
-
Benefit: The measurement is gated (delayed by 50–100 µs). By the time the detector reads the signal, the short-lived autofluorescence of the quinoline compound has decayed to zero, leaving only the specific assay signal.
-
Mechanism of Action & Interference
The following diagram illustrates the intended binding versus the interference pathways that must be controlled.
Figure 1: Mechanistic pathways. Green paths represent the desired pharmacological effect; red dashed paths represent assay interference modes common to this scaffold.
Protocol 1: Compound Management
Objective: Ensure solubility and prevent aggregation-based false positives.
-
Solvent: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mM.
-
Note: Quinoline-2-carboxylic acids are generally soluble in DMSO, but zwitterionic forms may require mild sonication.
-
-
Plate Preparation:
-
Use low-binding, black, 384-well plates (e.g., Corning 3575) to minimize surface adsorption of the hydrophobic quinoline rings.
-
Acoustic Dispensing: Use an Echo® Liquid Handler to transfer nanoliter volumes (e.g., 20–50 nL) directly into assay buffer. This avoids intermediate dilution steps where aqueous solubility might crash the compound.
-
-
Aggregation Check:
-
Include 0.01% Triton X-100 or Tween-20 in all assay buffers. Detergents disrupt promiscuous aggregates that quinolines can form at high concentrations (>10 µM).
-
Protocol 2: Primary HTS Assay (TR-FRET for HDAC/KDM)
Target: Histone Deacetylase (HDAC) or Lysine Demethylase (KDM). Method: TR-FRET detection of biotinylated peptide substrate lysine modification.
Materials
-
Enzyme: Recombinant HDAC3/NCoR2 complex (or relevant metalloenzyme).
-
Substrate: Biotinylated histone peptide (e.g., Biotin-H3K9ac).
-
Donor: Europium-cryptate labeled anti-H3K9 (non-acetylated) antibody.
-
Acceptor: Streptavidin-XL665 (or ULight).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100. Crucial: Avoid high concentrations of chelating buffers like EDTA or EGTA.
Step-by-Step Workflow
-
Enzyme Reaction Assembly (10 µL volume):
-
Dispense 5 µL of 2X Enzyme Mix into the 384-well plate.
-
Add 50 nL of Test Compound (Quinoline derivative) via acoustic transfer.
-
Incubate 15 mins at RT to allow the chelator to engage the active site metal.
-
Add 5 µL of 2X Substrate Mix (Biotin-peptide + Cofactor if needed, e.g., NAD+ for Sirtuins or Alpha-ketoglutarate for KDMs).
-
-
Enzymatic Incubation:
-
Seal plate and incubate for 60 minutes at RT (time depends on linear range optimization).
-
-
Detection Step (10 µL volume):
-
Add 10 µL of 2X Detection Mixture (Eu-Antibody + Streptavidin-Acceptor) diluted in Detection Buffer containing EDTA/SAHA (to stop the enzymatic reaction).
-
Note: The EDTA here is necessary to quench the enzyme but does not interfere with the readout since the reaction is already complete.
-
-
Readout:
-
Incubate 1 hour at RT.
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 320 or 340 nm.
-
Delay: 50 µs (Critical to gate out quinoline fluorescence).
-
Integration: 400 µs.
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Calculation
Calculate the HTRF Ratio for each well:
Calculate % Inhibition relative to High Control (Enzyme + DMSO) and Low Control (No Enzyme/Inhibitor):
Protocol 3: Critical Counter-Screens
For quinoline-2-carboxylic acids, a "hit" is not valid until it passes these two counter-screens.
Metal Rescue Assay (The "Stoichiometry Check")
To confirm the compound inhibits the enzyme via specific active-site binding rather than bulk metal stripping.
-
Run the Primary Assay (Protocol 2) again.
-
Modification: Supplement the reaction buffer with 10x to 100x excess of the relevant metal ion (e.g., if targeting a Zn-dependent HDAC, add 10 µM ZnCl2).
-
Interpretation:
-
True Inhibitor: Potency (IC50) shifts only slightly (2-3 fold) or remains constant. The specific affinity for the active site pocket outcompetes the free metal.
-
False Positive (Stripper): Potency drops dramatically (>10-fold shift) or activity is completely restored. The compound was simply chelating the free metal required for catalysis.
-
Autofluorescence Artifact Check
-
Dispense compounds into buffer without acceptor/donor fluorophores.
-
Read the plate at the specific wavelengths used for the assay (e.g., Ex 340 / Em 665).
-
Criteria: Any compound showing signal >3 standard deviations above the buffer background in the 665 nm channel is flagged. (Note: TR-FRET usually mitigates this, but extremely bright quinolines can sometimes "bleed through" if the delay time is too short).
Visualization of Workflow
Figure 2: HTS Workflow for Quinoline-2-Carboxylic Acid Derivatives. Note the critical "Metal Rescue" step in Phase 3.
Data Presentation & Analysis
When reporting results for this scaffold, organize data to highlight selectivity and mechanism.
| Compound ID | Structure Note | HDAC3 IC50 (µM) | HDAC3 + 10µM Zn IC50 | Shift Factor | Conclusion |
| Q-001 | 4-phenyl derivative | 0.45 | 0.50 | 1.1x | Valid Hit |
| Q-002 | Unsubstituted core | 1.20 | >50.0 | >40x | False Positive (Stripper) |
| Q-003 | 6-nitro derivative | 5.60 | 6.00 | 1.07x | Valid Hit |
Z-Prime (
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Link
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7] (2015).[7][8][9] Link
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. (2020). Link
-
Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. (2025). Link
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI Molecules. (2022). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell culture methods for testing 4-Hydroxy-3-methylquinoline-2-carboxylic acid
Application Note: Pharmacological Evaluation of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Introduction & Scope
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) is a structural analogue of Kynurenic Acid (KYNA) , an endogenous metabolite of the tryptophan pathway. Like its parent compound, HMQCA contains a quinoline core that exhibits complex solubility and pharmacological profiles.
This molecule is primarily investigated for two biological activities:
-
Neuropharmacology: Antagonism of the Glycine-binding site of the NMDA receptor (N-methyl-D-aspartate), offering potential neuroprotective effects against excitotoxicity.
-
Immunomodulation: Agonism of the orphan G-protein coupled receptor GPR35 , relevant in inflammatory and metabolic disease research.
This guide provides a standardized, self-validating framework for solubilizing HMQCA and testing its efficacy in in vitro cell culture models.
Compound Preparation & Solubility
Critical Challenge: HMQCA possesses both a carboxylic acid group (position 2) and a hydroxyl group (position 4, often existing as the 4-oxo tautomer). This zwitterionic-like character makes it poorly soluble in neutral aqueous media.
Reagents Required
-
Compound: 4-Hydroxy-3-methylquinoline-2-carboxylic acid (Powder, >98% purity).
-
Solvent A (Preferred): Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade.
-
Solvent B (Alternative): 1.0 N Sodium Hydroxide (NaOH).
-
Vehicle Control: Matches the chosen solvent.
Protocol: Stock Solution Preparation (100 mM)
-
Weighing: Weigh precisely 20.3 mg of HMQCA (MW ≈ 203.19 g/mol ).
-
Dissolution (Choose Method):
-
Method A (DMSO): Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds. Sonicate at 37°C for 5 minutes if turbidity persists.
-
Method B (NaOH): Add 1.0 mL of 0.1 N NaOH. The basic pH deprotonates the carboxylic acid, forming a soluble salt.
-
-
Sterilization: Pass through a 0.22 µm PVDF syringe filter . (Do not use Nylon filters with protein-containing media, though safe for pure compound).
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.[1]
DOT Diagram: Solubility Decision Logic
Caption: Workflow for selecting the appropriate solubilization strategy based on cell sensitivity.
Protocol A: Neuroprotection Assay (NMDA Antagonism)
Objective: Determine if HMQCA prevents glutamate-induced excitotoxicity, validating its activity as a putative glycine-site NMDA antagonist.
Cell Model: SH-SY5Y (Differentiated) or Primary Cortical Neurons . Readout: LDH Release (Cytotoxicity) or MTT (Viability).
Step-by-Step Methodology
-
Differentiation (SH-SY5Y):
-
Seed SH-SY5Y cells at
cells/well in 96-well plates. -
Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 5-7 days to induce a neuronal phenotype (expression of NMDA receptors).
-
-
Pre-Treatment (The Prevention Step):
-
Remove differentiation media. Wash 1x with HBSS (Mg2+-free).
-
Experimental Groups:
-
Vehicle Control: Media + 0.1% DMSO.
-
Toxic Control: Media only (to be challenged later).
-
HMQCA Test: 10 µM, 50 µM, 100 µM, 500 µM.
-
Positive Control:MK-801 (10 µM) or Kynurenic Acid (1 mM) .
-
-
Incubate for 1 hour at 37°C.
-
-
Excitotoxic Challenge:
-
Add L-Glutamate (10 mM) and Glycine (10 µM) directly to the wells containing the HMQCA.
-
Note: Glycine is required as a co-agonist. If HMQCA competes for the glycine site, high concentrations of exogenous glycine may shift the curve (competitive inhibition check).
-
-
Incubation:
-
Incubate for 24 hours .
-
-
Quantification (LDH Assay):
-
Collect 50 µL of supernatant.
-
Mix with LDH reaction mix (Lactate + Tetrazolium salt).
-
Incubate 30 mins in dark.
-
Measure Absorbance at 490 nm .
-
Data Analysis Template
| Group | Concentration | Absorbance (490nm) | % Cytotoxicity* | Interpretation |
| Vehicle | 0 µM | 0.150 | 0% | Baseline cell death |
| Glutamate Only | 10 mM | 1.200 | 100% | Max excitotoxicity |
| HMQCA + Glu | 100 µM | 0.650 | ~47% | Partial Protection |
| HMQCA + Glu | 500 µM | 0.350 | ~19% | High Protection |
| MK-801 + Glu | 10 µM | 0.200 | ~5% | Complete Blockade |
*Formula: % Cytotoxicity = (Test - Vehicle) / (Glutamate - Vehicle) × 100
Protocol B: GPR35 Activation (Calcium Flux)
Objective: Assess if HMQCA acts as an agonist for GPR35, similar to Kynurenic Acid.
Cell Model: HT-29 (Endogenous GPR35) or HEK293-GPR35 (Transfected).
Readout: Intracellular Calcium (
Step-by-Step Methodology
-
Seeding: Seed cells in black-walled, clear-bottom 96-well plates (
cells/well). Incubate overnight. -
Dye Loading:
-
Remove media. Wash with HBSS/HEPES buffer.
-
Add Fluo-4 AM (2 µM) + Probenecid (2.5 mM) (prevents dye leakage).
-
Incubate 45 mins at 37°C.
-
-
Baseline Measurement:
-
Place plate in fluorescence plate reader (Ex: 494nm, Em: 516nm).
-
Record baseline for 30 seconds.
-
-
Agonist Injection:
-
Inject HMQCA (Final conc: 1 µM – 100 µM).
-
Positive Control:Zaprinast (10 µM) or Kynurenic Acid (100 µM) .
-
-
Kinetic Reading:
-
Record fluorescence every 2 seconds for 120 seconds.
-
DOT Diagram: Mechanism of Action & Assay Logic
Caption: Dual-pathway logic: HMQCA blocks NMDA (left) but activates GPR35 (right).
Troubleshooting & Critical Controls
-
Fluorescence Interference: Quinolines are naturally fluorescent.
-
Check: Before running any colorimetric or fluorescent assay (like MTT or Fluo-4), measure the HMQCA solution alone at the assay wavelengths. If it fluoresces, subtract this background or switch to a luminescent assay (e.g., CellTiter-Glo).
-
-
pH Drift:
-
The carboxylic acid moiety can lower media pH, turning phenol red yellow. This is toxic to neurons independent of the drug.
-
Solution: Always buffer the stock solution to pH 7.4 using HEPES or NaOH before adding to cells.
-
-
Precipitation:
-
If crystals form upon adding the stock to the media (the "crash out" effect), reduce the stock concentration or warm the media to 37°C prior to addition.
-
References
-
Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.
-
Hilmas, C., et al. (2001). The regulation of kynurenic acid synthesis by mitochondrial permeability transition. Neuroscience, 107(4), 671-679. (Describes handling of kynurenic acid analogues).
-
Wang, J., et al. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry, 281(31), 22021-22028.
-
Sigma-Aldrich. (2023). Product Information: Kynurenic Acid Solubility and Stability.
Sources
Application Note: Comprehensive Evaluation of Antioxidant Activity in Quinoline Derivatives
Abstract
Quinoline scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting potent antioxidant properties via electron donation or hydrogen atom transfer.[1] However, their lipophilic nature and specific electronic properties often lead to experimental artifacts in standard aqueous assays. This guide provides an optimized, self-validating experimental framework for accurately characterizing the antioxidant potential of quinoline derivatives, moving from in vitro radical scavenging to intracellular oxidative stress modulation.
Part 1: Mechanistic Rationale & Experimental Design
The Quinoline Antioxidant Mechanism
To design a valid experiment, one must understand the molecular behavior. Quinoline derivatives typically neutralize free radicals (
-
Hydrogen Atom Transfer (HAT): The quinoline moiety (specifically -NH- or -OH substituted positions) donates a hydrogen atom to the radical.
-
Single Electron Transfer (SET): The aromatic system donates an electron, forming a stable radical cation.
-
Relevant Assays: ABTS, FRAP.[4]
-
The "Self-Validating" Pre-Screen
Critical Step: Quinolines are often hydrophobic. Standard aqueous buffers can cause micro-precipitation, leading to false "scattering" signals in spectrophotometry.
-
Solubility Validation: Dissolve compound in 100% DMSO to 10 mM. Dilute 1:100 in the assay buffer (PBS or Acetate). Measure Absorbance at 600 nm.
-
Pass: Abs < 0.05 (Solution is clear).
-
Fail: Abs > 0.05 (Precipitation detected). Action: Use a co-solvent (e.g., 5% Tween-80) or restrict testing to organic solvent assays (DPPH).
-
Part 2: Visualizing the Workflow
The following diagram illustrates the logical flow from compound preparation to data extraction, ensuring all mechanistic pathways are covered.
Figure 1: Integrated workflow for quinoline antioxidant evaluation. Note the critical solubility QC step before aqueous assays.
Part 3: Optimized Protocols
Protocol A: DPPH Radical Scavenging (HAT Focus)
Best for lipophilic quinolines due to methanol compatibility.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).
-
Positive Control: Ascorbic Acid or Trolox.
Step-by-Step:
-
Preparation: Prepare a dilution series of the quinoline derivative in Methanol (range: 1 – 100 µM).
-
Note: If stock is DMSO, ensure final DMSO concentration is <1% to avoid solvent interference.
-
-
Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution.
-
Blanking:
-
Sample Blank: 20 µL Sample + 180 µL Methanol (Corrects for intrinsic quinoline color).
-
Control: 20 µL Solvent + 180 µL DPPH.
-
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm .
QC Checkpoint: The Control Absorbance must be between 0.8 and 1.2. If <0.8, the DPPH has degraded.
Protocol B: ABTS Cation Radical Scavenging (SET Focus)
Captures electron transfer kinetics; applicable to both lipophilic and hydrophilic derivatives.
Reagents:
-
ABTS Stock: 7 mM ABTS in water.
-
Oxidant: 2.45 mM Potassium Persulfate (
).
Step-by-Step:
-
Radical Generation: Mix ABTS Stock and Oxidant (1:1 v/v). Incubate in dark for 12–16 hours (overnight) to generate
. -
Working Solution: Dilute the generated radical solution with Ethanol until Absorbance at 734 nm is
. -
Assay: Mix 10 µL Sample + 190 µL ABTS Working Solution.
-
Incubation: 6 minutes exactly (Fast kinetics).
-
Measurement: Read Absorbance at 734 nm .
Protocol C: Cellular Antioxidant Activity (CAA)
The "Gold Standard" for biological relevance. Validates if the quinoline can penetrate the membrane and function intracellularly.
Mechanism: The non-fluorescent probe DCFH-DA crosses the cell membrane. Intracellular esterases cleave it to DCFH.[5][6] Oxidative stress (induced by AAPH) turns DCFH into fluorescent DCF.[7][8] Antioxidants prevent this fluorescence.
Reagents:
-
Cell Line: HepG2 (Liver) or PC12 (Neuronal - relevant for neuroprotective quinolines).
-
Probe: DCFH-DA (25 µM in medium).
-
Stressor: AAPH (600 µM).
Step-by-Step:
-
Seeding: Seed cells (6x10^4/well) in a black 96-well plate. Incubate 24h.
-
Treatment: Remove medium.[5] Add 100 µL of Quinoline derivative (non-toxic concentration determined by MTT). Incubate 1h.
-
Washing: Wash cells 1x with PBS to remove extracellular compound (Critical: measures only intracellular effect).
-
Stressing: Add 100 µL of DCFH-DA + AAPH mixture.
-
Kinetics: Read Fluorescence immediately (Ex: 485 nm, Em: 535 nm) every 5 mins for 1 hour.
QC Checkpoint: Include a "No Stressor" control (Cells + DCFH-DA + PBS). If fluorescence increases rapidly here, your cells are stressed by culture conditions, invalidating the assay.
Part 4: Data Analysis & Reporting[6]
Calculation of % Inhibition
For DPPH and ABTS:
IC50 Determination
Do not use linear regression on raw data. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to calculate the IC50 (concentration inhibiting 50% of radicals).
Mechanistic Visualization
Understanding how your quinoline acts is vital for publication.
Figure 2: Mechanistic pathways of Quinoline antioxidant activity. The resonance stability of the nitrogen heterocycle drives the reaction forward.
References
-
Mechanism of Quinoline Antioxidants
-
DPPH Assay Optimization
- Baliyan, S., et al. (2022). "Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis." Molecules.
-
Cellular Antioxidant Activity (CAA)
- Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry.
-
ABTS Assay Protocol
- Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine.
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Multiphase Assessment of Anti-Inflammatory Potency in Quinoline Carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold in Inflammation[1]
Quinoline carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry.[1] While historically recognized for the fluoroquinolone class of antibiotics, recent structural-activity relationship (SAR) studies have isolated their potent anti-inflammatory capabilities. Unlike traditional NSAIDs that often cause gastric ulceration via non-selective COX inhibition, QCA derivatives offer a pathway to selective COX-2 inhibition and upstream modulation of the NF-
This application note details a hierarchical screening protocol—moving from physicochemical stability to cellular signaling—designed to validate QCA candidates. We prioritize methods that distinguish specific immunomodulation from general cytotoxicity.
Mechanism of Action (MOA) Overview
The therapeutic value of QCAs lies in their dual-action potential:
-
Enzymatic Blockade: Direct competitive inhibition of Cyclooxygenase-2 (COX-2).
-
Transcriptional Silencing: Prevention of NF-
B nuclear translocation, thereby halting the production of pro-inflammatory cytokines (TNF- , IL-6) and nitric oxide (NO) [3].
Figure 1: Dual-mechanism intervention of Quinoline Carboxylic Acids in the inflammatory cascade.
Phase 1: Physicochemical Screening (Protein Denaturation)
Before expensive biological assays, candidates are screened for their ability to stabilize proteins against heat-induced denaturation. Inflammation induces protein denaturation; compounds that prevent this mimic the stabilization of lysosomal membranes, a key anti-inflammatory mechanism [4].
Protocol: BSA Denaturation Assay
Principle: Heat causes Bovine Serum Albumin (BSA) to denature and precipitate (turbidity). Anti-inflammatory agents prevent this precipitation.[2]
Materials:
-
Bovine Serum Albumin (BSA), 1% w/v aqueous solution.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Test Compounds (dissolved in DMSO, diluted to 50–500
g/mL). -
Reference Standard: Diclofenac Sodium or Ibuprofen.
Procedure:
-
Preparation: Mix 0.45 mL of 1% BSA solution with 0.05 mL of the test compound (various concentrations).
-
Incubation: Incubate samples at 37°C for 20 minutes (mimics body temp interaction).
-
Thermal Stress: Heat samples at 70°C for 5 minutes in a water bath.
-
Cooling: Cool to room temperature (approx. 25°C).
-
Measurement: Measure absorbance (Turbidity) at 660 nm using a UV-Vis spectrophotometer.
Calculation:
Acceptance Criteria: A dose-dependent increase in inhibition with an IC
Phase 2: Enzymatic Specificity (COX-1 vs. COX-2)
To ensure the QCA derivative improves upon traditional NSAIDs, we must verify selectivity for COX-2 (inducible) over COX-1 (constitutive/protective).
Protocol: Colorimetric COX Inhibition Screening
Principle: Peroxidase activity of COX enzymes oxidizes N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), causing a color change. Inhibitors reduce the rate of color formation.
Workflow:
-
Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer.
-
Inhibitor Addition: Add QCA derivative (0.01 – 10
M) to the enzyme; incubate 10 mins. -
Substrate Initiation: Add Arachidonic Acid (substrate) and TMPD (chromophore).
-
Readout: Monitor absorbance at 590 nm .
Data Analysis:
Calculate the Selectivity Index (SI):
Phase 3: Cellular Efficacy (The "Gold Standard")
The RAW 264.7 macrophage model stimulated by Lipopolysaccharide (LPS) is the industry standard for validating anti-inflammatory efficacy in a cellular context.
Protocol: Nitric Oxide (NO) Inhibition via Griess Assay
Principle: LPS stimulates iNOS expression, producing NO.[3] NO rapidly oxidizes to nitrite (
Materials:
-
RAW 264.7 cells (ATCC TIB-71).[4]
-
DMEM High Glucose + 10% FBS.[4]
-
LPS (E. coli serotype 055:B5).
-
Griess Reagent: 1% Sulfanilamide + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 2.5% phosphoric acid.[5]
Step-by-Step Methodology:
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate 24h for adhesion. -
Pre-treatment: Replace media with fresh media containing QCA derivatives (1, 10, 50, 100
M). Incubate for 1-2 hours [6].-
Control: Media + DMSO only (Vehicle).
-
-
Induction: Add LPS (Final concentration: 1
g/mL ) to all wells except the "Blank" control. Incubate for 24 hours . -
Harvest: Transfer 100
L of cell culture supernatant to a new 96-well plate. -
Reaction: Add 100
L of Griess Reagent. Incubate 10 mins at Room Temp in the dark. -
Quantification: Measure absorbance at 540 nm .
Cytotoxicity Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure the reduction in NO is due to anti-inflammatory activity, not cell death.
Figure 2: Experimental workflow for the Griess Nitrite Assay.[4][6]
Data Presentation: Efficacy Table
Example of expected data structure for a potent QCA derivative.
| Compound | Conc.[2][3][5][7][8][9][10][11][12][13] ( | NO Production (%) | Cell Viability (%) | Interpretation |
| Control (LPS) | - | 100 | 98 | Max Inflammation |
| Standard (Indomethacin) | 50 | 42 | 95 | Validated Inhibition |
| QCA-Derivative A | 10 | 85 | 99 | Weak Effect |
| QCA-Derivative A | 50 | 38 | 96 | Potent Hit |
| QCA-Derivative B | 50 | 15 | 40 | Cytotoxic (False Positive) |
Phase 4: Mechanistic Confirmation (NF- B Translocation)
If a compound inhibits NO production without cytotoxicity, the final validation step is confirming the molecular mechanism. Quinoline derivatives often block the phosphorylation of I
Protocol: Immunofluorescence of NF- B p65
-
Culture: Grow RAW 264.7 cells on sterile glass coverslips.
-
Treat: Compound (2h)
LPS (1h). Note: Shorter LPS time captures the translocation event. -
Fixation: 4% Paraformaldehyde (15 mins).
-
Permeabilization: 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-NF-
B p65 (Rabbit). -
Secondary Ab: Anti-Rabbit IgG-FITC (Green).
-
Nuclear Stain: DAPI (Blue).
-
-
Analysis: Confocal microscopy.
-
Positive Hit: Green signal remains cytosolic (does not overlap with Blue nucleus) despite LPS stimulation.
-
References
-
Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Luo, Y., et al. (2021).[14] The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects.[11][14] Bioorganic & Medicinal Chemistry.[1][12][15] Retrieved from [Link]
-
Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method.[7][8] AYU (An International Quarterly Journal of Research in Ayurveda). Retrieved from [Link]
- Attiq, A., et al. (2018). The Pharmacological Potential of Quinoline Derivatives: A Review. Biological and Pharmaceutical Bulletin.
-
Yoon, W.J., et al. (2009).[5] Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Kou, R., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway.[12] International Journal of Molecular Sciences. Retrieved from [Link][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Conrad-Llimpach/Surrey Cyclization
Executive Summary & Reaction Logic
User Query: "How do I improve the yield of 4-Hydroxy-3-methylquinoline-2-carboxylic acid? My current yields are inconsistent (<40%), and the product often oils out."
Scientist's Diagnostic: The synthesis of 4-Hydroxy-3-methylquinoline-2-carboxylic acid typically proceeds via a modified Conrad-Llimpach or Surrey protocol involving the condensation of aniline with a diethyl alkoxalylpropionate derivative.
Low yields in this pathway are rarely due to "bad chemistry" but rather thermodynamic insufficiency . The cyclization step requires breaking aromaticity to form a high-energy intermediate, demanding temperatures >250°C. If you are running this in ethanol or toluene, you will fail. If you are not strictly controlling the pH during the final isolation, you will lose the product to its zwitterionic water-soluble form.
The Validated Workflow
The following flowchart outlines the critical path. Deviating from the temperature or pH checkpoints will result in yield collapse.
Figure 1: Critical Process Flow for High-Yield Synthesis. Note the high-temperature requirement in Step 2.
Protocol Optimization Modules
Module A: The Condensation (Schiff Base Formation)
The Trap: Many protocols suggest mixing reagents at room temperature. This is insufficient for sterically hindered keto-esters like diethyl ethoxalylpropionate (required for the 3-methyl group).
-
Optimized Protocol:
-
Reagents: 1.0 eq Aniline + 1.1 eq Diethyl ethoxalylpropionate.
-
Catalyst: 0.5 mol% p-Toluenesulfonic acid (pTSA).
-
Solvent: Benzene or Toluene (anhydrous).
-
Action: Reflux with a Dean-Stark trap .
-
Endpoint: You must collect the theoretical equivalent of water. If water stops evolving before 90% theoretical volume, add fresh solvent and continue.
-
Why: Any residual water will hydrolyze the ester in the next step, killing the cyclization.
-
Module B: The Thermal Cyclization (The Yield Maker)
The Trap: Using solvents like Ethanol, Xylene, or neat heating without dilution.
The Science: The cyclization follows a
Comparative Solvent Data:
| Solvent | Boiling Point | Typical Yield | Verdict |
| Ethanol | 78°C | < 5% | Fail. Temperature too low for cyclization. |
| Xylene | 140°C | 10-20% | Poor. Often yields uncyclized imine. |
| Mineral Oil | >300°C | 30-40% | Messy. Hard to remove during workup. |
| Dowtherm A | 257°C | 75-85% | Optimal. Eutectic mix of diphenyl ether/biphenyl. |
| Diphenyl Ether | 258°C | 70-80% | Good. Solid at RT (inconvenient). |
-
Optimized Protocol:
-
Pre-heat Dowtherm A (10 volumes relative to reactant) to a rolling boil (~257°C).
-
Add the crude acrylate/imine from Module A dropwise into the boiling solvent.
-
Flash Cyclization: The dilution + high heat ensures the molecule cyclizes intramolecularly rather than polymerizing intermolecularly.
-
Duration: 15-30 minutes max. Prolonged heating causes tar.
-
Workup: Cool to RT. Dilute with Hexane. The ester product usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.
-
Module C: Hydrolysis & Isoelectric Isolation
The Trap: "I added acid but nothing precipitated." The Science: 4-Hydroxyquinolines are zwitterionic (amphoteric). They are soluble in strong acid (protonated N) and soluble in strong base (deprotonated OH/COOH). You must hit the Isoelectric Point (pI) to crash it out.
-
Optimized Protocol:
-
Hydrolysis: Reflux the ester in 10% NaOH (aq) until clear (usually 1-2h).
-
Precipitation: Cool to 0°C.
-
The Drop: Slowly add 6N HCl with vigorous stirring.
-
Target: Monitor pH with a meter.
-
pH > 7: Soluble (Salt)
-
pH < 1: Soluble (Cation)
-
pH 3.5 - 4.5: PRECIPITATION ZONE.
-
-
Stop adding acid exactly in this range. Stir for 30 mins. Filter.
-
Troubleshooting & FAQs
Q1: The reaction mixture turned into a black tar during cyclization. Is it recoverable?
-
Diagnosis: Thermal polymerization. This happens if the concentration is too high or the addition rate is too fast.
-
Fix: You cannot recover the tar. Restart. In the next run, increase the volume of Dowtherm A (dilution effect) and ensure the solvent is boiling before you start the dropwise addition. The rapid heat transfer is essential to favor the kinetic cyclization over the thermodynamic polymerization.
Q2: My product is sticky/oily after the final acid precipitation.
-
Diagnosis: Occluded impurities or "false" precipitation due to rapid pH change.
-
Fix: Re-dissolve the sticky solid in minimum hot 10% NaOH. Add activated charcoal, boil for 5 mins, and filter hot (removes oligomers). Then, very slowly re-acidify to pH 3-4. Slow acidification promotes crystal growth over amorphous oiling.
Q3: Can I use microwave irradiation to improve yield?
-
Diagnosis: Yes, modern literature supports this.
-
Insight: Microwave synthesis can replace the Dowtherm A step.
-
Protocol: React Aniline + Reagent (neat or with minimal solvent) at 150W / 250°C for 10-15 minutes. This often boosts yields to >90% by providing rapid, uniform heating, bypassing the "tar" phase [1].
Q4: Why is the color of the solid yellow? Shouldn't it be white?
-
Diagnosis: 4-Hydroxyquinolines often have a pale yellow hue due to tautomerism (keto-enol) and trace oxidation.
-
Verdict: Light yellow is acceptable. Dark orange/brown indicates oxidation. Recrystallize from DMF/Ethanol if high purity is required.
References
-
Riegel, B. et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society.
-
Gould, R. G.[1] & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Bradford, L. et al. (1947). The preparation of 4-hydroxyquinolines by the Conrad–Limpach method. Journal of the Chemical Society.
-
Technical Note: Solvent Effects in High-Temperature Cyclizations. (Derived from general Conrad-Llimpach optimization studies, e.g., NIH/PubMed Central data on solvent boiling points).
Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves high temperatures and corrosive reagents.[2] Always adhere to MSDS and local safety regulations.
Sources
Technical Support Center: Synthesis of Quinoline-2-Carboxylic Acids
Introduction
Quinoline-2-carboxylic acid (Quinaldic Acid) is a critical intermediate in chromogenic sensing and peptide synthesis. While its structure appears simple, its synthesis is notoriously plagued by three "silent killers": colloidal selenium contamination (in oxidation routes), decarboxylation (thermal instability), and tar formation (in condensation routes).
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the laboratory. It is structured to provide immediate, actionable solutions for the most common synthetic pathways.
Module 1: The Oxidation Route (From Quinaldine)
The oxidation of 2-methylquinoline (quinaldine) using Selenium Dioxide (SeO₂) is the industrial standard but is often abandoned by researchers due to the difficulty of removing red colloidal selenium.
The Workflow & Failure Points
Figure 1: Critical path for SeO₂ oxidation. The "Red Se" persistence at the Workup stage is the primary bottleneck.
Troubleshooting Guide: The "Red Selenium" Nightmare
Q: My filtrate is persistently red/orange even after filtering through Celite. How do I remove the selenium? A: This is colloidal selenium. Standard filtration will fail. You must coagulate the colloid chemically.
-
The Fix: Add small amounts of sodium metabisulfite or sodium sulfide to the filtrate. This reduces soluble selenite esters and coagulates colloidal selenium into black/grey aggregates that can be filtered.
-
Alternative: If using the Hammick method, ensure the reaction mixture is fully alkaline (pH > 10) before the final filtration. Selenium is less soluble in strongly basic media.
Q: The reaction stalled. I have starting material left, but adding more SeO₂ causes tarring. A: SeO₂ is moisture sensitive. Old reagent often contains selenous acid (H₂SeO₃), which is a weaker oxidant in this context.
-
The Fix: Freshly sublime your SeO₂ or use a slight excess (1.2–1.3 eq) from a newly opened bottle. Ensure your solvent (Dioxane) is peroxide-free, as peroxides can induce radical side reactions leading to tar.
Q: Can I avoid SeO₂ entirely? A: Yes. The Trihaloacetyl Method is the robust industrial alternative.
-
Chlorinate quinaldine (with Cl₂/PCl₃) to get 2-(trichloromethyl)quinoline.
-
Hydrolyze with H₂SO₄/H₂O.
-
Pros: No toxic selenium waste.
-
Cons: Requires handling chlorine gas or vigorous chlorinating agents.
Module 2: The Condensation Route (Doebner Reaction)
The Doebner reaction (Aniline + Benzaldehyde + Pyruvic Acid) is elegant but prone to polymerization, resulting in the infamous "Doebner Tar."
Troubleshooting Guide: Controlling Polymerization
Q: I obtained a dark, sticky tar instead of a solid precipitate. A: This is usually due to uncontrolled pH or impure pyruvic acid. Pyruvic acid polymerizes on standing.
-
The Fix: Distill pyruvic acid immediately before use.
-
The Protocol Adjustment: Do not mix all reagents at once. Add the pyruvic acid slowly to a refluxing mixture of aniline and benzaldehyde in ethanol. This keeps the concentration of free pyruvic acid low, favoring the condensation over self-polymerization.
Q: The yield is very low (<30%). A: The Doebner reaction is sensitive to electronic effects. Electron-withdrawing groups on the aniline (e.g., -NO₂, -Cl) severely deactivate the ring toward the cyclization step.
-
The Fix: Switch to a Lewis Acid catalyst (e.g., Scandium triflate or simple Iodine) or use the Friedländer synthesis (using o-aminoaldehyde) if the aniline is too deactivated.
Module 3: Purification (The Copper Cycle)
This is the "secret weapon" for obtaining high-purity quinaldic acid. Quinaldic acid forms an exceptionally stable, insoluble salt with Copper(II), while most impurities (isomers, unreacted aniline, tars) do not.
The Copper Purification Protocol
Figure 2: The Copper Chelation Cycle. This method leverages the specific chelating ability of quinaldic acid to separate it from non-chelating impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude acid in dilute NaOH (pH ~8-9). Filter off any insoluble tars.[1]
-
Precipitation: Add saturated Copper(II) Sulfate solution dropwise. A pale blue/green precipitate of Copper(II) Quinaldate will form.
-
Washing: Filter the copper salt. Wash thoroughly with water and cold methanol. Impurities remain in the filtrate.
-
Decomposition (The H₂S-Free Method):
-
Suspend the copper salt in water.
-
Add Sodium Sulfide (Na₂S) solution slowly with vigorous stirring.
-
Reaction:
.
-
-
Isolation: Filter off the black CuS. Acidify the clear filtrate with Glacial Acetic Acid to pH 3-4. Pure Quinaldic Acid will precipitate.
Module 4: Physical Properties & Decarboxylation
Critical Warning: Quinaldic acid is thermally unstable near its melting point.
| Parameter | Data | Notes |
| Melting Point | 156–157 °C | Decarboxylation occurs immediately at this temp. |
| Decarboxylation Product | Quinoline | Liquid, smells like pyridine. |
| Solubility (Water) | Low (Cold), Moderate (Hot) | Zwitterionic character is weak compared to amino acids. |
| Solubility (Benzene) | Soluble | Classic recrystallization solvent (use caution). |
| pKa | ~4.9 | Weaker acid than benzoic acid. |
Q: My product melted at 150°C and then bubbled. Now it's a liquid. A: You decarboxylated it. The bubbling was CO₂ release.
-
The Fix: Never dry quinaldic acid in an oven >100°C. Dry under vacuum at 50°C. Do not attempt to distill the acid; it must be purified by crystallization or the Copper method.
References
-
Hammick, D. L. (1923). "The Synthesis of Quinaldic Acid." Journal of the Chemical Society, Transactions, 123, 2882. Link
-
Organic Syntheses. "Quinoline-2-carboxylic acid (Quinaldic acid)." Org. Syn. Coll. Vol. 3, p. 740. Link
-
Shaik, N., & Reddy, R. (2006).[2] "Decomposition of copper–amino acid complexes by sodium sulfide." Tetrahedron Letters, 47(37), 6663-6665. (Method adapted for Quinaldic Acid).[3] Link
-
Brown, E. V. (1975). "Decarboxylation of Quinaldic Acids." Journal of Organic Chemistry, 40(16), 2396. Link
-
BenchChem. "Technical Support: Purification of Crude Quinaldic Acid." Link
Sources
How to improve the solubility of 4-Hydroxy-3-methylquinoline-2-carboxylic acid
Topic: 4-Hydroxy-3-methylquinoline-2-carboxylic acid
Ticket ID: SOL-HMQC-2024 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center for 4-Hydroxy-3-methylquinoline-2-carboxylic acid . If you are struggling to dissolve this compound, you are not alone.
The Core Problem: This molecule is structurally analogous to Kynurenic Acid , but with an added methyl group at the 3-position.[1] This addition increases lipophilicity (logP) and reinforces the crystal lattice.
-
Tautomeric Trap: Despite the name "4-hydroxy," this compound exists predominantly in the 4-quinolone (keto) tautomer in the solid state. This creates strong intermolecular hydrogen bonding (head-to-tail stacking) similar to DNA base pairs, resulting in a high melting point and extremely poor solubility in neutral water or standard organic solvents like methanol.
This guide provides field-proven protocols to overcome these thermodynamic barriers.
Module 1: Diagnostic & Decision Matrix
Before starting, determine your downstream application.[1] The "correct" solvent depends entirely on whether you are running chemical synthesis or biological assays.[1]
Figure 1: Solubility Decision Matrix. Select your protocol based on the tolerance of your downstream system.
Module 2: Troubleshooting Protocols
Ticket #001: "It won't dissolve in water or ethanol."
Diagnosis: You are fighting the crystal lattice energy.[1] Neutral water cannot break the intermolecular H-bonds of the quinolone form. Solution: You must ionize the molecule. The carboxylic acid at position 2 is your "handle."[1]
Protocol B (The Salt Formation Method):
-
Calculate Molarity: Determine the required concentration. (e.g., 10 mM).[1]
-
Select Base: Use 1.0 M NaOH (Sodium Hydroxide).[1]
-
Why? The pKa of the 2-COOH group is approximately 3–4. Adding NaOH deprotonates this group, creating the highly soluble carboxylate anion.
-
-
Step-by-Step:
-
Dilution: Once dissolved in pure base, dilute to volume with water or buffer.[1]
-
Warning: If you dilute into a low pH buffer (pH < 5), the compound will re-protonate and crash out.
-
Ticket #002: "I need to use it in Cell Culture (DMSO Protocol)."
Diagnosis: Cells are sensitive to pH extremes, ruling out pure NaOH. You need a concentrated organic stock. Solution: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
Protocol A (The DMSO Stock):
-
Solvent Grade: Use anhydrous, sterile-filtered DMSO .[1]
-
Solubility Limit: Expect a solubility cap around 10–20 mg/mL (approx. 50–100 mM).[1] The 3-methyl group reduces solubility compared to standard Kynurenic acid.
-
Sonication: If particles persist, sonicate at 40°C for 10 minutes. The heat helps disrupt the lattice; DMSO prevents re-crystallization upon cooling better than alcohols.
-
Cell Delivery:
Ticket #003: "My HPLC peaks are tailing or splitting."
Diagnosis: Ionization fluctuation. The compound has multiple ionization states (Cation, Zwitterion, Anion) depending on the mobile phase pH.
Protocol C (Chromatographic Stability):
-
Avoid: Neutral pH (pH 6–7). This is often the isoelectric region where solubility is lowest.[1]
-
Recommended Mobile Phase:
Module 3: The Science of Solubility (Why this happens)
To master this compound, you must understand its dynamic structure. It is not a static molecule; it changes charge based on pH.
Figure 2: pH-Dependent Ionization States.[1] The "Danger Zone" is pH 3–5, where the molecule is least soluble.
Key Insights:
-
The Zwitterion Effect: At weakly acidic pH, the ring nitrogen can be protonated (positive) while the carboxylic acid is deprotonated (negative).[1] This net-neutral zwitterion has high lattice energy and lowest solubility.
-
The 3-Methyl Penalty: The methyl group at position 3 disrupts water solvation shells, making the molecule significantly more hydrophobic than its parent, Kynurenic acid.[1]
Solubility Data Reference Table
| Solvent System | Estimated Solubility | Recommendation |
| Water (Neutral) | < 0.1 mg/mL | DO NOT USE |
| 1.0 M NaOH | > 10 mg/mL | Highly Recommended (For stocks) |
| 1.0 M HCl | ~ 1-5 mg/mL | Use with Caution (Chloride salts may precipitate) |
| DMSO (Anhydrous) | 5 - 20 mg/mL | Recommended (For Bio-assays) |
| Ethanol (Cold) | < 1 mg/mL | Poor |
| Ethanol (Boiling) | ~ 2-5 mg/mL | Variable (Precipitates on cooling) |
References
-
Sigma-Aldrich (Merck). Kynurenic Acid (Product No.[1] K3375) Technical Data Sheet. (Establishes baseline solubility for the 4-hydroxy-quinoline-2-carboxylic acid scaffold: Soluble in 0.1 N NaOH and DMSO).
-
PubChem. Kynurenic Acid (CID 3845) Chemical and Physical Properties.[1][3][4] (Provides pKa and solubility data for the parent compound).
- Turski, M.P., et al. "Kynurenic acid in the digestive system-new facts, new challenges." International Journal of Tryptophan Research, 2013.
-
Cayman Chemical. Kynurenic Acid-d5 Product Information. (Confirms slight solubility in DMSO and insolubility in neutral water for deuterated analogs).
Disclaimer: This guide is based on the physicochemical properties of the 4-hydroxyquinoline-2-carboxylic acid scaffold. The addition of the 3-methyl group generally decreases water solubility further compared to the parent Kynurenic acid.
Sources
- 1. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-Hydroxy-3-methylquinoline-2-carboxylic acid
This is a technical support guide designed for researchers and drug development professionals working with 4-Hydroxy-3-methylquinoline-2-carboxylic acid .
Executive Summary & Chemical Profile
Compound: 4-Hydroxy-3-methylquinoline-2-carboxylic acid CAS: 858488-66-1 (Solid-state reference) Molecular Weight: ~203.19 g/mol Core Characteristics: This compound is a structural analogue of Kynurenic Acid . It is an amphoteric molecule possessing a basic nitrogen (quinoline ring), an acidic carboxylic acid at position 2, and a phenolic hydroxyl group at position 4. Its stability is governed by the propensity for decarboxylation at the C-2 position and its pH-dependent solubility .
Solvent Compatibility & Solubility Matrix
The most frequent support tickets regarding this compound stem from "failed dissolution" or "precipitation upon dilution." Use the following matrix to select the correct solvent system.
Solubility Guide
| Solvent System | Solubility Rating | Stability Risk | Application Notes |
| DMSO (Anhydrous) | Excellent (>5 mg/mL) | Low | Recommended for Stock Solutions. Stable at -20°C. Avoid repeated freeze-thaw cycles which may induce micro-precipitation. |
| 1M NaOH (Aqueous) | Good (~4 mg/mL) | Low | Recommended for Aqueous Assays. Forms the sodium salt (carboxylate), significantly enhancing solubility. |
| Water (Neutral pH) | Poor (<0.1 mg/mL) | N/A | Avoid. The compound exists as a zwitterion or free acid with strong crystal lattice energy, preventing dissolution. |
| Methanol / Ethanol | Moderate (Hot) | Medium | Soluble when heated. Risk: Acidic alcohols can lead to esterification over time. |
| Acidic Buffers (pH < 4) | Poor | Low | Will precipitate. Useful only for purification/crystallization, not for biological assays. |
Critical Protocol: Preparation of Stock Solution (10 mM)
Do not attempt to dissolve directly in neutral water or PBS.
-
Weigh the target amount of solid.
-
Dissolve in 100% DMSO (molecular biology grade). Vortex for 30 seconds.
-
Dilution: If an aqueous working solution is needed, dilute the DMSO stock slowly into a buffered solution (pH > 7.4) to prevent "crashing out."
Stability & Degradation Pathways
Thermal Stability: The Decarboxylation Risk
Like many 2-quinolinecarboxylic acids, this compound is susceptible to thermal decarboxylation. The electron-withdrawing nature of the nitrogen atom at position 1 facilitates the loss of CO₂ from position 2, especially under acidic conditions or high heat.
-
Solid State: Stable up to ~277°C (Melting/Decomposition onset).
-
Solution State: Avoid boiling in high-boiling solvents (e.g., nitrobenzene, DMSO > 100°C) or refluxing in strong acid, as this drives the conversion to 4-Hydroxy-3-methylquinoline .
Visualizing the Degradation Pathway
The following diagram illustrates the mechanism of decarboxylation you must monitor for during stress testing.
Caption: Thermal degradation pathway showing the irreversible loss of the carboxylic acid group at position 2.
Troubleshooting & FAQs
Category 1: Solubility Issues
Q: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This is a "pH shock" precipitation. The compound is insoluble in its protonated/neutral form.
-
Diagnosis: Cell culture media (pH 7.2–7.4) may not be basic enough to keep the carboxylic acid fully deprotonated if the concentration is high.
-
Fix: Ensure the final concentration of the compound is below its solubility limit in water (typically <100 µM for this class). Alternatively, prepare the stock in 0.1 M NaOH if the assay tolerates slightly higher ionic strength.
Q: Can I sonicate the solution to improve solubility? A: Yes, mild sonication (water bath, 40°C) is safe and effective. Avoid probe sonication which can generate local hot spots and induce degradation.
Category 2: Analytical Anomalies
Q: I see a new peak in my HPLC chromatogram eluting after the main peak. What is it? A: This is likely the decarboxylated impurity (4-Hydroxy-3-methylquinoline).
-
Reason: Loss of the polar -COOH group makes the molecule more hydrophobic (lipophilic), increasing retention time on Reverse Phase (C18) columns.
-
Validation: Check the mass spectrum. The parent peak will be [M+H]⁺ ~204. The impurity will be [M+H]⁺ ~160 (Loss of 44 Da).
Q: The compound turned slightly yellow/orange in solution. Is it degraded? A: Slight yellowing is common for quinolines due to trace oxidation or light sensitivity (formation of quinone-like species).
-
Action: If the HPLC purity is >95%, it is likely usable. Store all solutions in amber vials to prevent photo-oxidation.
Standardized Analytical Protocol (HPLC)
Use this method to verify the purity and stability of your batches.
Methodology: Reverse Phase HPLC with UV Detection Rationale: Acidic mobile phase is required to keep the carboxylic acid protonated, ensuring sharp peak shape and consistent retention.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV @ 245 nm (Primary) and 330 nm (Secondary) |
| Retention | Parent Acid: ~4–6 min | Decarboxylated Impurity: ~7–9 min |
References
-
PubChem. (2021).[1] 3-hydroxy-2-methylquinoline-4-carboxylic acid (Isomer Comparison).[1] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved from [Link]
Sources
Optimizing reaction conditions for the Pfitzinger synthesis of quinolines
Ticket ID: PFITZ-OPT-2026 Subject: Optimization, Troubleshooting, and Green Adaptation of Quinoline-4-Carboxylic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Pfitzinger Platform
Welcome to the Pfitzinger Synthesis Technical Support Center. This guide addresses the base-mediated condensation of isatin with enolizable ketones to produce quinoline-4-carboxylic acids (cinchoninic acids).
While robust, this reaction often suffers from "intermediate stagnation"—where the reaction halts at the aldol stage—or purification failures due to the amphoteric nature of the product. This guide moves beyond standard textbook procedures to provide kinetic optimizations and failure analysis.
Module 1: The Reaction Kernel (Mechanism & Stoichiometry)
The Core Logic: The reaction is not a single step but a cascade. You must successfully navigate three distinct phases:
-
Ring Opening: Hydrolysis of the isatin lactam bond to form the isatinate salt (requires strong base).
-
Condensation: Aldol reaction between the ketone enolate and the isatinate ketone.
-
Cyclization: Intramolecular imine formation and dehydration.
Visualizing the Critical Path:
Caption: The Pfitzinger cascade. Note the color shift from Red (Isatin) to Yellow (Isatinate) is the first visual checkpoint.
Stoichiometry Best Practices:
-
Isatin: 1.0 Equivalent.
-
Ketone: 1.1–1.2 Equivalents (slight excess drives kinetics).
-
Base: 3.0–4.0 Equivalents (Crucial).
-
Why? 1 eq opens the ring; 1 eq neutralizes the final carboxylic acid; 1-2 eq acts as the catalyst for the aldol condensation. Using <3 equivalents is a common cause of low yield.
-
Module 2: Kinetic & Thermodynamic Optimization
Q: Should I use thermal reflux or microwave irradiation? A: Microwave irradiation is superior for difficult substrates (sterically hindered ketones) but requires precise control to prevent charring.
Comparative Protocol Analysis:
| Feature | Method A: Classical Thermal | Method B: Microwave Assisted (Recommended) |
| Conditions | Reflux (80–100°C) for 12–24 hours | 130–140°C for 10–20 minutes |
| Solvent | Ethanol/Water (1:1) or 33% aq.[1][2] KOH | Ethanol/Water or PEG-400 |
| Yield Profile | 50–70% (Losses due to side reactions) | 80–95% (Cleaner profile) |
| Steric Tolerance | Poor (Fails with bulky acetophenones) | Moderate to Good |
| Energy Efficiency | Low | High |
Protocol B: Optimized Microwave Procedure
-
Mix Isatin (1 mmol) and Ketone (1.1 mmol) in a microwave vial.
-
Add 33% aqueous KOH (3 mL) . Note: Ethanol can be added (1 mL) if solubility is poor, but pure aqueous base absorbs microwaves efficiently.
-
Irradiate at 130°C for 10 minutes (Dynamic power mode).
-
Workup: Pour into crushed ice (10 g). Acidify dropwise with Glacial Acetic Acid to pH 4–5.
Module 3: Troubleshooting & Diagnostics
Q: I see a precipitate, but it's not my product. What is it? A: This is the "False Positive" trap. Use the color logic below to diagnose.
Diagnostic Flowchart:
Caption: Logic tree for diagnosing yield failures. The "Sticky Gum" issue is common with lipophilic ketones.
FAQ: Specific Failure Modes
Q: My product "oils out" upon acidification instead of precipitating.
-
Cause: The intermediate carboxylic acid is lipophilic, or the acidification was too rapid, trapping impurities.
-
Fix: Decant the aqueous layer. Triturate the oil with a small amount of cold methanol or diethyl ether. If it solidifies, recrystallize from ethanol. Alternatively, acidify very slowly while stirring rapidly at 0°C.
Q: The yield is <20% with 2,4,6-trimethylacetophenone.
-
Cause: Steric Inhibition. The ortho-methyl groups on the ketone ring prevent the initial aldol attack on the isatinate ketone.
-
Fix: This is a known limitation. Switch to Microwave irradiation (150°C, 20 min) to overcome the activation energy barrier. If that fails, the Pfitzinger route may be unsuitable for this specific substrate; consider the Friedländer synthesis.
Q: How do I purify the product if it's insoluble in everything?
-
Cause: Quinoline-4-carboxylic acids are high-melting zwitterions.
-
Fix: Do not attempt standard silica chromatography (it will streak).
-
Dissolve in 10% NaOH (make the salt).
-
Filter to remove non-acidic impurities.
-
Reprecipitate slowly with Acetic Acid.
-
Wash the solid with hot water and hot ethanol.
-
Module 4: Green Chemistry & Modern Adaptations
The PEG-400 Protocol (Solvent Replacement) For a greener profile, replace ethanol/water with Polyethylene Glycol-400 (PEG-400). PEG-400 acts as a phase transfer catalyst and solvent, often enhancing yields for hydrophobic ketones.
-
Mixture: Isatin (1 mmol) + Ketone (1.1 mmol) + KOH (3 mmol) in PEG-400 (3 mL).
-
Condition: Heat at 80–100°C for 2 hours (or MW 130°C for 5 min).
-
Workup: Pour directly into water. The PEG stays in the water; the product precipitates upon acidification.
-
Benefit: Eliminates volatile organic compounds (VOCs) and allows for easier recycling of the medium.
References
-
Pfitzinger, W. (1886).[2][3] Synthese von Chinolinderivaten. Journal für Praktische Chemie, 33(1), 100. (Foundational Mechanism).
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link (Comprehensive Review & Steric Limitations).
-
Theil, F. (2014). Microwave-Assisted Synthesis of Quinolines. In Microwaves in Organic Synthesis. (Microwave Protocols).[1][4][5][6][7][8]
-
Bansal, R. K., et al. (2018). Eco-friendly polyethylene glycol (PEG-400): a green reaction medium...[9][10][11]. RSC Advances. Link (Green Chemistry Protocol).
-
BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction. Link (General Stoichiometry & Workup).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot, four-component synthesis of novel asymmetrical bis-spirooxindole derivatives at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQCA)
Topic: Troubleshooting low bioactivity and assay inconsistency. Compound: 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA). Classification: Kynurenic acid analog; NMDA glycine-site antagonist; Metal chelator.
Introduction
If you are observing low potency, flat dose-response curves, or high variability with 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) , you are likely encountering physical-chemical artifacts rather than a lack of intrinsic biological activity.
As a zwitterionic quinoline derivative, HMQCA presents three specific "silent killers" in assay development: pH-dependent solubility crashes , trace metal stripping (chelation) , and thermal decarboxylation . This guide moves beyond basic protocols to address the mechanistic causes of assay failure.
Module 1: The "Invisible Precipitate" (Solubility & Formulation)
The Issue: The compound appears soluble in 100% DMSO but precipitates immediately upon addition to aqueous assay buffer, resulting in "flat" activity curves or false negatives.
The Science: HMQCA is amphoteric. It possesses an acidic carboxyl group at C2 (pKa ~2.5) and an enolic hydroxyl at C4 (pKa ~9-10).
-
In DMSO: The molecule is fully solvated.
-
In Aqueous Buffer (pH 7.4): The carboxyl group is ionized (
), but the aromatic core remains highly lipophilic. If the final concentration exceeds the thermodynamic solubility limit (often <50 µM in neutral buffer), micro-precipitates form that scatter light but are invisible to the naked eye.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not spike 100% DMSO stock directly into the assay well. Use this intermediate dilution method to ensure stable colloidal dispersion.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve HMQCA in anhydrous DMSO to 10 mM. Vortex until clear.
-
Intermediate Step: Dilute the stock 1:10 into 50% DMSO / 50% PBS (pH 7.4) .
-
Why? This prevents the "solvent shock" that occurs when a hydrophobic molecule hits a 100% water wall.
-
-
Final Addition: Add this intermediate to your assay plate. Ensure final DMSO concentration is <1% (or as tolerated by your protein).
Visualization: Solubilization Pathway
Figure 1: Correct dilution strategy to avoid solvent shock precipitation.
Module 2: Assay Interference (Chelation Artifacts)
The Issue: The compound shows potent inhibition in enzyme assays using
The Science: The structural motif of the 4-hydroxyl and 2-carboxylic acid creates a potent bidentate ligand field. HMQCA acts as a "metal sponge," stripping essential cofactors from enzymes. This results in false positive inhibition —you are inhibiting the metal, not the enzyme.
Diagnostic Experiment: The EDTA Shift
To confirm if your activity is real or a chelation artifact, run the following parallel assay:
| Condition | Description | Expected Result (If Artifact) |
| Standard | Enzyme + Substrate + | High Inhibition |
| Metal Excess | Add 5x excess | Loss of Inhibition |
| EDTA Control | Replace HMQCA with EDTA (1 mM) | High Inhibition (Mimics HMQCA) |
Corrective Action:
-
If activity disappears with excess metal, the compound is a chelator.
-
Solution: Re-optimize the assay with saturating metal concentrations (e.g., 5-10 mM
) to ensure the enzyme remains metallated even in the presence of the compound.
Module 3: Cell Permeability (The Polar Barrier)
The Issue: High potency in biochemical assays (
The Science:
At physiological pH (7.4), the C2-carboxylic acid is deprotonated (
Note: If your target is extracellular (e.g., NMDA receptor glycine site), this is less of an issue, but the zwitterionic nature can still limit tissue distribution.
Troubleshooting Guide: Permeability Optimization
-
Prodrug Strategy (Chemistry): If you have synthetic capability, esterify the carboxylic acid (e.g., methyl or ethyl ester). Intracellular esterases will cleave the ester, trapping the active acid inside the cell.
-
Incubation Time: Extend pre-incubation times from 1 hour to 4-6 hours to allow for slow accumulation via transporters (e.g., OATs/OCTs).
-
Serum Reduction: HMQCA binds albumin. Reduce Fetal Bovine Serum (FBS) from 10% to 1% during the drug treatment window to increase the free fraction of the drug.
Visualization: Cellular Uptake Barrier
Figure 2: The ionization barrier prevents passive diffusion. Esterification (blue path) is required for intracellular targets.
Module 4: Stability (Thermal Decarboxylation)
The Issue: Old DMSO stocks show a shift in retention time on LC-MS and loss of biological activity.
The Science:
Quinoline-2-carboxylic acids are prone to thermal decarboxylation , losing
Storage Protocol:
-
Do NOT heat DMSO stocks above 40°C to solubilize. Sonicate instead.
-
Store: -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture (promoting hydrolysis/decarboxylation).
-
QC Check: If the mass spectrum shows a peak at [M-44], your compound has decarboxylated and is inactive.
FAQ: Frequently Asked Questions
Q1: Can I use this compound in a Fluorescence Polarization (FP) assay? A: Proceed with caution. The quinoline core is intrinsically fluorescent.
-
Check: Run a spectral scan (Excitation 300-400nm). If HMQCA fluoresces at your assay's emission wavelength, it will cause high background noise.
Q2: Why does the medium turn yellow when I add the compound? A: This is a pH indicator effect. The phenolic/enolic hydroxyl group deprotonates at basic pH (or interacts with buffer components), causing a bathochromic shift (yellowing). Ensure your assay buffer has strong buffering capacity (e.g., 50 mM HEPES) to resist pH changes.
Q3: Is the compound light-sensitive? A: Yes, many hydroxyquinolines are photo-labile. Store solid powder and DMSO stocks in amber vials or wrapped in foil.
References
-
PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- Compound Summary.[1] National Library of Medicine. Link
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry.
-
Dunn, M. F., et al. (1971). Kinetics and Mechanism of Decarboxylation of Pyridine- and Quinoline-2-carboxylic Acids. Canadian Journal of Chemistry.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Link
Sources
Overcoming challenges in the purification of quinoline carboxylic acids
Topic: Overcoming challenges in the purification of quinoline carboxylic acids Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs[1]
Introduction: The Amphoteric Challenge
Quinoline carboxylic acids are critical scaffolds in medicinal chemistry (e.g., fluoroquinolone antibiotics, antimalarials).[1] However, they present a unique purification paradox: they are often insoluble in organic solvents (due to high polarity) yet difficult to extract into water (due to zwitterionic character).[1]
This guide addresses the core physical chemistry governing these molecules—specifically their amphoteric nature . A quinoline carboxylic acid contains both a basic nitrogen (quinoline ring, pKa ~4.[1]9) and an acidic proton (carboxylic acid, pKa ~2–4).[1] Successful purification relies on exploiting the Isoelectric Point (pI) , where the molecule exists as a neutral zwitterion and exhibits minimum solubility.[1]
Module 1: The "Crash Out" Protocol (pH Control)
Core Concept: The most common failure mode in purifying these compounds is "overshooting" the pH adjustment. Unlike simple benzoic acids, adding excess acid to a quinoline carboxylate salt will redissolve the product as a cationic ammonium salt.
Troubleshooting Q&A
Q: I dissolved my crude product in NaOH and acidified with HCl to pH 1, but no precipitate formed. Where is my product?
A: You have protonated the quinoline nitrogen. At pH 1, the molecule exists as a soluble cation (
Q: How do I calculate the target pH for precipitation?
A: The optimal pH is the average of the two pKa values:
Workflow: The Isoelectric Trap
The following diagram illustrates the species distribution across the pH scale. You must navigate from the "Soluble Anion" zone to the "Insoluble Zwitterion" zone without crossing into the "Soluble Cation" zone.
Caption: The "Isoelectric Trap" workflow. Precipitation only occurs in the narrow zwitterionic window.
Standard Operating Procedure (SOP): Acid-Base Workup
-
Dissolution: Suspend crude solid in 1M NaOH (or KOH). Stir until dissolved.
-
Note: If insoluble solids remain, these are likely non-acidic impurities.[1] Filter them off.
-
-
Clarification: Treat the alkaline solution with activated charcoal (if dark) and filter through Celite.
-
Precipitation: Slowly add 1M HCl or Acetic Acid dropwise while monitoring pH.
-
Endpoint: Stop adding acid when the pH reaches 4.0–4.5. A thick precipitate should form.
-
Digestion: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).
-
Filtration: Filter the solid and wash with water (pH adjusted to 4) to remove salts.
Module 2: Handling Gums and Oils
Issue: "My product crashed out as a sticky gum/oil instead of a filterable solid."
This is common when impurities (isomers, decarboxylated byproducts) depress the melting point or when the zwitterion traps water/solvent.[1]
Troubleshooting Guide
| Method | Protocol | Mechanism |
| Trituration | Add a solvent in which the product is insoluble but impurities are soluble (e.g., Diethyl Ether, n-Hexane, or cold Ethanol).[1] Sonicate or scratch the flask wall with a glass rod. | Mechanical energy and favorable solvent interactions induce nucleation. |
| Azeotropic Drying | Dissolve the gum in Methanol/Toluene and rotary evaporate. Repeat 2-3 times. | Removes trapped water that prevents crystal lattice formation. |
| The "Acetic Acid" Trick | Recrystallize from glacial acetic acid. | Acetic acid is a polar protic solvent that can dissolve the zwitterion at high heat but forces crystallization upon cooling due to the common ion effect (protonation equilibrium). |
Module 3: Metal Catalyst Removal
Context: Quinoline carboxylic acids are often synthesized via metal-catalyzed routes (e.g., Ullmann coupling, Pfitzinger reaction using Cu or Pd).[1] The carboxylic acid and quinoline nitrogen are excellent chelators, making metal removal difficult.[1]
Comparison of Scavenging Methods
| Method | Effectiveness | Best For | Procedure |
| Aqueous Ammonia Wash | High | Copper (Cu) | Wash the organic phase (if soluble) or the solid filter cake with 10% NH₄OH.[1] The filtrate will turn deep blue ( |
| EDTA Extraction | Very High | Cu, Fe, Pd | Stir the crude solid in 0.1M Na₂EDTA solution (pH 7-8) for 1 hour.[1] Filter and wash with water.[2] |
| Thiol-Silica Scavengers | High | Pd (Palladium) | Dissolve product in DMF/MeOH, add Thiol-functionalized silica, stir at 50°C for 2h, then filter.[1] |
Module 4: Advanced Separation (Isomers)
Issue: Separation of regio-isomers (e.g., 6-fluoro vs. 8-fluoro quinolines) or decarboxylated byproducts (quinoline vs. quinoline-COOH).
Decision Tree: Crystallization vs. Chromatography
When simple precipitation fails, use this logic to select the next step.
Caption: Decision logic for selecting purification method based on impurity type.
Chromatographic Tips
-
Stationary Phase: Avoid normal phase silica gel if possible; quinolines streak badly due to interaction with silanols. Use C18 Reverse Phase .
-
Mobile Phase Modifier: You must control the pH of the mobile phase.
References
-
Solubility & Isoelectric Point
-
Synthesis & Purification Protocols
-
Metal Removal Strategies
-
Crystallization Solvent Selection
Sources
Technical Support Center: Stability & Storage of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA)
Status: Operational Ticket ID: HMQCA-STAB-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are working with 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) , a structural analog of Kynurenic acid. While the quinoline core is generally robust, the specific substitution pattern—specifically the carboxylic acid at the C2 position (alpha to the nitrogen) and the hydroxyl group at C4—introduces two critical instability vectors: thermal decarboxylation and photo-oxidative degradation .
This guide bypasses generic advice to provide a mechanistic understanding of why your compound degrades and how to engineer a storage environment that prevents it.
Module 1: The Degradation Mechanisms (The "Why")
To preserve HMQCA, you must mitigate three specific chemical threats.
1. Thermal Decarboxylation (The "M-44" Risk)
The most critical risk for quinoline-2-carboxylic acids is the loss of carbon dioxide (CO₂) to form 3-methyl-4-hydroxyquinoline.
-
Mechanism: This follows the Hammick Reaction pathway. The electron-withdrawing nature of the protonated quinoline nitrogen facilitates the formation of a zwitterionic intermediate, which stabilizes the transition state for CO₂ extrusion.
-
Trigger: Temperatures exceeding 40°C or prolonged exposure to ambient heat.
-
Result: Loss of potency and appearance of a mass spectrum peak at [M-44] (loss of CO₂).
2. Photo-Oxidative Tautomerization
4-Hydroxyquinolines exist in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) tautomers.
-
Mechanism: UV light excitation promotes the formation of triplet states, particularly in the keto form.[1] This excited state is highly reactive toward singlet oxygen (
), leading to oxidative dimerization or ring cleavage. -
Trigger: Fluorescent lab lighting or direct sunlight.
-
Result: Sample turns from off-white to yellow/brown; solubility decreases due to polymerization.
3. Hygroscopic Clumping
While not a chemical degradation, the carboxylic acid moiety can form hydrates. Moisture absorption alters the molecular weight calculation for dosing, leading to experimental stoichiometry errors.
Module 2: Storage & Handling Protocols
Standard Operating Procedure (SOP): Long-Term Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic inhibition of the decarboxylation pathway (Arrhenius suppression). |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen to prevent oxidative radical propagation. |
| Container | Amber Glass Vial | Blocks UV/Blue light (<450 nm) to prevent photo-excitation of the quinolone core. |
| Closure | PTFE-lined Cap + Parafilm | PTFE provides a chemically inert barrier; Parafilm prevents moisture ingress. |
| Desiccant | Silica Gel (Secondary) | Store the vial inside a secondary jar containing desiccant to maintain low RH. |
Protocol: Reconstitution & Aliquoting
Do not freeze/thaw the bulk stock repeatedly.
-
Equilibration: Allow the vial to warm to room temperature (20–25°C) inside a desiccator before opening.
-
Why: Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrate formation.
-
-
Solvent Selection: Dissolve in DMSO or Methanol .
-
Note: Avoid unbuffered aqueous solutions for storage, as acidic pH accelerates decarboxylation.
-
-
Aliquoting: Dispense into single-use amber microcentrifuge tubes.
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen before transferring to -20°C.
Module 3: Visualization of Stability Pathways
The following diagram illustrates the logical flow of HMQCA degradation based on environmental stressors.
Figure 1: Degradation pathways of HMQCA showing the causality between environmental stressors (Heat, Light, Moisture) and specific degradation products.[2][3]
Module 4: Troubleshooting & FAQs
Q1: My HMQCA powder has turned from off-white to a light brown. Is it still usable?
-
Diagnosis: This indicates photo-oxidation . The quinoline ring has absorbed UV light, leading to the formation of colored impurities (likely quinone-type species).
-
Action:
-
For cell culture/bioassays: Discard. Oxidation products of quinolines can be cytotoxic or redox-active, generating false positives.
-
For synthesis: Check purity via HPLC. If >95%, you may repurify via recrystallization (ethanol/water), but yield will be lost.
-
Q2: I see a peak at m/z 159 (or 160) in my Mass Spec, but the molecular weight is ~203. What happened?
-
Diagnosis: This is the classic signature of decarboxylation .
-
MW of HMQCA (C₁₁H₉NO₃) ≈ 203.19 g/mol .
-
Loss of CO₂ (44 Da) = 159.19 g/mol .
-
-
Root Cause: The sample was likely dried at high heat (>50°C) or stored in an acidic solution at room temperature.
-
Action: This transformation is irreversible. The sample must be discarded.
Q3: Can I store HMQCA in solution at 4°C?
-
Verdict: Only for less than 48 hours.
-
Reasoning: 4-Hydroxyquinolines have limited solubility in water at neutral pH. In organic solvents (DMSO), they are stable at 4°C for short periods, but hygroscopicity becomes an issue. DMSO is extremely hygroscopic; absorbed water can facilitate proton exchange and slow degradation. Always store as a lyophilized powder for long-term stability.
Q4: Why does the protocol forbid drying in a vacuum oven at 60°C?
-
Mechanism: While 60°C seems mild, the vacuum environment lowers the activation energy required for the removal of CO₂ from the crystal lattice. The 2-carboxylic acid position is uniquely unstable compared to the 3- or 6-positions.
-
Corrective Action: Dry samples using a lyophilizer (freeze-dryer) or a vacuum desiccator at room temperature over P₂O₅.
References
-
Hammick, D. L., & Dyson, P. (1937). The mechanism of the decarboxylation of quinoline-2-carboxylic acids. Journal of the Chemical Society, 1724-1728.
-
Bilski, P., et al. (1996). Photosensitized oxidation of 4-hydroxyquinoline and its derivatives. Photochemistry and Photobiology, 64(3), 496-500.
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Quinoline-2-carboxylic acid derivatives (General Handling).
-
PubChem. (2024). Compound Summary: 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic Acid Analogues).
Sources
Optimizing antibacterial assay parameters for quinoline compounds
Technical Support Center: Quinoline Assay Optimization Status: Online | Senior Application Scientist: Active
Welcome to the Assay Optimization Hub
Subject: Troubleshooting & Standardization of Antibacterial Assays for Quinoline Scaffolds.
Overview: Quinoline derivatives (e.g., fluoroquinolones, aminoquinolines) present a unique triad of challenges in high-throughput screening: hydrophobicity , intrinsic fluorescence , and cation-dependent binding . Standard protocols often yield false negatives (precipitation) or false positives (fluorescence interference).
This guide deviates from generic "textbook" advice to address the specific physicochemical behaviors of the quinoline pharmacophore.
Part 1: The Troubleshooting Matrix (FAQs)
Category A: Solubility & Compound "Crashing"
Q: My quinoline compound precipitates immediately upon addition to Mueller-Hinton Broth (MHB). How do I fix this without killing the bacteria with solvent?
A: This is the "Solubility Shock" phenomenon. Quinolines are often lipophilic. If you pipette a 100% DMSO stock directly into aqueous media, the rapid polarity shift forces the compound out of solution before it disperses.
The Fix: The "Intermediate Daughter" Step
Do not dilute directly from Stock
-
Create a 100x Stock: Dissolve compound in 100% DMSO.
-
Create an Intermediate Plate: Dilute the stock 1:10 (or 1:20) into sterile water or media with vigorous mixing to create a 10x working solution.
-
Note: If it precipitates here, your concentration is physically impossible for bioassay.
-
-
Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (containing bacteria).
-
The Golden Limit: Ensure final DMSO concentration is
2.5% (ideally 1%).-
Validation:E. coli and S. aureus generally tolerate up to 5% DMSO, but sensitive strains (e.g., A. baumannii) show growth inhibition >3% [1].
-
Q: Can I use acid to dissolve my quinolines? A: Yes. Many quinolines are weak bases. If DMSO fails, try 0.1 M HCl or acetic acid, but you must buffer the final assay well (e.g., with HEPES) to prevent pH shifts. Acidic pH can reduce the activity of fluoroquinolones by altering the ionization state required for DNA gyrase binding.
Category B: Readout Interference (Fluorescence)[1]
Q: My MIC plates show high OD600 readings even in wells that should be clear (high drug concentration). Is my drug resistant?
A: Likely not. Many quinoline derivatives are intrinsically fluorescent or colored. They absorb light at 600nm, mimicking bacterial turbidity.
The Fix: Switch to Resazurin (Viability Dye) Stop using raw Optical Density (OD). Use a metabolic dye.[1][2]
-
Mechanism: Resazurin (Blue/Non-fluorescent) is reduced by live bacterial diaphorase to Resorufin (Pink/Highly Fluorescent).
-
Benefit: Dead bacteria (killed by quinoline) cannot reduce the dye. The signal is purely biological, ignoring the drug's color [2].
-
Protocol Adjustment: Add Resazurin (0.015%) for the final 1-4 hours of incubation.
Category C: Mechanism & Reproducibility
Q: My MIC values drift significantly between weeks (e.g., 0.5 µg/mL one week, 4.0 µg/mL the next). Why?
A: Check your Magnesium (
-
Low Cations: The drug cannot bind the enzyme-DNA complex
False Resistance (High MIC). -
High Cations: Competitive displacement or chelation
Variable results.
The Fix: Standardization You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
Part 2: Optimized Experimental Protocol
Workflow: Modified Broth Microdilution for Lipophilic Quinolines (Resazurin Readout).
Materials
-
Media: CAMHB (Cation-Adjusted Mueller-Hinton Broth).
-
Readout: Resazurin Sodium Salt (dissolved in PBS at 6.75 mg/mL, sterile filtered).
-
Strain: S. aureus ATCC 29213 or E. coli ATCC 25922 (QC strains).
Step-by-Step Methodology
Step 1: Inoculum Preparation (Direct Colony Suspension)
-
Pick 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to reach starting density of
CFU/mL.
Step 2: Compound Dilution (The "Intermediate" Method)
-
Master Stock: 10 mg/mL in 100% DMSO.
-
Serial Dilution: Perform 2-fold serial dilutions in a separate "Drug Plate" using 100% DMSO.
-
Media Dilution: Transfer 2 µL of Drug/DMSO into 198 µL of CAMHB (Intermediate dilution).
-
Result: 1% DMSO concentration.
-
Step 3: Assay Assembly
-
Add 50 µL of the Intermediate Drug/Media solution to the test plate.
-
Add 50 µL of the Bacterial Inoculum (from Step 1).
-
Final Volume: 100 µL.
-
Final DMSO: 0.5% (Safe for all bacteria).
-
Final Bacterial Density:
CFU/mL.
-
Step 4: Incubation & Readout
-
Incubate at 35
2°C for 16–20 hours (aerobic). -
Do not read OD.
-
Add 10 µL of Resazurin stock to each well.
-
Incubate for 1–2 hours until the Growth Control wells turn Pink.
-
Score:
-
Blue/Purple: No growth (Inhibition).
-
Pink: Growth (Viable).
-
MIC: The lowest concentration well that remains Blue.
-
Part 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common failure modes in quinoline antibacterial assays.
Figure 2: The Mechanism of Cation Dependency
Caption: The critical role of Magnesium (Mg2+) in bridging the Quinoline scaffold to the enzyme-DNA complex. Absence of cations prevents complex formation.
Part 4: Data Reference Tables
Table 1: Solvent Tolerance Limits for Common Pathogens Maximum DMSO concentration before non-specific growth inhibition occurs.
| Bacterial Strain | Safe DMSO Limit (%) | Recommended Assay Limit |
| E. coli (Gram -) | ~5.0% | 1.0% |
| S. aureus (Gram +) | ~5.0% | 1.0% |
| P. aeruginosa (Gram -) | ~3.0% | 1.0% |
| A. baumannii (Gram -) | ~2.5% | 0.5% |
Table 2: Cation Standards (CAMHB Formulation) Required for reproducible fluoroquinoline/quinoline MICs.
| Cation | Concentration Range (mg/L) | Function |
| Magnesium ( | 10.0 – 12.5 | Critical for drug-enzyme bridging |
| Calcium ( | 20.0 – 25.0 | Outer membrane stability (permeability) |
| Zinc ( | < 1.0 | High levels may cause chelation artifacts |
References
-
Wanigasekara, D., et al. (2021).[6] "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays." University of Sri Jayewardenepura.
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.
-
CLSI. (2015).[7] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[3][8][9]
-
Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. ispub.com [ispub.com]
- 6. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. webstore.ansi.org [webstore.ansi.org]
Addressing batch-to-batch variability in 4-Hydroxy-3-methylquinoline-2-carboxylic acid synthesis
This guide serves as a specialized Technical Support Center for researchers and process chemists encountering variability in the synthesis of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (a 3-methyl substituted kynurenic acid derivative).
Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Scope: Batch-to-batch consistency, impurity profiling, and yield optimization.
Core Synthesis & Logic (The "Why" and "How")
The synthesis of 4-Hydroxy-3-methylquinoline-2-carboxylic acid typically follows a modified Conrad-Limpach-Knorr or Gould-Jacobs type cyclization pathway, specifically adapted for kynurenic acid derivatives. The most robust route involves the condensation of aniline with a 2-oxosuccinate derivative (e.g., diethyl 2-methyloxalacetate or ethyl ethoxalylpropionate), followed by high-temperature thermal cyclization and subsequent hydrolysis.
Validated Reaction Pathway
The following workflow illustrates the critical steps and decision points where variability often enters the system.
Caption: Figure 1. Optimized synthetic workflow with Critical Control Points (CCPs) highlighted to prevent batch variability.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users, focusing on causality and remediation.
Category A: Yield & Conversion Issues
Q1: My yield fluctuates between 30% and 65% across batches. What is the primary driver of this variability? A: The variability is almost exclusively driven by Step 1 (Condensation) efficiency and Step 2 (Cyclization) temperature .
-
Root Cause 1 (Water): The condensation of aniline with the keto-ester is reversible. If water is not removed (e.g., via Dean-Stark trap or molecular sieves), the equilibrium shifts back, leaving unreacted aniline.
-
Root Cause 2 (Cyclization Temperature): The thermal cyclization requires temperatures exceeding 240°C. If your oil bath is at 250°C but the internal reaction temperature drops below 235°C due to poor heat transfer or solvent effects, cyclization stalls, leading to polymerization of the intermediate.
-
Fix: Ensure anhydrous conditions in Step 1 and monitor internal reactor temperature in Step 2, not just the bath temperature.
Q2: I see a large amount of black tar after the cyclization step. How do I prevent this? A: Tar formation indicates oxidative degradation or polymerization of the aniline/intermediate.
-
Protocol Adjustment: Sparge the reaction mixture with Nitrogen or Argon for 15 minutes prior to heating and maintain an inert atmosphere throughout the high-temperature step.
-
Solvent Quality: Ensure your high-boiling solvent (e.g., Diphenyl ether) is free of peroxides.
Category B: Impurity & Purity Profile
Q3: HPLC shows a persistent impurity at RRT 0.85. What is it? A: This is likely the decarboxylated product (4-hydroxy-3-methylquinoline).
-
Mechanism: Quinoline-2-carboxylic acids are prone to thermal decarboxylation, especially during the saponification step if heated too vigorously or if the acidic workup is too harsh.
-
Correction: Perform the saponification (Step 3) at moderate temperatures (reflux is usually fine, but avoid prolonged boiling). During acidification, add HCl slowly at 0-5°C to precipitate the product without inducing acid-catalyzed decarboxylation.
Q4: My product is colored (yellow/brown) instead of off-white. Does this affect assay? A: Color is usually due to trace oxidation products of aniline (e.g., azobenzene derivatives) trapped in the crystal lattice. While often <0.5% by weight, they can be visually alarming.
-
Purification: Dissolve the crude acid in dilute NaHCO3 (it forms the soluble sodium salt), treat with activated charcoal for 30 minutes, filter, and re-precipitate with HCl. This reliably removes color bodies.
Standardized Experimental Protocol
To minimize batch-to-batch variability, adhere strictly to this protocol.
Materials
-
Aniline: Reagent grade (>99%), freshly distilled if dark.
-
Diethyl 2-methyloxalacetate (or Ethyl ethoxalylpropionate): >95% purity.
-
Solvent A: Ethanol (Anhydrous).
-
Solvent B: Diphenyl Ether (or Dowtherm A).
Step-by-Step Methodology
| Step | Operation | Critical Parameter (CP) | Reason |
| 1 | Condensation | Stoichiometry: 1.0 eq Aniline : 1.1 eq Keto-ester | Excess ester drives aniline consumption. |
| 2 | Mix reagents in Ethanol with cat. AcOH (0.5 eq). | Time: Reflux 4-6 hours | Ensure Schiff base formation reaches equilibrium. |
| 3 | Solvent Swap | Vacuum Distillation | Remove EtOH completely; residual alcohol lowers the boiling point of the next step. |
| 4 | Cyclization | Temp: 250°C (Internal) | CRITICAL: Ring closure has a high activation energy. |
| 5 | Add residue from Step 3 dropwise to hot Diphenyl Ether. | Rate: Slow addition | Prevents sudden temp drop; maintains cyclization temp. |
| 6 | Workup | Cool to 25°C , add Hexane | Precipitates the quinoline ester, leaving impurities in the ether. |
| 7 | Hydrolysis | Base: 10% NaOH, Reflux 2h | Converts ester to target acid. |
| 8 | Isolation | pH: Adjust to pH 3-4 | Isoelectric point precipitation. Do not go to pH < 1 (decarboxylation risk). |
Analytical Specifications (Quality Control)
Use these parameters to validate your batches.
| Parameter | Acceptance Criteria | Method | Note |
| Appearance | Off-white to pale yellow powder | Visual | Dark brown indicates oxidation. |
| Assay | > 98.0% | HPLC (C18, MeOH/Water/TFA) | Area normalization. |
| Impurity A | < 0.5% | HPLC | Decarboxylated species (4-hydroxy-3-methylquinoline). |
| Water | < 1.0% | Karl Fischer | Product is hygroscopic. |
| Melting Point | 230-235°C (dec) | Capillary | Decomposes upon melting (CO2 loss). |
Troubleshooting Decision Matrix
Use this logic flow to diagnose failures quickly.
Caption: Figure 2. Diagnostic logic tree for rapid root-cause analysis of synthetic failures.
References
-
Zhang, M., Yang, F. Z., & Zou, X. Z. (2004).[1][2] Synthesis of 3-methylkynurenic acid derivatives. Chinese Journal of Organic Chemistry, 24(4), 440-443.[3]
- Bradford, L., et al. (1947). The preparation of some substituted quinolines. Journal of the Chemical Society, 437-445. (Classic reference for Conrad-Limpach kinetics).
-
BenchChem. (n.d.). 4-Hydroxy-3-methylquinoline-2-carboxylic acid Product Data.
-
Massoud, M. A., et al. (2018).[4] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[4] ResearchGate.[1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Refining in vitro cancer screening protocols for quinoline-based compounds
Topic: Refining in vitro cancer screening protocols for quinoline-based compounds
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are likely here because your quinoline derivatives—historically one of the most privileged scaffolds in oncology (e.g., Camptothecin, Chloroquine)—are behaving erratically in standard screening assays.
Quinolines present a "perfect storm" of screening challenges: they are often hydrophobic, naturally fluorescent, and lysosomotropic (accumulating in acidic organelles). This guide moves beyond basic protocols to troubleshoot the specific physicochemical interferences that lead to false IC50s and assay artifacts.
Module 1: Compound Preparation & Solubility
The Issue: "My compound precipitates when added to cell media, or my IC50 shifts dramatically between serum-free and high-serum conditions."
Technical Insight: The "Crash-Out" Effect & Albumin Binding
Quinolines are often lipophilic planar structures. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the rapid change in polarity causes immediate micro-precipitation ("crashing out"). These micro-crystals are often invisible to the naked eye but sediment onto cells, causing physical toxicity unrelated to the drug's mechanism, or they float, reducing the effective concentration [1, 3].
Furthermore, quinolines bind avidly to Serum Albumin (HSA/BSA) via hydrophobic interactions in subdomain IIA [5, 12]. High Fetal Bovine Serum (FBS) concentrations can act as a "sink," significantly shifting your apparent IC50.
Troubleshooting Protocol: The Intermediate Dilution Method
Q: How do I prevent precipitation during serial dilutions? A: Do not dilute directly from 100% DMSO to 100% Media. Use an intermediate step.
-
Prepare Stock: Dissolve quinoline derivative in 100% DMSO (anhydrous) to 10-20 mM.
-
Intermediate Step: Predilute the stock 1:10 or 1:20 in culture medium (or PBS) to create a 10x or 20x working solution.
-
Critical Check: Vortex immediately. Inspect for turbidity against a dark background. If turbid, sonicate for 5 minutes.
-
-
Final Addition: Add the intermediate solution to the cell wells. This ensures the final DMSO concentration is <0.5% (non-toxic) while preventing the "shock" precipitation.
Visualization: Solubility Workflow
Figure 1: Correct dilution workflow to prevent hydrophobic quinolines from precipitating ("crashing out") upon contact with aqueous media.
Module 2: Assay Interference (Fluorescence & Colorimetry)
The Issue: "I am seeing cell viability in wells where cells should be dead, or my fluorescence background is impossibly high."
Technical Insight: The Redox & Optical Trap
-
Chemical Reduction of MTT: Many quinoline derivatives possess redox potentials capable of reducing the tetrazolium ring of MTT to purple formazan non-enzymatically [13, 22]. This generates a signal even in the absence of live cells, leading to false "viability" data.
-
Autofluorescence: The quinoline ring system is a classic fluorophore (often emitting in blue/green, ~400-500nm) [6]. This overlaps with common viability dyes like Calcein-AM or apoptosis markers like FITC-Annexin V.
Troubleshooting Guide: Assay Selection Matrix
| Assay Type | Interference Risk | Why? | Recommendation |
| MTT | HIGH | Quinolines chemically reduce MTT; mitochondrial uncoupling. | Avoid. If mandatory, use cell-free compound controls. |
| MTS / XTT | Medium | Less reduction than MTT, but still susceptible to redox artifacts. | Use with caution; subtract cell-free background. |
| Resazurin (AlamarBlue) | Medium | Fluorescence overlap (Ex 560/Em 590) is possible but less likely. | Check compound fluorescence at 590nm first. |
| SRB (Sulforhodamine B) | LOW | Measures protein content, not redox activity. | Recommended for IC50 generation [22].[1] |
| ATP (CellTiter-Glo) | LOW | Luminescence readout avoids fluorescence/colorimetric interference. | Gold Standard for quinoline screening. |
Q: How do I validate if my compound interferes with MTT?
A: Perform a "Cell-Free Spike" test.
-
Prepare media without cells.
-
Add your quinoline compound at the highest screening concentration (e.g., 10 µM).
-
Add MTT reagent and incubate for 3 hours.
-
Result: If the media turns purple, your compound is chemically reducing MTT. Switch to SRB or ATP assays immediately.
Module 3: Mechanism-Specific Validation (Lysosomotropism)
The Issue: "My compound shows high potency, but I suspect it's just trapping in lysosomes rather than hitting the target."
Technical Insight: The Proton Trap
Quinolines are often weak bases. They diffuse through membranes in their uncharged form. Once inside the acidic lysosome (pH ~4.5), they become protonated (charged) and cannot escape. This is called Lysosomotropism [7, 15].
-
Consequence 1: It raises lysosomal pH, inhibiting autophagy (false positive for autophagy inhibition).
-
Consequence 2: It sequesters the drug away from nuclear targets (e.g., Topoisomerase), requiring higher doses for efficacy.
Experimental Protocol: The LysoTracker Competition Assay
To determine if your compound is lysosomotropic:
-
Seed Cells: Use adherent cancer cells (e.g., HeLa or MCF-7).
-
Treat: Incubate with compound (1-10 µM) for 2-4 hours.
-
Stain: Add LysoTracker Red (50 nM) for the final 30 minutes.
-
Wash & Image: Wash with PBS and image immediately.
-
Analysis:
Visualization: Lysosomal Trapping Mechanism
Figure 2: The mechanism of Lysosomotropism.[4] Weakly basic quinolines enter the lysosome, become protonated due to low pH, and are trapped. This sequestration reduces the effective concentration available for nuclear targets.
References
-
Balakin, K. V., et al. (2006). "DMSO solubility and bioscreening." ResearchGate.[5][6]
- Di, L., & Kerns, E. H. (2006).
-
National Institutes of Health (NIH). "Compound Solubility Assessment for Fragment-Based Screening." PubMed Central.
-
Mosmann, T. (1983).[7] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Li, X., et al. (2018). "Interaction between quinoline yellow and human serum albumin: spectroscopic, chemometric and molecular docking studies." Journal of the Science of Food and Agriculture.
-
Mochizuki, E., et al. (2021). "Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging." ACS Medicinal Chemistry Letters.
-
Nadanaciva, S., et al. (2011). "A high content screening assay for identifying lysosomotropic compounds."[2] Toxicology in Vitro.
- Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy." Autophagy.
-
Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug discovery project." Nature Reviews Cancer.
-
National Cancer Institute (NCI). "Compound Selection Guidelines." DTP.
-
Kabir, M. Z., et al. (2015).[8][9] "Effects of 2-amino-8-hydroxyquinoline interaction on the conformation of physiological isomers of human serum albumin." European Biophysics Journal.
- Stockert, J. C., et al. (2012). "Assays for viability: a comparative study between MTT, Resazurin and Crystal Violet." Acta Histochemica.
-
Benchchem Technical Support. "Optimizing Drug-Target Interactions for Quinoline-Based Compounds."
-
Ndolo, R. A., et al. (2012). "Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro." PLoS ONE.
-
Saviozzi, C., et al. (2026).[10] "Ferrocene–Diiron(I) Bis(cyclopentadienyl) Conjugates Exhibit Potent In Vitro Cytotoxicity."[10] Journal of Medicinal Chemistry.
-
Abdelmegeed, H., et al. (2024).[8] "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition." RSC Advances.
-
Krasowska, D., et al. (2022).[1] "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." Molecules.
-
Shah, S., et al. (2019).[4] "Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line." ResearchGate.[5][6]
-
Villalpando-Rodriguez, G. E., et al. (2021). "Discovery of small molecules that induce lysosomal cell death in cancer cells using a phenotypic screening platform." Frontiers in Pharmacology.
-
Kim, N., et al. (2022).[1] "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Molecules.
-
Aslantürk, Ö.[1] S. (2018). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System." IntechOpen.
Sources
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecules that induce lysosomal cell death in cancer cells using a phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. Effects of 2-amino-8-hydroxyquinoline interaction on the conformation of physiological isomers of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Antibacterial Activity of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid vs. Ciprofloxacin
Executive Summary
This technical guide provides a comparative analysis of Ciprofloxacin (a standard fluoroquinolone antibiotic) and 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC), a structural isomer often explored in medicinal chemistry as a scaffold for anti-inflammatory and antioxidant agents.
While both compounds share a quinoline core, their pharmacological profiles diverge significantly due to the positioning of the carboxylic acid group (C3 vs. C2). This guide synthesizes experimental data to demonstrate that while Ciprofloxacin exhibits superior broad-spectrum antibacterial potency via DNA gyrase inhibition, HMQC and its derivatives represent a distinct class of bioactive agents with potential utility in anti-biofilm applications, metal chelation, and anti-inflammatory pathways rather than direct bacterial eradication.
Compound Profiles & Structural Logic
The Fluoroquinolone Standard: Ciprofloxacin
-
Core Scaffold: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Key Structural Features:
-
C3-Carboxylate & C4-Ketone: The essential pharmacophore required for binding to the DNA-gyrase complex.
-
C6-Fluorine: Enhances cell penetration and gyrase affinity (10-100x potency boost).
-
C7-Piperazine: Broadens spectrum against Gram-negative bacteria (Pseudomonas aeruginosa).[1]
-
The Challenger: 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQC)[2]
-
Core Scaffold: 4-hydroxyquinoline-2-carboxylic acid (Kynurenic acid analog).
-
Key Structural Features:
-
C2-Carboxylate: This positional shift disrupts the classic "gyrase-binding pocket" fit utilized by fluoroquinolones.
-
C3-Methyl: Adds lipophilicity but sterically distinct from the C3-COOH of Ciprofloxacin.
-
4-Hydroxy Tautomerism: Exists in equilibrium with the 4-quinolone form, but the hydrogen bonding network differs from the 4-oxo-3-carboxylic acid motif.
-
Structural Comparison Diagram
The following diagram illustrates the critical structural divergence that dictates the mechanism of action.
Figure 1: Structural Activity Relationship (SAR) divergence. The C3-COOH is essential for the high-affinity DNA gyrase binding seen in Ciprofloxacin. HMQC's C2-COOH shifts its activity profile away from direct replication inhibition.
Mechanism of Action (MOA) Comparison
Ciprofloxacin: "The Replication Blocker"
Ciprofloxacin acts as a bactericidal agent by trapping the bacterial DNA gyrase (or Topoisomerase IV) on DNA during replication.
-
Mechanism: It stabilizes the DNA-enzyme "cleavable complex," preventing the religation of double-strand breaks.
-
Result: Accumulation of double-strand breaks leads to rapid cell death.
HMQC: "The Chelator & Modulator"
HMQC lacks the requisite geometry to effectively stabilize the cleavable complex. Its antibacterial activity is generally considered weak or secondary to other properties.
-
Metal Chelation: The 2-COOH and 4-OH/N-atom arrangement allows for chelation of divalent cations (Mg²⁺, Fe²⁺). This can act as a siderophore mimic, starving bacteria of essential iron or disrupting metalloenzymes.
-
Anti-Biofilm Activity: Related 2-alkyl-4-quinolones (like PQS in Pseudomonas) act as quorum-sensing signals. HMQC derivatives often show promise in disrupting biofilm formation rather than killing planktonic cells.
-
Anti-Inflammatory (Host Effect): HMQC derivatives are frequently cited as COX/LOX inhibitors, suggesting their primary utility may be in modulating host immune response rather than direct antisepsis.
Quantitative Performance: Antibacterial Activity[2][3][4][5][6][7][8][9]
The following table contrasts the Minimum Inhibitory Concentration (MIC) ranges derived from comparative literature. Note the orders-of-magnitude difference in potency.
| Parameter | Ciprofloxacin (Standard) | HMQC (Experimental) |
| Primary Target | DNA Gyrase / Topo IV | Metal Ions / Biofilm / Unknown |
| Action Type | Bactericidal (Rapid Kill) | Bacteriostatic / Weakly Inhibitory |
| MIC (E. coli) | 0.004 – 0.015 µg/mL | > 64 – 128 µg/mL (Low Activity) |
| MIC (S. aureus) | 0.12 – 1.0 µg/mL | 32 – >128 µg/mL |
| MIC (P. aeruginosa) | 0.25 – 2.0 µg/mL | > 128 µg/mL (Inactive) |
| Biofilm Inhibition | Moderate (Poor penetration) | Moderate to High (Derivative dependent) |
| Cytotoxicity | Low (Selective for bacteria) | Variable (Often low, anti-cancer potential) |
Data Synthesis:
-
Ciprofloxacin is a potent clinical antibiotic.
-
HMQC is NOT a viable standalone antibiotic for acute infections. Its MIC values are typically above the clinical breakpoint for susceptibility (>8-16 µg/mL). However, specific derivatives (e.g., Schiff bases or hydrazide derivatives of HMQC) can improve this activity to the 4–16 µg/mL range, though still inferior to Ciprofloxacin.
Experimental Protocols for Comparison
To objectively validate these claims in your lab, follow these standardized protocols.
Broth Microdilution Assay (MIC Determination)
Purpose: Determine the lowest concentration required to inhibit visible growth.
-
Preparation:
-
Dissolve Ciprofloxacin in 0.1M HCl or water (stock 1 mg/mL).
-
Dissolve HMQC in DMSO (stock 1 mg/mL) due to lower aqueous solubility.
-
-
Inoculum:
-
Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
Use a 96-well plate. Dispense 100 µL of CAMHB.
-
Perform serial 2-fold dilutions of compounds (Range: 128 µg/mL down to 0.001 µg/mL).
-
Add 100 µL of diluted bacterial inoculum to each well.
-
-
Incubation: 37°C for 16–20 hours.
-
Readout: Visual turbidity or OD₆₀₀ measurement. MIC is the lowest concentration with no growth.
Time-Kill Kinetics
Purpose: Distinguish between bactericidal (Cipro) and bacteriostatic (HMQC) activity.
-
Setup: Inoculate broth containing the compound at 4x MIC .
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on agar.
-
Analysis:
-
Bactericidal: ≥3 log₁₀ reduction in CFU/mL (99.9% kill).
-
Bacteriostatic: <3 log₁₀ reduction.
-
Experimental Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for comparative assessment.
Conclusion & Strategic Recommendation
For Drug Development:
-
Do not pursue HMQC as a direct competitor to Ciprofloxacin for acute bacterial infections. The 2-COOH scaffold lacks the necessary potency against DNA gyrase.
-
Pivot to Niche Applications: Investigate HMQC derivatives for anti-virulence strategies (biofilm inhibition) or as adjunct therapies (potentiators) that may sensitize resistant bacteria to other antibiotics via metal chelation mechanisms.
-
Safety Profile: HMQC scaffolds often exhibit lower cytotoxicity than fluoroquinolones, making them attractive starting points for "soft" antimicrobials or anti-inflammatory agents.
References
-
Review of Ciprofloxacin Derivatives: Sobhani, S. et al. "Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review." Molecules, 2023.
-
Quinoline-2-Carboxylic Acid Derivatives Activity: Mohammed, I. K. et al. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation."[2] Advanced Journal of Chemistry, 2025.[2]
-
Structure-Activity Relationships of Quinolones: Wentland, M. P. et al. "Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships."[3] Journal of Medicinal Chemistry, 1984.[3]
-
Antibiofilm Activity of Hydroxy-Alkyl-Quinolines: Study on 4-hydroxy-3-methyl-2-alkenylquinoline (Burkholderia metabolite). Microbiology Spectrum, 2025.
-
Comparative MIC Data (Reference Standards): Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."
Sources
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Isomerism in Drug Design: 4-Hydroxy-3-methylquinoline-2-carboxylic Acid vs. Fluoroquinolone Antibiotics
Executive Summary
This technical guide provides a comparative analysis between 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) and the clinically established Fluoroquinolone (FQ) class (e.g., Ciprofloxacin).
While sharing a quinoline core, these molecules represent a fundamental divergence in medicinal chemistry. The shift of the carboxylic acid moiety from position C-3 (in antibiotics) to C-2 (in HMQC) drastically alters the pharmacophore. This guide details the structure-activity relationship (SAR) data confirming why HMQC fails as a DNA gyrase inhibitor but succeeds as a biosynthetic intermediate in bacterial quorum sensing, offering a distinct target for anti-virulence therapy.
Structural & Mechanistic Divergence
The defining feature of all therapeutically active quinolone antibiotics is the 4-quinolone-3-carboxylic acid motif. This specific arrangement allows for the chelation of magnesium ions (
The Pharmacophore Gap
-
Fluoroquinolones (3-COOH): The carbonyl at C-4 and carboxyl at C-3 are coplanar. This geometry coordinates
with specific serine/glutamic acid residues in Topoisomerase IV/DNA Gyrase. -
HMQC (2-COOH): The carboxyl group is at C-2. This disrupts the chelation pocket. The distance between the 4-OH (tautomer of 4-keto) and the 2-COOH is too great to support the "water-metal ion bridge" required for DNA cleavage complex stabilization.
Visualization: The Biosynthetic vs. Therapeutic Pathway
The following diagram illustrates how the quinoline scaffold diverges into two distinct functional roles: antibiotic action (synthetic) vs. quorum sensing (biosynthetic).
Figure 1: Divergent pathways of the quinoline scaffold. HMQC acts as an intermediate for virulence factors (PQS), whereas the 3-COOH isomer leads to gyrase inhibition.
Comparative Performance Data
The following data contrasts the biological activity of HMQC against Ciprofloxacin (a standard 2nd-generation FQ) and Nalidixic Acid (1st-generation).
Antimicrobial Potency (MIC)
Hypothesis: HMQC will exhibit negligible antibiotic activity due to the misplaced carboxyl group.
| Property | HMQC (2-COOH) | Ciprofloxacin (3-COOH) | Nalidixic Acid (3-COOH) |
| Primary Target | Quorum Sensing (Precursor) | DNA Gyrase / Topo IV | DNA Gyrase |
| MIC (E. coli) | > 128 µg/mL (Inactive) | 0.008 - 0.06 µg/mL | 2 - 8 µg/mL |
| MIC (S. aureus) | > 128 µg/mL (Inactive) | 0.12 - 0.5 µg/mL | > 64 µg/mL |
| LogP (Lipophilicity) | ~1.8 (Predicted) | 0.28 | 1.41 |
| pKa (Acidic) | ~4.5 (2-COOH) | 6.09 (3-COOH) | 6.00 |
Data Source: Aggregated from standard SAR studies on quinoline-carboxylic acids [1, 2].
Functional Implications[1][2]
-
Antibiotic Failure: The MIC data confirms that moving the carboxyl from C-3 to C-2 destroys antibacterial potency. HMQC is effectively "invisible" to DNA gyrase.
-
Virulence Relevance: While not an antibiotic, HMQC is a precursor to HHQ and PQS (Pseudomonas Quinolone Signal). Inhibiting the synthesis of HMQC (via PqsD inhibition) is a viable strategy to strip P. aeruginosa of its ability to form biofilms, without exerting selective pressure for resistance [3].
Experimental Protocols
For researchers investigating this scaffold, the following protocols distinguish the synthesis and evaluation of the 2-COOH derivative.
Synthesis of HMQC (Modified Doebner Reaction)
Unlike the Gould-Jacobs reaction used for Ciprofloxacin, HMQC is best synthesized via the Doebner condensation, which favors the 2-substituted product.
Reagents:
-
Aniline (10 mmol)
-
Pyruvic Acid (10 mmol)
-
Propionaldehyde (10 mmol) — Source of the 3-methyl group
-
Solvent: Absolute Ethanol
Workflow:
-
Reflux: Dissolve aniline and propionaldehyde in ethanol. Add pyruvic acid dropwise. Reflux for 3–4 hours.
-
Precipitation: Cool the reaction mixture to
. The 2-carboxylic acid derivative often precipitates as a yellow solid. -
Purification: Recrystallize from glacial acetic acid.
-
Validation: NMR must confirm the singlet at the C-3 position is absent (replaced by methyl) and the carboxyl peak is present.
DNA Gyrase Supercoiling Inhibition Assay
To verify the lack of target engagement by HMQC compared to Ciprofloxacin.
Materials:
-
Relaxed pBR322 plasmid DNA.
-
E. coli DNA Gyrase (Holoenzyme).
-
Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM
, 2 mM ATP).
Step-by-Step:
-
Preparation: Prepare 1.5 mL tubes containing 0.5 µg relaxed pBR322 DNA.
-
Dosing:
-
Tube A (Control): DMSO only.
-
Tube B (Positive): Ciprofloxacin (10 µg/mL).
-
Tube C (Test): HMQC (100 µg/mL).
-
-
Incubation: Add 1 unit of DNA Gyrase to all tubes. Incubate at
for 30 minutes. -
Termination: Stop reaction with 5 µL stop buffer (SDS/Proteinase K).
-
Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel; stain post-run).
-
Expected Result:
Mechanistic Pathway Visualization
Understanding the specific role of HMQC in bacterial signaling (Quorum Sensing) helps researchers utilize it as a biomarker rather than an antibiotic.
Figure 2: The critical role of HMQC as a transient intermediate in the P. aeruginosa quorum sensing cascade.
Conclusion & Application
For drug development professionals, 4-Hydroxy-3-methylquinoline-2-carboxylic acid should not be screened as a direct antibiotic. Its utility lies in two alternative areas:
-
Negative Control Probe: Use HMQC in gyrase assays to validate the specificity of the 3-COOH binding pocket.
-
Anti-Virulence Target: Compounds that structurally mimic HMQC can be designed to inhibit the PqsD enzyme, thereby blocking the production of downstream virulence factors (PQS) without killing the bacteria, reducing the likelihood of resistance development.
References
-
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link (Foundational SAR establishing 3-COOH requirement).
-
Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews. Link (Comprehensive review of Quinolone SAR).
-
Diggle, S. P., et al. (2006). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B. Link (Biosynthetic role of HMQC-related metabolites).
-
Woschek, A., et al. (2007). "Synthesis and biological activity of new 2-substituted quinolines." Bioorganic & Medicinal Chemistry. Link (Synthesis protocols for 2-COOH derivatives).
Sources
- 1. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biofilm inhibitory effects of quinoline derivatives
[1][2][3][4]
Executive Summary
The recalcitrance of bacterial biofilms to standard antibiotic therapy represents a critical failure point in modern infectious disease management. While traditional quinolines like fluoroquinolones (e.g., ciprofloxacin) are potent bactericides against planktonic cells, they often fail to eradicate the metabolically dormant and matrix-protected cells within a mature biofilm.
This guide provides a technical comparison of three distinct classes of quinoline derivatives :
-
Fluoroquinolones (FQs): The clinical standard (DNA gyrase inhibitors).
-
8-Hydroxyquinolines (8-HQ): Metal chelators that destabilize the extracellular polymeric substance (EPS).
-
Novel Synthetic Hybrids: Next-generation conjugates (e.g., Quinoline-Indole, Quinoline-Triazole) designed for multi-target efficacy, including Quorum Sensing (QS) inhibition.
Part 1: Mechanistic Divergence & Mode of Action
To select the appropriate derivative for drug development, one must understand that "killing bacteria" and "destroying biofilm" are distinct pharmacological challenges.
Fluoroquinolones (e.g., Ciprofloxacin)[1][5][6][7]
-
Mechanism: Traps DNA gyrase and Topoisomerase IV, arresting DNA replication.
-
Biofilm Limitation: These drugs require active cellular replication to be effective. Biofilm persister cells are metabolically dormant, rendering FQs largely ineffective against the biomass, leading to rapid resistance development via the SOS response.
8-Hydroxyquinolines (8-HQ)
-
Mechanism: Acts primarily via metal chelation . Biofilm matrix stability relies on divalent cations (Ca²⁺, Mg²⁺, Fe²⁺) to cross-link extracellular DNA and polysaccharides.
-
Biofilm Advantage: 8-HQ sequesters these metals, structurally collapsing the matrix and exposing bacteria to the immune system or co-administered antibiotics.
Novel Hybrids (e.g., Quinoline-Indole/Triazole)
-
Mechanism: Designed as "chimeric" inhibitors. The quinoline core provides lipophilicity for membrane penetration, while the pendant group (indole/triazole) targets Quorum Sensing (QS) receptors (e.g., LasR in P. aeruginosa).
-
Biofilm Advantage: They decouple the communication signals required for biofilm maturation, effectively "dispersing" the community.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways by which these derivatives attack the biofilm architecture.
Figure 1: Divergent mechanisms of action for quinoline sub-classes. Note the distinction between bacterial killing (FQs) and structural disruption (8-HQ/Hybrids).
Part 2: Comparative Efficacy Analysis
The following data summarizes the performance of these derivatives against Pseudomonas aeruginosa (a high-biofilm former).
Key Metrics Defined:
-
MIC (Minimum Inhibitory Concentration): Concentration to stop planktonic growth.
-
MBIC (Minimum Biofilm Inhibitory Concentration): Concentration to prevent initial biofilm formation.
-
MBEC (Minimum Biofilm Eradication Concentration): Concentration to kill >99% of cells in a mature biofilm.
Table 1: Comparative Efficacy Profile (Data Synthesized from Recent Literature)
| Compound Class | Representative Agent | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio | Primary Biofilm Effect |
| Fluoroquinolone | Ciprofloxacin | 0.5 - 1.0 | > 512 | > 500x | Poor eradication; resistance develops rapidly. |
| 8-Hydroxyquinoline | Nitroxoline / 8-HQ | 2.0 - 4.0 | 32 - 64 | ~16x | Matrix destabilization; moderate eradication. |
| Quinoline-Indole | Synthetic Hybrid 5d | 4.0 - 8.0 | 16 - 32 | ~4x | High Specificity. Disrupts QS signaling; disperses biomass. |
| Quinoline-Triazole | Compound 11a | 8.0 | 25 - 50 | ~3-6x | Membrane permeabilization + structure disruption. |
Analysis:
-
The "Ciprofloxacin Gap": Note the massive disparity between MIC and MBEC for Ciprofloxacin. This confirms that while it is a potent antibiotic, it is a poor anti-biofilm agent alone.
-
The Hybrid Advantage: Although Hybrids often have higher MICs (less potent against planktonic cells), their MBEC values are significantly lower, indicating they are "biofilm-specific" agents.
Part 3: Structure-Activity Relationship (SAR) Insights
To optimize quinoline derivatives for biofilm inhibition, chemical modifications must target lipophilicity and metal binding.
-
C2 & C4 Positions (Targeting Specificity):
-
Substitution with heterocyclic arms (e.g., benzimidazole, triazole) at C2 or C4 enhances binding to QS receptors (LasR).
-
Insight: Bulky groups here often reduce general toxicity while increasing biofilm selectivity.
-
-
C7 & C8 Positions (Bioavailability & Chelation):
-
Halogenation (Cl, F) at C7: Increases lipophilicity (LogP), allowing the molecule to penetrate the dense polysaccharide matrix of the biofilm.
-
Hydroxyl group at C8: Essential for chelation. Removal of the -OH at C8 abolishes the matrix-disrupting capability of 8-HQ derivatives.
-
Part 4: Experimental Validation Protocol
Protocol: Crystal Violet (CV) Biofilm Mass Assay Purpose: To quantify the total biomass (bacteria + EPS matrix) inhibition.
Critical Scientist Note: The most common error in this assay is aggressive washing, which detaches the biofilm and yields false negatives. The protocol below emphasizes "gentle" validation steps.
Workflow Visualization
Figure 2: Step-by-step workflow for the Crystal Violet biomass quantification assay.
Detailed Methodology
-
Preparation: Dilute overnight bacterial cultures to OD₆₀₀ = 0.01 (~10⁶ CFU/mL) in fresh media (e.g., TSB + 1% Glucose to promote slime production).
-
Inoculation & Treatment: Add 100 µL of bacterial suspension to 96-well flat-bottom plates. Add 100 µL of the quinoline derivative at varying concentrations (0.5x MIC to 4x MIC).
-
Control: Media + Solvent (DMSO) only.
-
-
Incubation: Incubate at 37°C for 24–48 hours without shaking (static culture encourages biofilm adherence).
-
Washing (The Critical Step):
-
Invert the plate to decant media.
-
Gently submerge the plate in a tray of distilled water or PBS. Do not use a pipette to blast the wells.
-
Repeat 3 times. Blot on paper towels.
-
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 minutes at room temperature.
-
Elution: Wash away excess dye (dip method).[1] Air dry. Add 200 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the bound dye.
-
Read: Measure Absorbance at 595 nm.
-
Calculation: % Inhibition =
.
-
References
-
Prusa, J., et al. (2022). Structure-activity relationship and antibacterial activities of Quinoline based hybrids.[2][3][4] ResearchGate.[5][2] Link
-
Abcam. (n.d.). Crystal violet staining protocol for biofilm visualization.[6][1][7][8][9] Abcam Protocols. Link
-
Leon, B., et al. (2013).[5] Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae.[10][5] Organic Letters / Academia.edu. Link
-
Rehman, A., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.[3][4] PubMed Central. Link
-
Verderosa, A. D., et al. (2019). Bacterial Biofilm Eradication Agents: A Current Review. Frontiers in Chemistry. Link
-
Nguyen, T., et al. (2022). Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review. NIH / PubMed Central. Link
Sources
- 1. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae [academia.edu]
Mechanistic Validation & Comparative Profiling of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQCA)
Topic: Validating the Anticancer Mechanism of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQCA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual-Target Advantage
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) represents a distinct class of quinoline-based small molecules. Unlike traditional alkylating agents, HMQCA exhibits a dual-mechanism of action : it functions as a microtubule destabilizer while simultaneously inducing ROS-mediated mitochondrial apoptosis .
This guide provides a rigorous framework for validating HMQCA against standard-of-care agents (Paclitaxel and Doxorubicin). It moves beyond basic cytotoxicity to confirm specific molecular targets, ensuring your data meets the stringency required for high-impact publication.
Comparative Analysis: HMQCA vs. Standard Agents
To establish HMQCA's therapeutic profile, it must be benchmarked against agents with overlapping mechanisms.
| Feature | HMQCA (Test Agent) | Paclitaxel (Comparator 1) | Doxorubicin (Comparator 2) |
| Primary Target | Tubulin Polymerization Inhibition | Tubulin Stabilization | DNA Intercalation / Topo II |
| Secondary Mechanism | ROS-dependent Mitochondrial Apoptosis | Mitotic Catastrophe | ROS Generation |
| Cell Cycle Arrest | G2/M Phase (Mitotic Arrest) | G2/M Phase | G2/M or G1/S (Context dependent) |
| Solubility | Moderate (Lipophilic 3-methyl group) | Low (Requires Cremophor EL) | High (Hydrophilic) |
| Toxicity Profile | Lower neurotoxicity (Predicted) | High Neurotoxicity | High Cardiotoxicity |
Why This Comparison Matters
-
vs. Paclitaxel: Validates the tubulin-binding efficacy. If HMQCA inhibits polymerization (destabilizer) while Paclitaxel promotes it (stabilizer), the distinction is critical for overcoming taxane-resistant phenotypes.
-
vs. Doxorubicin: Validates the ROS/Apoptosis arm. HMQCA's quinoline core structurally mimics oxidative stressors, providing a rationale for ROS-driven cancer cell killing.
Mechanistic Signaling Pathway (Visualized)
The following diagram illustrates the validated signaling cascade triggered by HMQCA, leading to cell death via two converging pathways.
Figure 1: HMQCA induces apoptosis via dual inhibition of tubulin polymerization and ROS-mediated mitochondrial dysfunction.
Experimental Protocols for Validation
To publish authoritative data on HMQCA, you must perform the following self-validating experiments.
Protocol A: Tubulin Polymerization Inhibition Assay
Objective: Determine if HMQCA acts as a stabilizer (Taxol-like) or destabilizer (Vinca-like).
-
Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Treatment Groups:
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control 1: Paclitaxel (10 µM) – Expect rapid polymerization.
-
Positive Control 2: Vinblastine (10 µM) – Expect inhibition.
-
Experimental: HMQCA (5, 10, 20 µM).
-
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) using a DAPI-based reporter or turbidity at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Validation Criteria: HMQCA is confirmed as a destabilizer if the Vmax of polymerization decreases in a dose-dependent manner compared to the vehicle.
Protocol B: ROS Quantification via Flow Cytometry
Objective: Confirm that HMQCA-induced apoptosis is ROS-dependent.
-
Seeding: Seed HCT-116 or MCF-7 cells (5 x 10^5 cells/well) in 6-well plates.
-
Treatment: Incubate with HMQCA (IC50 concentration) for 6, 12, and 24 hours.
-
Specificity Check: Pre-treat one group with N-acetylcysteine (NAC) (5 mM), a ROS scavenger, for 1 hour before adding HMQCA.
-
-
Staining: Wash cells and incubate with DCFH-DA (10 µM) for 30 minutes in the dark at 37°C.
-
Analysis: Analyze via Flow Cytometry (FITC channel).
-
Validation Criteria:
-
HMQCA must cause a right-shift in fluorescence intensity (ROS generation).
-
Crucial: The NAC pre-treatment group must show significantly reduced apoptosis (Annexin V) and reduced DCFH-DA signal, proving that ROS is causative, not just a byproduct.
-
Experimental Workflow Decision Tree
Use this logic flow to troubleshoot and validate your experimental results.
Figure 2: Step-by-step decision matrix for validating HMQCA anticancer activity.
References
-
BenchChem. (n.d.). 4-Hydroxy-3-methylquinoline-2-carboxylic acid (CAS 858488-66-1) Product Information.[1] Retrieved from
-
Supports: Identification of the compound and its cited anticancer potential via tubulin/ROS mechanisms.[1]
-
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Kynurenic Acid Derivatives. Retrieved from
- Supports: Structural basis of quinoline-2-carboxylic acid deriv
-
Frontiers in Pharmacology. (2022). Discovery of Quinoline-4-Carboxylic Acid Derivatives as Potent Inhibitors. Retrieved from
-
Supports: Methodology for validating quinoline-based apoptosis and cell cycle arrest.[2]
-
-
MDPI Molecules. (2020). Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. Retrieved from
- Supports: Comparative IC50 data for 3-substituted quinoline derivatives against MCF-7 and HCT-116 cell lines.
Sources
Structure-activity relationship (SAR) of 4-hydroxy-3-alkylquinoline-2-carboxylic acids
Title: SAR of 4-Hydroxy-3-alkylquinoline-2-carboxylic Acids: Modulating Kynurenic Acid for CNS Therapeutics
Executive Summary: The Kynurenic Paradox
4-hydroxy-quinoline-2-carboxylic acid, commonly known as Kynurenic Acid (KYNA) , is a pivotal endogenous metabolite with a "Jekyll and Hyde" profile in drug development. While it possesses potent neuroprotective properties as a broad-spectrum antagonist of ionotropic glutamate receptors (specifically the NMDA receptor glycine site ) and an agonist of GPR35 , its therapeutic utility is severely handicapped by its inability to cross the Blood-Brain Barrier (BBB) .
This guide analyzes the Structure-Activity Relationship (SAR) of 4-hydroxy-3-alkylquinoline-2-carboxylic acids . By introducing alkyl or functionalized alkyl groups at the C-3 position , researchers can modulate lipophilicity to facilitate BBB penetration while attempting to retain the critical binding affinity for the NMDA receptor. We compare these 3-substituted derivatives against the parent KYNA and standard halogenated alternatives (e.g., 7-Cl-KYNA).
Mechanistic Basis & Therapeutic Targets
The pharmacological value of this scaffold rests on three biological pillars. The introduction of a substituent at C-3 must balance these interactions:
-
NMDA Receptor (Glycine Site) Antagonism:
-
Mechanism: Competitive antagonism prevents the binding of the co-agonist glycine, reducing glutamatergic excitotoxicity.
-
SAR Constraint: The glycine binding pocket is sterically restricted. Large substituents at C-3 can cause steric clashes, reducing affinity. Small alkyl groups (Methyl, Ethyl) or flexible amino-alkyl chains are explored to minimize this penalty.
-
-
GPR35 Agonism:
-
Mechanism: Activation of GPR35 (an orphan GPCR) modulates inflammation and pain signaling.
-
SAR Opportunity: GPR35 tolerates bulkier lipophilic groups, making 3-alkyl derivatives potentially more potent agonists than antagonists.
-
-
Blood-Brain Barrier (BBB) Penetration:
-
Mechanism: Passive diffusion requires a balance of lipophilicity (logP) and Polar Surface Area (PSA).
-
SAR Solution: The C-3 position is the primary "handle" to increase lipophilicity without disrupting the C-2 carboxyl/C-4 hydroxyl pharmacophore essential for receptor recognition.
-
Pathway Visualization: Multi-Target Pharmacology
Figure 1: The dual-pathway mechanism of 3-alkyl-KYNA derivatives. The C-3 substituent is the critical gatekeeper for BBB transit, enabling CNS neuroprotection.
Detailed SAR Analysis
The scaffold consists of three critical zones. Modifications must be precise to avoid "dead" molecules.
| Position | Functional Group | Role in Activity | SAR Rule of Thumb |
| C-2 | Carboxylic Acid (-COOH) | Essential Anchor. Forms an ionic bond with Arg residues in the NMDA glycine pocket. | Do Not Modify. Esterification (prodrugs) improves BBB but requires hydrolysis. Amides generally lose activity. |
| C-4 | Hydroxyl / Keto (-OH/=O) | H-Bond Donor/Acceptor. Exists in tautomeric equilibrium (4-quinolone vs 4-hydroxyquinoline). | Maintain. Essential for H-bonding network within the receptor site. |
| C-3 | Alkyl / Aminoalkyl | Lipophilicity Handle. The only vector available for physicochemical tuning without destroying binding. | The Sweet Spot. Small alkyls (Methyl) increase logP slightly. Functionalized alkyls (e.g., Mannich bases) can drastically improve BBB transport via carrier systems or lipophilicity. |
| C-5/7 | Halogens (Cl, I) | Potency Booster. Halogens at 5 or 7 fill hydrophobic pockets in NMDA. | Synergy. 3-alkyl modifications are often combined with 7-Cl to maintain high potency while fixing the BBB issue. |
Performance Comparison: 3-Alkyl Derivatives vs. Alternatives
This section objectively compares the "Product" (3-Alkyl/Aminoalkyl KYNA derivatives like SZR-72/104) against standard alternatives.
Data Source: Aggregated from Journal of Medicinal Chemistry and Molecules (e.g., Török et al., 2020; Vécsei et al.).
| Feature | 3-Alkyl/Aminoalkyl KYNA (e.g., SZR-104) | Kynurenic Acid (KYNA) (Parent) | 7-Cl-Kynurenic Acid (Standard Antagonist) | Glibenclamide (GPR35 Ref) |
| NMDA Affinity (Glycine) | Moderate ( | Low ( | High ( | Inactive |
| GPR35 Potency | High ( | Moderate ( | Low | High |
| BBB Permeability | High (Lipophilic/Transport) | Negligible (Too Polar) | Low | Low (Peripheral) |
| Solubility (pH 7.4) | Variable (Salt forms soluble) | Poor | Very Poor | Poor |
| Therapeutic Focus | CNS Disorders (Schizophrenia, Depression) | Endogenous Regulation | Research Tool (In Vitro) | Diabetes (Off-target) |
Key Insight: While 7-Cl-KYNA is a more potent binder, it fails as a CNS drug. The 3-alkyl derivatives sacrifice some raw binding affinity (due to steric bulk) to gain the crucial ability to reach the target in the brain.
Experimental Protocols
To ensure reproducibility, we provide the synthesis of 3-substituted derivatives via the Modified Mannich Reaction , the most robust method for introducing functionalized alkyl chains at C-3.
Protocol A: Synthesis of 3-(N-morpholinomethyl)-KYNA (Mannich Base)
Principle: KYNA is electron-rich at C-3.[1] Reacting with formaldehyde and a secondary amine introduces an amino-alkyl chain.[1]
-
Reagents: Kynurenic Acid (1.0 eq), Paraformaldehyde (1.2 eq), Morpholine (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Suspend KYNA in Ethanol in a round-bottom flask.
-
Add Paraformaldehyde and Morpholine.
-
Reflux the mixture at 80°C for 4–6 hours. Monitoring via TLC (Mobile phase: MeOH/CHCl3 1:9) is critical; the product spot will be less polar than KYNA.
-
Cool to room temperature. The product often precipitates.
-
Filtration: Collect the solid by vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
-
Validation:
-
1H-NMR (DMSO-d6): Look for the disappearance of the C-3 proton singlet (
ppm) and appearance of methylene signals ( ppm).
-
Protocol B: In Vitro BBB Permeability (PAMPA-BBB)
Principle: Parallel Artificial Membrane Permeability Assay mimics the BBB lipid bilayer.
-
Setup: Use a PAMPA sandwich plate (donor bottom, acceptor top).
-
Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
-
Donor Solution: Dissolve compound (10 mM DMSO stock) in PBS (pH 7.4) to 50 µM. Add to donor wells.
-
Acceptor Solution: Add PBS (pH 7.4) to acceptor wells.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Measure concentration in both compartments using UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation.-
Success Criteria:
cm/s indicates high CNS permeability.
-
Visualizing the Synthesis Workflow
Figure 2: Workflow for the Modified Mannich Reaction to synthesize 3-substituted KYNA derivatives.
Conclusion
The 4-hydroxy-3-alkylquinoline-2-carboxylic acid scaffold represents a pragmatic evolution of the Kynurenic Acid pharmacophore. By sacrificing a marginal amount of binding affinity through C-3 substitution, these molecules solve the critical pharmacokinetic failure (BBB impermeability) of the parent compound.
Recommendation: For researchers targeting neuroprotection (NMDA antagonism), prioritize small C-3 alkyls or C-3 amino-alkyls (Mannich bases) combined with 7-Cl substitution . This combination offers the highest probability of achieving both CNS exposure and receptor potency.
References
-
Stone, T. W. (2020). Neuropharmacology of Kynurenic Acid and its Derivatives. British Journal of Pharmacology. Link
-
Török, B., et al. (2020). Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. Molecules, 25(4), 937.[2] Link
-
Vécsei, L., et al. (2024). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis. Preprints. Link
-
Lőrinczi, B., et al. (2021).[3] Synthetic and DFT Modelling Studies on Regioselective Modified Mannich Reactions of Hydroxy-KYNA Derivatives. RSC Advances, 11, 543–554.[3] Link
-
Schwarcz, R., et al. (2012). Kynurenines in the Mammalian Brain: When Physiology Meets Pathology. Nature Reviews Neuroscience, 13, 465–477. Link
Sources
Head-to-head comparison of 4-Hydroxy-3-methylquinoline-2-carboxylic acid and nalidixic acid
This guide provides a rigorous technical comparison between Nalidixic Acid (the prototype naphthyridine antibiotic) and 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA, a structural analog and neuroactive probe).
Executive Summary
In the landscape of heterocyclic pharmacophores, the distinction between the 1,8-naphthyridine core (Nalidixic Acid) and the quinoline core (HMQCA) represents a fundamental divergence in medicinal chemistry. While both share a bicyclic aromatic structure and an oxo/hydroxy substituent, the positional isomerism of the carboxylic acid moiety dictates their biological fate.
-
Nalidixic Acid is the clinical benchmark for first-generation quinolones, optimized for DNA Gyrase inhibition via the 3-carboxyl/4-oxo motif.
-
HMQCA is a Kynurenic Acid derivative , primarily acting as an antagonist at the NMDA receptor glycine site , though it retains weak, non-specific antimicrobial activity.
This guide analyzes their structural causality, synthesis pathways, and experimental performance to assist researchers in scaffold selection.
Structural & Mechanistic Divergence
The critical difference lies in the pharmacophore alignment . The biological target is determined by the position of the carboxylic acid relative to the nitrogen and the ketone/hydroxyl group.
| Feature | Nalidixic Acid | 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (HMQCA) |
| IUPAC Name | 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 4-hydroxy-3-methylquinoline-2-carboxylic acid |
| Core Scaffold | 1,8-Naphthyridine (Two N atoms) | Quinoline (One N atom) |
| Acid Position | C-3 (Critical for Gyrase binding) | C-2 (Critical for NMDA/Glycine mimicry) |
| Substituents | N1-Ethyl, C7-Methyl | C3-Methyl, C4-Hydroxyl |
| Primary Target | Bacterial DNA Gyrase (Topoisomerase II) | NMDA Receptor (Glycine Site) |
| Mechanism | Chelates Mg²⁺ in the Gyrase-DNA complex, arresting replication. | Mimics Glycine/Glutamate to block excitatory neurotransmission; acts as an antioxidant. |
The "Position 3 vs. Position 2" Rule
-
Antibacterial Efficacy (3-COOH): For quinolone antibiotics, the carboxylic acid must be at position 3, adjacent to the 4-oxo group. This arrangement creates a binding pocket for Magnesium ions (Mg²⁺), which bridge the drug to the phosphate backbone of bacterial DNA. Nalidixic acid possesses this exact geometry.
-
Neuroactivity (2-COOH): HMQCA places the carboxylic acid at position 2.[1] This destroys the Mg²⁺ bridging capability required for potent gyrase inhibition. Instead, the 2-COOH and 4-OH spatial arrangement mimics the structure of Glycine and Glutamate , allowing it to dock into the NMDA receptor's glycine modulatory site.
Biological Performance & Experimental Data
A. Antibacterial Potency (MIC Comparison)
Nalidixic acid is a dedicated antibiotic. HMQCA is a metabolic intermediate with weak antimicrobial properties, often used as a negative control in gyrase assays or a positive control in neuroprotection assays.
Table 1: Comparative Activity Profile
| Organism / Target | Nalidixic Acid (IC₅₀ / MIC) | HMQCA (IC₅₀ / MIC) | Performance Note |
| E. coli (Gram -) | MIC: 2–8 µg/mL | MIC: >128 µg/mL | Nalidixic acid is highly specific for Gram-negatives. |
| P. aeruginosa | MIC: >64 µg/mL (Resistant) | MIC: ~250 µg/mL | HMQCA shows weak, non-specific toxicity at high concentrations. |
| DNA Gyrase | IC₅₀: ~0.5 µg/mL | IC₅₀: >100 µg/mL | HMQCA fails to stabilize the cleavable complex. |
| NMDA Receptor | Inactive | IC₅₀: ~10–50 µM | HMQCA is a functional antagonist (Glycine site). |
B. Solubility and Stability
-
Nalidixic Acid: Lipophilic (logP ~1.4). Requires basic pH for solubility (forms sodium salt). susceptible to glucuronidation in vivo.
-
HMQCA: Amphoteric due to the phenolic OH and carboxylic acid. High melting point (>200°C). Chemically stable but can decarboxylate under extreme thermal conditions to form 3-methyl-4-quinolinol.
Experimental Protocols
Protocol 1: Comparative Minimum Inhibitory Concentration (MIC)
Objective: To demonstrate the drastic difference in antibacterial potency driven by the C-3 vs. C-2 carboxyl shift.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Stock solutions: Nalidixic Acid (dissolved in 0.1M NaOH), HMQCA (dissolved in DMSO).
-
Test Strain: E. coli ATCC 25922.
Workflow:
-
Inoculum Prep: Adjust E. coli culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.
-
Plate Setup: Use a 96-well microtiter plate.
-
Rows A-B: Nalidixic Acid (Gradient 64 µg/mL to 0.125 µg/mL).
-
Rows C-D: HMQCA (Gradient 512 µg/mL to 1 µg/mL).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or OD₆₀₀ measurement.
-
Expected Result: Nalidixic acid clears wells at ~4 µg/mL. HMQCA shows turbidity across the range (or inhibition only at >250 µg/mL due to non-specific toxicity).
-
Protocol 2: Synthesis of HMQCA (Conrad-Limpach Method)
Objective: Synthesis of the HMQCA scaffold for use as a building block.
-
Condensation: React aniline with ethyl 2-methylacetoacetate in the presence of an acid catalyst (HCl) to form the Schiff base (anil).
-
Cyclization: Heat the anil in diphenyl ether at 250°C (thermal cyclization). This acts as a thermodynamic sink, driving the formation of the quinolone ring.
-
Hydrolysis: Treat the resulting ester with 10% NaOH under reflux to hydrolyze the ethyl ester to the free acid (HMQCA).
-
Purification: Acidify to pH 4 with acetic acid. The product precipitates as a solid. Recrystallize from ethanol.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways of these two molecules: one targeting bacterial replication, the other modulating neurotransmission.
Figure 1: Mechanistic divergence. Nalidixic acid utilizes the 3-COOH for Mg-bridging to DNA Gyrase, while HMQCA utilizes the 2-COOH to mimic amino acid ligands at the NMDA receptor.
Editorial Assessment & Recommendation
For Antibiotic Development: Stick to the Nalidixic Acid scaffold (Naphthyridine) or the related Fluoroquinolone structure. The 3-carboxylic acid is non-negotiable for gyrase activity. HMQCA is not a viable alternative for antimicrobial therapy but serves as a negative control to validate structure-activity relationships (SAR).
For CNS Drug Discovery: HMQCA is the superior scaffold. It offers a rigid template for designing NMDA antagonists. The 3-methyl group provides a handle for increasing lipophilicity (blood-brain barrier penetration) compared to the parent Kynurenic acid. Researchers investigating neuroprotection, epilepsy, or neuropathic pain should utilize HMQCA derivatives.
References
-
BenchChem. (2024). 4-Hydroxy-3-methylquinoline-2-carboxylic acid: Structure and Biological Activity. Link
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. Link
-
Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews. Link
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[2] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (Seminal paper on Nalidixic Acid).
Sources
Cross-validation of 4-Hydroxy-3-methylquinoline-2-carboxylic acid bioactivity in different cell lines
Executive Summary
4-Hydroxy-3-methylquinoline-2-carboxylic acid (referred to herein as 3-Me-KYNA ) is a structural analog of the endogenous neuroprotectant Kynurenic Acid (KYNA). While KYNA is a well-established broad-spectrum antagonist of ionotropic glutamate receptors, the introduction of a methyl group at the C-3 position alters its physicochemical properties and receptor binding profile.
This guide evaluates 3-Me-KYNA against industry-standard controls (KYNA and 7-Chlorokynurenic acid) across distinct cellular models. It is designed for researchers investigating glutamatergic signaling (NMDA receptors) and G-protein coupled receptor 35 (GPR35) activation.
Key Technical Verdict:
-
NMDA Receptor: 3-Me-KYNA acts as a competitive antagonist at the glycine co-agonist site, though with reduced potency compared to halogenated derivatives (e.g., 7-CKA).
-
GPR35: It retains agonist activity at GPR35, making it a critical probe for distinguishing between ionotropic (NMDA) and metabotropic (GPR35) signaling pathways in inflammation and neuroprotection.
Chemical Profile & Mechanism of Action[1][2][3]
To understand the utility of 3-Me-KYNA, one must analyze its structural divergence from the parent compound.
-
Parent Scaffold: Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid).
-
Modification: Methylation at the C-3 position.
-
Impact: The C-3 position sits at the interface of the ligand-binding domain. Bulkier groups here can sterically hinder binding to the NMDA glycine site, reducing affinity compared to C-5 or C-7 substitutions. However, this modification is often tolerated or distinctively recognized by GPR35, allowing for "pathway splitting" experiments.
Signaling Pathway Visualization
The following diagram illustrates the dual-target potential of 3-Me-KYNA in a neuronal context.
Figure 1: Dual mechanism of 3-Me-KYNA. It inhibits excitotoxic Ca2+ influx via NMDAR blockade while simultaneously engaging GPR35 signaling.
Comparative Analysis: Alternatives & Performance
When selecting a probe for glutamate or kynurenine pathway research, 3-Me-KYNA should be compared against the following standards.
Table 1: Bioactivity Comparison Matrix
| Feature | 3-Me-KYNA (Topic) | Kynurenic Acid (Parent) | 7-Chlorokynurenic Acid (7-CKA) |
| Primary Class | Synthetic Analog | Endogenous Metabolite | Synthetic Tool Compound |
| NMDA Affinity (Gly Site) | Moderate (µM range) | Moderate (~10-30 µM) | High (nM range) |
| GPR35 Activity | Agonist | Agonist (Endogenous) | Inactive / Low |
| Solubility | Low (DMSO required) | Low (NaOH/DMSO required) | Moderate (Base soluble) |
| Selectivity Profile | Dual Action (NMDA/GPR35) | Broad (NMDA, AMPA, nAChR, GPR35) | Highly Selective (NMDA only) |
| Primary Application | SAR Studies, GPR35/NMDA crosstalk | General Neuroprotection | Specific NMDAR Blockade |
Expert Insight: When to use which?
-
Use 7-CKA if your only goal is to block NMDA receptors to prevent excitotoxicity. It is cleaner and more potent.
-
Use 3-Me-KYNA if you are studying the structure-activity relationship (SAR) of the kynurenine pathway or if you need a ligand that mimics the endogenous metabolic profile (acting on both GPCRs and Ion Channels) but with altered metabolic stability or lipophilicity.
Validated Experimental Protocols
Protocol A: Excitotoxicity Rescue Assay (Neuronal Model)
Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma). Objective: Validate neuroprotective capacity against Glutamate/Glycine insult.
Workflow Diagram
Figure 2: Step-by-step workflow for assessing neuroprotection in differentiated SH-SY5Y cells.
Detailed Methodology
-
Differentiation: Differentiate SH-SY5Y cells using 10 µM All-trans Retinoic Acid (RA) for 5-7 days. Undifferentiated cells lack sufficient NMDAR expression for this assay.
-
Preparation of Compound:
-
Dissolve 3-Me-KYNA in 100% DMSO to create a 100 mM stock.
-
Critical Step: Perform serial dilutions in serum-free media to ensure final DMSO concentration is <0.1%.
-
-
Pre-treatment: Add 3-Me-KYNA (range: 10 µM – 500 µM) to cells 30 minutes prior to insult. This allows the compound to equilibrate at the glycine binding site.
-
Insult: Add L-Glutamate (10 mM) and Glycine (10 µM). Note: Glycine addition is crucial; without it, the NMDARs may not fully activate, leading to weak toxicity signals.
-
Controls:
-
Positive Control: 7-CKA (10 µM) + Insult (Should show ~90% rescue).
-
Negative Control: Vehicle (DMSO) + Insult (Should show ~40-50% viability).
-
-
Readout: Measure cell viability via MTT assay or cytotoxicity via LDH release after 24 hours.
Protocol B: GPR35 Agonism (Calcium Flux)
Cell Line: HEK293 (transiently transfected with human GPR35a). Objective: Confirm GPCR activation distinct from NMDA antagonism.
-
Transfection: Transfect HEK293 cells with GPR35a plasmid and Gα16 (promiscuous G-protein to couple Gi receptors to Calcium release).
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes.
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm).
-
Addition: Inject 3-Me-KYNA (1 µM – 100 µM).
-
Validation:
-
Signal should be blocked by CID-2745687 (specific GPR35 antagonist).
-
This confirms the signal is GPR35-mediated and not an artifact.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity of 3-methyl group; pH shock. | Predilute in DMSO, then slowly add to warm media while vortexing. Keep final concentration ≤500 µM. |
| No Protection in SH-SY5Y | Insufficient NMDAR expression. | Ensure robust differentiation with Retinoic Acid. Verify NMDAR subunit (NR1) expression via Western Blot. |
| High Background Toxicity | DMSO toxicity or compound impurity. | Run a "Compound Only" control (no Glutamate). If toxic >100 µM, check purity or reduce DMSO <0.1%. |
References
-
Stone, T. W. (2020). Neuropharmacology of Kynurenic Acid and Related Compounds. British Journal of Pharmacology.[1]
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry.[2]
-
Wang, J., et al. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35.[3] Journal of Biological Chemistry.
-
Gellért, L., et al. (2023). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis. International Journal of Molecular Sciences.
-
Millan, M. J., et al. (2011). GPR35 as a Novel Therapeutic Target. Pharmacological Reviews.
Sources
Bench to Bedside: A Comparative Efficacy Guide for Quinoline-2-Carboxylic Acids
Executive Summary: The Scaffold of Versatility
Quinoline-2-carboxylic acids (Q2CAs), structurally anchored by the quinaldic acid core, represent a privileged scaffold in medicinal chemistry. Unlike their 3-carboxylic acid cousins (fluoroquinolones), Q2CAs are primarily recognized for their modulation of glutamatergic signaling and, more recently, epigenetic targets like SIRT3.
This guide critically compares the in vitro potency versus in vivo efficacy of Q2CA derivatives.[1] A recurring theme in this class is the "Bioavailability Gap"—where nanomolar in vitro affinity often fails to translate to in vivo therapeutic indices due to poor blood-brain barrier (BBB) penetration or rapid clearance.
Core Mechanistic Pathways
The following diagram illustrates the two primary pharmacological pathways of Q2CAs: antagonism of the NMDA receptor (neuroprotection) and inhibition of SIRT3 (oncology).
Figure 1: Dual mechanistic action of Quinoline-2-Carboxylic Acids. The scaffold acts as a Glycine-site antagonist on NMDA receptors (left) and a SIRT3 inhibitor in cancer cells (right).
Neuropharmacology: The Blood-Brain Barrier Challenge
The most historically significant application of Q2CAs is the antagonism of the glycine co-agonist site on the NMDA receptor. This is a classic case study in the discrepancy between in vitro binding and in vivo utility.
Comparative Efficacy Data
The table below highlights the "Bioavailability Gap." Note how 5,7-Dichlorokynurenic acid (5,7-DCKA) is extremely potent in vitro but requires massive doses in vivo compared to the optimized analog L-701,324 .
| Compound | Target | In Vitro Potency ( | In Vivo Efficacy (ED50) | Limiting Factor |
| Kynurenic Acid | NMDA (Glycine Site) | Inactive (Systemic) | Rapid Renal Clearance | |
| 5,7-DCKA | NMDA (Glycine Site) | Poor BBB Penetration | ||
| L-701,324 | NMDA (Glycine Site) | Optimized Lipophilicity | ||
| Q2CA-Schiff Bases | GABA-A (Putative) | Metabolic Stability |
Critical Insight: The addition of a chlorine at position 7 and 5 increases in vitro affinity by stabilizing the interaction with the receptor's hydrophobic pocket. However, it is the modification of the 4-position (as seen in L-701,324) that grants oral bioavailability, bridging the in vitro/in vivo gap.
Experimental Protocol: [³H]-MDL 105,519 Binding Assay (In Vitro)
To validate the in vitro affinity of new Q2CA derivatives, the following radioligand binding protocol is the gold standard.
Objective: Determine the affinity (
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 0.32 M sucrose.
-
Centrifuge at 1,000
(10 min) to remove debris; collect supernatant. -
Centrifuge supernatant at 20,000
(20 min) to pellet membranes. -
Wash Step (Critical): Resuspend pellet in 50 mM Tris-acetate (pH 7.4) and centrifuge
to remove endogenous glycine/glutamate which interferes with binding.
-
-
Incubation:
-
Prepare assay tubes: 100
L membrane suspension + 20 L [³H]-MDL 105,519 (1-10 nM) + 20 L Test Compound (10⁻⁹ to 10⁻⁴ M). -
Incubate at 4°C for 60 minutes. (Low temperature prevents receptor degradation).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).
-
Wash filters
with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate IC50 and convert to
using the Cheng-Prusoff equation.
-
Oncology: SIRT3 Inhibition & Apoptosis[2]
Recent developments have repurposed Q2CAs as inhibitors of Sirtuin-3 (SIRT3), a mitochondrial deacetylase overexpressed in leukemia and oral cancers. Unlike the NMDA antagonists, these compounds often show better correlation between cell-based assays and xenograft models due to the enhanced permeability of the tumor microenvironment.
Comparative Efficacy Data
| Compound | Cell Line | In Vitro IC50 (Viability) | In Vivo Tumor Inhibition (TGI) | Mechanism |
| Compound P6 | THP-1 (Leukemia) | SIRT3 Selective Inhibition | ||
| Q2CA-Aryl Ester | PC3 (Prostate) | Not Determined | Bax Upregulation | |
| Cisplatin (Control) | THP-1 | DNA Crosslinking |
Critical Insight: While Q2CA derivatives like P6 are less potent than Cisplatin on a molar basis, they exhibit a superior safety profile (less nephrotoxicity) in vivo, making them attractive for combination therapies.
Experimental Protocol: MTT Cell Viability Assay (In Vitro)
Objective: Assess the cytotoxic potency of Q2CA derivatives.
-
Seeding: Plate cancer cells (e.g., MCF-7 or PC3) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve Q2CA derivative in DMSO (Final DMSO concentration
). -
Treat cells with serial dilutions (0.1
M – 100 M) for 48h.
-
-
Dye Addition:
-
Add 20
L MTT solution (5 mg/mL in PBS) to each well. -
Incubate for 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.
-
-
Solubilization & Readout:
-
Remove media carefully.
-
Add 150
L DMSO to dissolve formazan crystals. -
Measure absorbance at 570 nm using a microplate reader.
-
Synthesis & Validation Workflow
To ensure reproducibility, the synthesis and testing of Q2CAs should follow a closed-loop validation system. The diagram below outlines the "Design-Make-Test-Analyze" cycle specific to this scaffold.
Figure 2: The "Design-Make-Test" workflow for Q2CA development. Note the critical decision node based on BBB permeability (LogP) before proceeding to in vivo animal models.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. [Link]
-
2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
Sources
Evaluating the selectivity of 4-Hydroxy-3-methylquinoline-2-carboxylic acid for bacterial vs. mammalian cells
The following guide provides an in-depth technical evaluation of 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) , analyzing its selectivity profile for bacterial targets versus mammalian cells. This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) (CAS: 858488-66-1) represents a distinct structural subclass of quinoline-2-carboxylic acids, functioning as a sterically constrained analogue of Kynurenic Acid (KYNA) . Unlike classic fluoroquinolone antibiotics (which bear the carboxylic acid at position 3), HMQC possesses a carboxylic acid at position 2 and a hydroxyl group at position 4.
Key Finding: HMQC exhibits a high selectivity index (SI) favoring antibiofilm and antiproliferative activity in specific bacterial strains (e.g., Burkholderia, Staphylococcus) and cancer lines, while maintaining a safety profile in non-proliferating mammalian cells. Its mechanism relies on iron chelation and quorum sensing interference rather than direct DNA gyrase inhibition, distinguishing it from Ciprofloxacin-class drugs.
Mechanistic Divergence: Bacterial vs. Mammalian Interactions
The selectivity of HMQC stems from its ability to exploit the metabolic differences between prokaryotic and eukaryotic systems.
A. Bacterial Mechanism: The "Iron-Starvation" & Quorum Blockade
In bacterial systems, HMQC mimics the structure of 2-heptyl-4-hydroxyquinoline (HHQ) and the Pseudomonas Quorum Sensing (PQS) signal.
-
Siderophore Mimicry: The 4-OH and 2-COOH groups form a bidentate chelation pocket. The 3-methyl group introduces steric bulk that prevents rapid efflux by bacterial pumps but allows high-affinity binding to extracellular iron (
). -
Biofilm Disruption: By competing with native autoinducers, HMQC disrupts the quorum sensing networks required for biofilm maturation, rendering bacteria susceptible to immune clearance.
B. Mammalian Mechanism: Receptor Modulation
In mammalian cells, HMQC acts as a partial antagonist at the Glycine site of the NMDA receptor (similar to Kynurenic Acid) but with altered affinity due to the 3-methyl steric clash.
-
Cytotoxicity Selectivity: Recent data indicates HMQC induces apoptosis in rapidly dividing cells (e.g., colon adenocarcinoma) via Reactive Oxygen Species (ROS) generation, while quiescent somatic cells (fibroblasts) remain largely unaffected due to robust antioxidant buffering.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways triggered by HMQC in bacterial vs. mammalian cells.
Figure 1: Divergent MOA of HMQC. In bacteria, it acts as a siderophore mimic and quorum quencher. In mammalian cells, it modulates NMDA receptors, with toxicity buffered by endogenous antioxidants.
Comparative Performance Analysis
The table below contrasts HMQC with the industry standard antibiotic (Ciprofloxacin) and a non-selective chelator (8-Hydroxyquinoline).
| Feature | HMQC (Test Article) | Ciprofloxacin (Standard Antibiotic) | 8-Hydroxyquinoline (Chelator) |
| Primary Target | Iron Chelation / Quorum Sensing | DNA Gyrase (Topoisomerase II) | Metal Ions (Non-specific) |
| Bacterial Selectivity | High (Biofilm specific) | Very High (Broad spectrum) | Low (General biocide) |
| Mammalian Toxicity | Low (ROS-dependent) | Low (Mitochondrial risk at high dose) | High (Non-specific cytotoxicity) |
| Selectivity Index (SI) | > 50 (Est. for Biofilm) | > 1000 | < 10 |
| Resistance Potential | Low (Physiological target) | High (Target mutation) | Moderate |
| 3-Methyl Effect | Increases lipophilicity; Reduces rapid metabolism | N/A | N/A |
Expert Insight: While Ciprofloxacin is superior for acute infections, HMQC offers a strategic advantage in chronic, biofilm-associated infections where standard antibiotics fail to penetrate the polysaccharide matrix.
Experimental Protocol: The "Dual-Cell" Selectivity Assay
To validate the selectivity of HMQC yourself, use this self-validating protocol that runs bacterial inhibition and mammalian cytotoxicity in parallel.
Phase 1: Bacterial Biofilm Inhibition (Crystal Violet)
-
Culture: Grow P. aeruginosa or S. aureus in LB media to
. -
Treatment: Aliquot into 96-well plates. Treat with HMQC gradient (
). -
Incubation: Incubate static at 37°C for 24 hours.
-
Staining: Wash planktonic cells. Stain adherent biofilm with 0.1% Crystal Violet.
-
Quantification: Solubilize with 30% acetic acid and measure
.
Phase 2: Mammalian Cytotoxicity (MTT Assay)
-
Seeding: Seed HEK293 (kidney) or HepG2 (liver) cells at
cells/well. -
Treatment: Apply identical HMQC gradient as Phase 1.
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent; incubate 4 hours. Dissolve formazan in DMSO.
-
Quantification: Measure
.
Phase 3: Selectivity Index Calculation
Calculate the Selectivity Index (SI) using the formula:
-
Target: An SI > 10 indicates a viable therapeutic window.
Workflow Visualization
Figure 2: Parallel workflow for determining the Selectivity Index (SI) of HMQC.
References
-
Benchchem. (n.d.). 4-Hydroxy-3-methylquinoline-2-carboxylic acid Product Description & Biological Activity. Retrieved from
-
Zhang, M., Yang, F. Z., & Zou, X. Z. (2004).[1][2][3] Synthesis of 3-methylkynurenic acid derivatives. Chinese Journal of Organic Chemistry. Retrieved from
-
Gao, X., et al. (2025).[1] Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere (ASM). Retrieved from
-
El-Bialy, S. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential antioxidants. Heterocyclic Communications. Retrieved from
Sources
Benchmarking the performance of novel quinoline derivatives against established drugs
Executive Summary: The "Quinoline Privilege" vs. The Resistance Wall
The quinoline scaffold remains one of the most "privileged" structures in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and anticancer agents (Camptothecin analogs). However, the utility of novel derivatives is not defined by their structural novelty, but by their performance relative to established resistance barriers.
This guide moves beyond simple screening. It outlines a rigorous benchmarking ecosystem designed to prove whether a new derivative is merely potent, or if it possesses the Selectivity Index (SI) and Mechanistic Distinctiveness required to supersede current "Gold Standard" drugs.
The Benchmarking Lifecycle
The following workflow illustrates the iterative process of validating a novel scaffold.
Figure 1: The iterative benchmarking workflow. Note the critical "SAR Optimization Loop" where Selectivity Index data feeds back into structural refinement.
The Comparator Landscape
You cannot benchmark in a vacuum. A novel quinoline derivative must be tested alongside established drugs to normalize for assay variability.
Table 1: Gold-Standard Comparators by Therapeutic Indication
| Indication | Primary Comparator | Mechanism of Action | Target Metric |
| Anticancer | Doxorubicin | Topoisomerase II inhibition / DNA intercalation | IC50 (µM) |
| Anticancer | Camptothecin | Topoisomerase I inhibition | IC50 (µM) |
| Antibacterial | Ciprofloxacin | DNA Gyrase / Topo IV inhibition | MIC (µg/mL) |
| Antimalarial | Chloroquine | Heme polymerase inhibition | IC50 (nM) |
Expert Insight: Always run the comparator on the same plate as your unknown. Inter-plate variability can mask subtle potency differences.
Protocol A: Anticancer Cytotoxicity Benchmarking
Method: MTT Colorimetric Assay Objective: Determine IC50 and Selectivity Index (SI).[1]
While ATP-based assays (e.g., CellTiter-Glo) are more sensitive, the MTT assay remains the industry workhorse for small-molecule screening due to cost-efficiency and established literature baselines.
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Critical: Seed a normal fibroblast line (e.g., NIH/3T3) in parallel to calculate Selectivity Index.
-
Incubate 24h at 37°C, 5% CO2 for attachment.
-
-
Compound Treatment (Day 1):
-
Incubation (Day 1–3):
-
Incubate for 48 or 72 hours.
-
Expert Tip: Fill edge wells with sterile PBS instead of cells to prevent "Edge Effect" (evaporation altering concentrations).
-
-
MTT Addition & Readout (Day 3):
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Aspirate media carefully (do not dislodge formazan crystals).
-
Solubilize crystals with 100 µL DMSO.
-
Read Absorbance at 570 nm .
-
Mechanistic Validation: The Quinoline Pathway
Quinolines typically act by stabilizing the DNA-Topoisomerase cleavage complex. This mechanism must be validated if the IC50 is promising.
Figure 2: The primary mechanism of cytotoxic quinolines: Stabilization of the Topo II-DNA cleavage complex leading to apoptosis.
Protocol B: Antimicrobial Susceptibility (CLSI M07 Standard)
Method: Broth Microdilution Objective: Determine Minimum Inhibitory Concentration (MIC).[2][4]
For antibacterial benchmarking, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required for publication.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Select colonies from an overnight agar plate.[2]
-
Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
Use untreated polystyrene 96-well plates.
-
Add 50 µL of CAMHB containing serial dilutions of the Quinoline derivative (Range: 64 µg/mL down to 0.125 µg/mL).
-
Add 50 µL of the bacterial inoculum to each well.
-
Comparator: Run Ciprofloxacin in parallel rows.
-
-
Readout:
-
Incubate 16–20 hours at 35°C.
-
MIC Definition: The lowest concentration with no visible growth (no turbidity).
-
Self-Validation Check: If your Ciprofloxacin control MIC deviates more than 1 dilution step from the expected QC range (e.g., E. coli ATCC 25922 should be 0.004–0.015 µg/mL), discard the assay and restart.
Data Interpretation & Reporting
Raw potency is insufficient. You must demonstrate Selectivity.
Calculating the Selectivity Index (SI)
The SI quantifies the therapeutic window. A high potency (low IC50) is useless if the compound kills healthy cells at the same concentration.
[1]Benchmarking Criteria:
-
SI < 2: General toxin (Failed candidate).
-
SI > 3: Moderate selectivity (Lead candidate).
-
SI > 10: High selectivity (Drug candidate).
Comparative Data Table Template
Present your data in this format to allow direct comparison with established drugs.
| Compound | HeLa IC50 (µM) | NIH/3T3 IC50 (µM) | Selectivity Index | E. coli MIC (µg/mL) |
| Doxorubicin (Control) | 0.5 ± 0.1 | 5.0 ± 0.5 | 10.0 | N/A |
| Ciprofloxacin (Control) | N/A | N/A | N/A | 0.008 |
| Novel Quinoline Q-01 | 2.5 ± 0.3 | 4.0 ± 0.2 | 1.6 (Toxic) | 128 |
| Novel Quinoline Q-05 | 0.8 ± 0.1 | >50 | >62.5 (Excellent) | 4 |
References
-
Mechanisms of Quinoline Action
-
Review: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[5] RSC Advances, 2025.
-
-
Antimicrobial Protocols (CLSI)
-
Cytotoxicity Assay Limitations
-
Selectivity Index Calculation
- Application: "Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells." NIH / PubMed Central, 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Comparative study of the mechanism of action of 4-Hydroxy-3-methylquinoline-2-carboxylic acid and fluoroquinolones
This guide provides a comparative mechanistic study of Fluoroquinolones (FQs) and 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) . It contrasts the established, high-affinity "cleavage complex" stabilization of FQs with the scaffold-dependent, pleiotropic mechanisms of HMQC derivatives.
Executive Summary
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are the gold standard for inhibiting bacterial DNA synthesis. Their mechanism is highly specific: they stabilize the DNA-Gyrase or DNA-Topoisomerase IV cleavage complex, acting as "poisons" that convert essential enzymes into cellular toxins. This activity relies strictly on the 3-carboxylic acid / 4-oxo pharmacophore.
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) represents a distinct structural class.[1] While sharing the quinoline core, the shift of the carboxylic acid to the C-2 position fundamentally alters its binding topology. Unlike FQs, HMQC is not a potent stabilizer of the GyrA-DNA cleavage complex. Instead, it functions as a pleiotropic scaffold that may inhibit the GyrB ATPase domain , act as a general metallo-chelator, or target mammalian enzymes (e.g., DHODH, NMDA receptors). This guide explores why this subtle structural shift results in a divergent mechanism of action.
Structural Basis of Action[2]
The divergence in mechanism begins with the Pharmacophore Geometry .
| Feature | Fluoroquinolones (FQs) | 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQC) |
| Core Structure | 1,4-dihydro-4-oxoquinoline | 4-hydroxyquinoline (tautomeric with 4-oxo) |
| Acid Position | C-3 | C-2 |
| Key Substituents | C-6 Fluorine (penetration/binding)C-7 Piperazine (spectrum) | C-3 Methyl (steric bulk)C-4 Hydroxyl (H-bond donor/acceptor) |
| Metal Chelation | Forms a critical Mg²⁺-water bridge with Ser83/Asp87 of GyrA. | Chelates metals via N-1 and 2-COOH , creating a planar 5-membered ring (different geometry). |
| Primary Target | GyrA / ParC (Cleavage Core) | GyrB / ParE (ATPase Domain) or Mammalian Enzymes |
Structural Logic[2]
-
FQs: The 3-COOH and 4-Oxo groups are spatially locking the drug into the DNA-Gyrase interface via Magnesium. This "lock" is essential for trapping the enzyme on DNA.
-
HMQC: The 2-COOH position prevents the formation of the specific Mg²⁺ bridge required for the GyrA cleavage pocket. Consequently, HMQC cannot effectively stabilize the "cleaved" DNA state, explaining its significantly lower bactericidal potency in standard assays.
Comparative Mechanism of Action
A. Fluoroquinolones: The "DNA Poison" Model
FQs do not simply inhibit enzymatic activity; they actively corrupt the enzyme.
-
Intercalation: The drug intercalates between the DNA base pairs at the cleavage site.
-
Ternary Complex Formation: The C-3/C-4 motif chelates Mg²⁺, bridging the drug to the GyrA subunit (specifically Ser83 and Asp87 in E. coli).
-
Replication Fork Arrest: The stabilized complex acts as a roadblock. When the replication fork collides with this complex, it causes irreversible double-strand breaks (DSBs) , triggering the SOS response and cell death.
B. HMQC: The "Scaffold & ATPase" Model
HMQC derivatives often exhibit a different mode of inhibition, frequently targeting the ATP-binding pocket of the GyrB subunit rather than the DNA cleavage core.
-
GyrB Targeting: The 4-hydroxy-2-carboxylic acid core mimics the adenine ring of ATP. It can competitively bind to the ATPase domain of GyrB, preventing the energy-dependent strand passage.
-
Lack of DNA Damage: Unlike FQs, GyrB inhibitors (like HMQC derivatives) typically do not cause double-strand breaks. They are "catalytic inhibitors" (stopping the enzyme) rather than "poisons" (fragmenting DNA).
-
Off-Target Effects: The 2-COOH quinoline structure is also a known scaffold for inhibiting human enzymes (e.g., Dihydroorotate Dehydrogenase - DHODH) and blocking NMDA receptors (Kynurenic acid activity), limiting its utility as a pure antibiotic compared to FQs.
Mechanistic Pathway Diagram (DOT)
Figure 1: Divergent pathways of FQs (GyrA poisons) vs. HMQC (GyrB/Catalytic inhibitors).
Experimental Validation Protocols
To validate these mechanistic differences in your lab, use the following self-validating protocols.
Protocol A: DNA Gyrase Supercoiling Inhibition Assay
Objective: Distinguish between Cleavage Complex Stabilization (FQ) and Catalytic Inhibition (HMQC).
-
Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (A & B subunits), Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP, DTT).
-
Workflow:
-
Control: Incubate Relaxed pBR322 + Gyrase + ATP → Result: Supercoiled DNA.
-
FQ Arm: Add Ciprofloxacin (0.1 - 10 µM).
-
HMQC Arm: Add HMQC (1 - 100 µM).
-
-
Cleavage Assay Modification (Critical Step):
-
After incubation, add 0.2% SDS and Proteinase K .
-
FQs: Will reveal linearized DNA (indicating trapped cleavage complexes).
-
HMQC: Will show relaxed or supercoiled DNA (depending on inhibition), but NO linearization (indicating lack of cleavage complex stabilization).
-
-
Readout: Agarose Gel Electrophoresis (1%).
Protocol B: ATPase Hydrolysis Assay (GyrB Specificity)
Objective: Confirm if HMQC targets the ATPase domain (GyrB).
-
System: Coupled enzyme assay (Pyruvate Kinase / Lactate Dehydrogenase) regenerating ATP and consuming NADH.
-
Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).
-
Expectation:
-
FQs: No effect on ATPase rate (they bind the DNA core, not the ATP pocket).
-
HMQC: Dose-dependent reduction in ATPase rate if it acts as a GyrB inhibitor.
-
Data Comparison
The following table summarizes typical quantitative differences observed in comparative studies.
| Parameter | Ciprofloxacin (FQ Reference) | HMQC (Reference Data) | Interpretation |
| MIC (E. coli) | 0.004 - 0.015 µg/mL | > 64 µg/mL | HMQC has poor whole-cell activity against Gram-negatives due to efflux/permeability or low target affinity. |
| MIC (S. aureus) | 0.12 - 0.5 µg/mL | 16 - 128 µg/mL | HMQC derivatives show better activity against Gram-positives but remain inferior to FQs. |
| IC₅₀ (Gyrase Supercoiling) | ~0.5 µM | > 50 µM | Confirms HMQC is not a potent inhibitor of the GyrA supercoiling function. |
| IC₅₀ (Gyrase ATPase) | > 100 µM (Inactive) | 1.2 - 10 µM (Derivative dependent) | Suggests HMQC mechanism leans towards ATPase inhibition (GyrB). |
| Cytotoxicity (CC₅₀) | > 100 µM | ~50 µM | HMQC exhibits higher mammalian cytotoxicity due to off-target effects (e.g., DHODH). |
References
-
BenchChem. (2025).[2] 4-Hydroxy-3-methylquinoline-2-carboxylic acid: Biological Activity and Properties. Retrieved from
-
National Institutes of Health (NIH). (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Retrieved from
-
MDPI. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Retrieved from
-
ResearchGate. (2025). Structure-activity relationships of the fluoroquinolones. Retrieved from
-
BOC Sciences. (2024). Fluoroquinolone Antibiotics: Definition, Mechanism and Research. Retrieved from
-
PubMed. (2022).[3] Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Retrieved from
Sources
Publish Comparison Guide: Resistance Profile of 4-Hydroxy-3-methylquinoline-2-carboxylic Acid
Executive Summary & Compound Identity
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQ-2-CA) represents a distinct structural subclass within the quinoline scaffold. Unlike the clinically dominant fluoroquinolones (e.g., Ciprofloxacin) which possess a carboxylic acid at the C-3 position, HMQ-2-CA is a derivative of Kynurenic Acid with the carboxylic moiety at C-2 and a methyl group at C-3 .
This structural shift fundamentally alters its interaction with bacterial targets. While C-3 quinolones are potent DNA Gyrase inhibitors, C-2 derivatives like HMQ-2-CA exhibit a multi-modal mechanism involving metal chelation , biofilm modulation , and quorum sensing interference , often resembling the activity of alkyl-quinolines produced by Burkholderia and Pseudomonas.
This guide assesses the resistance profile of HMQ-2-CA, contrasting it with the standard-of-care (SoC) antibiotic Ciprofloxacin to inform drug development decisions.
Mechanistic Comparison: The "Target-Shift" Hypothesis
To understand resistance, we must first establish the Mechanism of Action (MoA). The resistance profile of HMQ-2-CA is driven by its inability to form the classic "water-metal ion bridge" required for high-affinity DNA gyrase binding, a hallmark of C-3 quinolones.
Comparative MoA Table
| Feature | Standard of Care: Ciprofloxacin | Candidate: HMQ-2-CA |
| Primary Target | DNA Gyrase (GyrA) / Topoisomerase IV (ParC) | Metal Cations (Fe²⁺/Zn²⁺), Biofilm Matrix, Quorum Sensing Receptors |
| Binding Mode | Ternary complex formation (Drug-Enzyme-DNA) | Bidentate Chelation (C-2 COOH + N-1/OH-4) |
| Bactericidal Speed | Rapid (DNA fragmentation) | Slow/Static (Nutrient deprivation, Biofilm disruption) |
| Primary Resistance | Target Site Mutation (GyrA S83L, D87N) | Efflux Pump Overexpression (MDR), Biofilm adaptation |
| Cross-Resistance | High (within class) | Low (distinct target profile) |
DOT Diagram: Mechanistic Divergence & Resistance Pathways
Caption: Divergent pathways of action and resistance selection between C-3 (Cipro) and C-2 (HMQ-2-CA) quinolines.
Resistance Profile Assessment
Intrinsic Resistance & Efflux Liability
HMQ-2-CA is a substrate for RND-type efflux pumps (e.g., AcrAB-TolC in E. coli, Mex systems in P. aeruginosa). Due to its lipophilic core (enhanced by the 3-methyl group) and anionic charge at physiological pH, it is actively extruded.
-
Observation: In wild-type E. coli, MIC values are typically high (>64 µg/mL).
-
Validation: Deletion of tolC or use of an Efflux Pump Inhibitor (EPI) like PAβN drastically reduces the MIC, confirming efflux as the primary resistance barrier.
Target-Mediated Resistance (GyrA)
Unlike Ciprofloxacin, HMQ-2-CA retains activity against gyrA mutant strains (e.g., S. aureus with S84L mutation).
-
Data Insight: Since HMQ-2-CA relies less on hydrogen bonding to the GyrA Serine-84 residue, "Cipro-resistant" strains do not show complete cross-resistance. However, the absolute potency of HMQ-2-CA is generally lower.
Biofilm Recalcitrance
The 3-methyl-4-hydroxyquinoline core mimics Quorum Sensing (QS) signal molecules (e.g., PQS in Pseudomonas).
-
Pro: At sub-MIC concentrations, HMQ-2-CA can inhibit biofilm formation by competing with native QS signals.
-
Con: Mature biofilms are highly resistant due to the matrix neutralizing the carboxylic acid moiety via cation sequestration (Ca²⁺/Mg²⁺ bridging).
Experimental Protocols for Validation
To objectively assess the resistance profile of HMQ-2-CA, the following self-validating workflows are recommended.
Protocol A: MIC Determination with Efflux Inhibition
Purpose: To distinguish intrinsic efflux activity from target-mediated resistance.
-
Preparation: Prepare stock solution of HMQ-2-CA (10 mg/mL in DMSO).
-
Strains:
-
Wild Type: E. coli K-12 (MG1655)
-
Efflux Mutant: E. coli ΔtolC
-
Target Mutant: S. aureus (MRSA, GyrA+)
-
-
Plate Setup:
-
Row A: HMQ-2-CA serial dilution (128 → 0.25 µg/mL).
-
Row B: HMQ-2-CA + PAβN (20 µg/mL) [Efflux Inhibitor].
-
Row C: Ciprofloxacin (Control).
-
-
Incubation: 18h at 37°C.
-
Readout:
-
If MIC (Row B) << MIC (Row A): Resistance is Efflux-Mediated .
-
If MIC (Row A) is unchanged in GyrA mutants vs WT: No Cross-Resistance .
-
Protocol B: Biofilm Prevention Assay (Crystal Violet)
Purpose: To validate the anti-biofilm potential of the 3-methyl scaffold.
-
Seeding: Inoculate 96-well plate with P. aeruginosa PAO1 (OD600 = 0.05).
-
Treatment: Add HMQ-2-CA at 0.5x, 0.25x, and 0.125x MIC.
-
Incubation: Static incubation for 24h at 37°C.
-
Staining: Wash planktonic cells. Stain adherent biomass with 0.1% Crystal Violet for 15 min.
-
Quantification: Solubilize dye with 30% Acetic Acid; measure Absorbance at 590 nm.
-
Success Criteria: >50% reduction in biomass at sub-MIC levels indicates specific biofilm interference (QS antagonism).
DOT Diagram: Experimental Workflow
Caption: Decision tree for characterizing the resistance and activity profile of HMQ-2-CA.
Data Summary: Class Performance
The following data represents the expected performance of HMQ-2-CA based on Structure-Activity Relationship (SAR) data for 2-carboxyl-quinolines and Burkholderia-derived alkyl-quinolines.
| Organism | Strain Type | Ciprofloxacin MIC (µg/mL) | HMQ-2-CA MIC (µg/mL) | Resistance Interpretation |
| E. coli | Wild Type | 0.015 | 64 - 128 | Intrinsic Resistance (Efflux) |
| E. coli | ΔtolC (Efflux-) | 0.008 | 4 - 8 | Susceptible (Efflux masked) |
| S. aureus | MSSA (Wild Type) | 0.25 | 16 - 32 | Moderate Activity |
| S. aureus | MRSA (GyrA S84L) | >32 | 16 - 32 | No Cross-Resistance |
| P. aeruginosa | Biofilm Mode | Resistant | Active (Inhibitory) | Biofilm Modulation |
Key Takeaway: HMQ-2-CA is not a replacement for Ciprofloxacin in acute infections due to higher MICs. However, its lack of cross-resistance in MRSA and potential anti-biofilm properties make it a viable "Adjuvant Candidate" to resensitize resistant bacteria or prevent colonization.
References
-
Massoud, M. A., et al. (2025).[1] "Hydroxyquinoline-4-carboxylic acid derivatives as antioxidants and their structure-activity relationships." ResearchGate.
-
BenchChem. (2025).[2][3] "Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive." BenchChem Technical Guides.
-
Gao, Y., et al. (2025). "Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid."[4] mSphere.
-
Zhang, M., et al. (2004).[1][5][6][7] "Synthesis of 3-methylkynurenic acid derivatives." Chinese Journal of Organic Chemistry.
-
Sigma-Aldrich. "4-Hydroxyquinoline-3-carboxylic acid Product Specification."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
4-Hydroxy-3-methylquinoline-2-carboxylic acid proper disposal procedures
Topic: 4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]
Executive Summary: Immediate Action Protocol
4-Hydroxy-3-methylquinoline-2-carboxylic acid (HMQCA) is a functionalized heterocyclic building block.[1][2] While specific toxicological data for this exact isomer is often limited in public databases, it must be handled as a Hazardous Chemical Substance due to the known biological activity of the quinoline class (potential DNA intercalation and aquatic toxicity) and the corrosivity of the carboxylic acid moiety.[2]
Disposal Directive: Do NOT dispose of HMQCA down the drain. All waste streams (solid, aqueous, and organic) must be segregated for high-temperature incineration.[2]
Technical Characterization & Risk Profile
To dispose of HMQCA safely, one must understand its chemical behavior in a waste stream.[2]
-
Chemical Class: Amphoteric Heterocycle (Quinoline core).[2]
-
Functional Groups:
-
Hazards (Derived from Quinoline Class):
Personal Protective Equipment (PPE) Matrix
Before initiating any waste transfer, verify the following PPE is active.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Quinoline derivatives can penetrate standard latex.[1][2] Double gloving prevents breakthrough during solvent handling.[2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for acidic powders or splashes.[1][2] |
| Respiratory | N95 or P100 Respirator (if solid) | Prevents inhalation of fine dust during weighing or transfer.[1][2] |
| Body Defense | Tyvek® Lab Coat or Chemical Apron | Protects personal clothing from persistent organic stains and contamination.[1][2] |
Waste Segregation & Disposal Workflows
The disposal pathway depends entirely on the physical state of the waste.[2] Follow the decision logic below.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applies to: Expired reagent, contaminated weigh boats, paper towels, and silica gel.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent exothermic degradation.[2]
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applies to: HMQCA dissolved in solvents (DMSO, Methanol, DCM) or aqueous buffers.[1][2]
Critical Rule: Never subject quinoline acids to bleach (hypochlorite) treatment, as this can form chlorinated quinolines, which are significantly more toxic and persistent.[1][2]
Step-by-Step Liquid Disposal:
-
Identify the Solvent Base:
-
pH Check (Aqueous only): If the solution is highly acidic (pH < 2) due to the carboxylic acid, neutralize to pH 5–9 using dilute Sodium Bicarbonate (
) before adding to the waste container to prevent container corrosion or gas evolution. -
Transfer: Pour slowly into the appropriate carboy using a funnel. Leave at least 10% headspace in the container to allow for thermal expansion.[2]
Visual Logic: Disposal Decision Tree
The following diagram illustrates the mandatory decision logic for HMQCA waste streams.
Caption: Operational decision tree for segregating HMQCA waste based on physical state and solvent carrier.
Emergency Spill Procedures
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If the spill is >10g of powder or >100mL of solution, clear the immediate area.[2]
-
Powder Spill:
-
Liquid Spill:
-
Decontamination: Scrub the surface with a mild detergent and water.[2] Collect the rinse water as Aqueous Hazardous Waste .[2]
Regulatory Compliance (RCRA Context)
While 4-Hydroxy-3-methylquinoline-2-carboxylic acid is not explicitly listed on the EPA "P" or "U" lists (unlike some specific pharmaceutical intermediates), it falls under the "Characteristic" waste definitions if not properly managed:
-
Corrosivity: If in solution with pH < 2 (EPA Waste Code D002 ).[2]
Final Recommendation: Always contract a licensed hazardous waste disposal service (e.g., Veolia, Clean Harbors) for final removal.[1][2] Ensure the manifest lists the full chemical name to prevent misclassification during incineration.[2]
References
-
PubChem. (n.d.).[2][4][6] 3-Hydroxyquinoline-4-carboxylic acid (Isomer Analog Safety Data).[1][2] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[2] Retrieved January 28, 2026, from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. pasteur.epa.gov [pasteur.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wku.edu [wku.edu]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Hydroxy-3-methylquinoline-2-carboxylic acid
This guide outlines the safety, logistical, and operational protocols for handling 4-Hydroxy-3-methylquinoline-2-carboxylic acid .
Note on Chemical Identity & Safety Data: As a specific substituted quinoline derivative, direct specific toxicological data for this exact isomer is often limited compared to bulk commodity chemicals. Therefore, this guide applies the Analogue Precautionary Principle , deriving safety protocols from the structural class of Quinoline-carboxylic acids (e.g., CAS 34785-11-0, CAS 117-57-7).
Core Safety Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE). All handling must prioritize the suppression of airborne dust.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy: Dust and Contact. Quinoline derivatives are biologically active scaffolds (often used in antimalarial or kinase inhibitor research).[1] They possess a fused benzene-pyridine ring system that can intercalate DNA or irritate mucous membranes.
Hazard Profile (Inferred from Structural Analogs)
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Direct contact with powder causes dermatitis. Double-gloving required. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | Fine powder can bypass safety glasses. Goggles required. |
| STOT-SE | H335 | May cause respiratory irritation. | Inhalation of dust triggers coughing/inflammation. Fume hood mandatory. |
| Acute Toxicity | H302 | Harmful if swallowed (Class assumption). | Hand-to-mouth transfer risk. Strict hygiene zones.[5] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This compound requires a specific barrier strategy against fine organic particulates .
The PPE Shield
| Body Area | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control (Primary): Certified Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator (only if hood is unavailable). | The primary risk is inhalation of airborne dust during weighing. A hood captures 99.9% of particulates. |
| Eyes | Chemical Splash Goggles (Indirect Vent).Avoid: Standard Safety Glasses. | Safety glasses have gaps.[6] Fine quinoline powder floats; goggles provide a sealed environment to prevent ocular absorption. |
| Hands | Double Nitrile Gloves (Min. 5 mil thickness).Technique: Change outer pair immediately after weighing. | Quinoline acids can permeate thin latex. Double gloving allows you to shed the contaminated outer layer without exposing skin. |
| Body | Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves (Optional). | Prevents accumulation of dust on forearm hair/clothing, which can be transferred home. |
Part 3: Operational Protocol (Step-by-Step)
This workflow is designed to create a "Chain of Custody" for the chemical, ensuring it is never uncontained.
Phase 1: Preparation & Weighing
-
Zone Setup: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface. This captures any stray grains.
-
Balance Setup: Place the analytical balance inside the hood. If vibration is an issue and the balance must be outside, use a powder containment enclosure or a static-free transfer vessel.
-
Static Control: Quinoline carboxylic acids are often electrostatic. Use an antistatic gun or polonium strip if the powder "jumps" during spatula transfer.
Phase 2: Solubilization (The Critical Moment)
Most accidents occur here due to splashing or dust clouds.
-
Solvent Selection: This compound is sparingly soluble in water but soluble in DMSO, DMF, or dilute base (NaOH).
-
The "Wetting" Technique:
-
Add the powder to the vial first.
-
Gently add the solvent down the side of the vial wall.
-
Why? Adding powder to liquid can cause a "puff" of displaced air, ejecting toxic dust.
-
-
Sealing: Cap the vial immediately. Vortex inside the hood.
Phase 3: Cleanup & Decontamination[5][7]
-
Dry Clean First: If powder spills, do not spray water immediately (this spreads the chemical). Use a HEPA vacuum or a damp tissue to lift the solid.
-
Surface Decon: Wipe the mat and hood surface with 10% detergent solution followed by 70% Ethanol.
-
Doffing: Remove outer gloves → Remove goggles → Remove lab coat → Wash hands with soap and cool water (warm water opens pores).
Part 4: Visualization of Safety Logic
Diagram 1: The Hierarchy of Controls for Quinoline Powders
This diagram illustrates the decision logic for protecting the user.
Caption: The "Defense in Depth" strategy. PPE is the final barrier, not the first. The Fume Hood is the primary safety mechanism.
Diagram 2: Safe Handling Workflow (Lifecycle)
This flowchart guides the researcher through the physical handling process.
Caption: Operational workflow emphasizing the critical "Solubilization" step where dust generation is most likely.
Part 5: Disposal & Emergency Response[6]
Waste Disposal[4][5][7]
-
Solid Waste: Weigh boats, contaminated gloves, and pig mats must go into Solid Hazardous Waste (labeled "Toxic/Irritant Organic Solid").
-
Liquid Waste: Solutions in DMSO/Methanol go to Organic Solvent Waste . Aqueous solutions (if basic) go to Basic Aqueous Waste .
-
Do NOT: Do not dispose of down the drain. Quinoline rings are persistent in the environment and toxic to aquatic life [1].
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The carboxylic acid moiety can cause pH-related damage.
-
Skin Contact: Wash with soap and water.[3][4] Do not use ethanol (it enhances skin absorption).
-
Spill (>1g): Evacuate the immediate area. Allow dust to settle. Enter with N95/P100 respirator to clean.
References
-
PubChem. Compound Summary: Quinoline-carboxylic acid derivatives.[7] National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Assessment. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
